Aminoglutethimide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBVIMPUHSLWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022589 | |
| Record name | Aminoglutethimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aminoglutethimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water, Freely soluble in most organic solvents; poorly soluble in ethyl acetate, 0.1N hydrochloric acid and absolute alcohol; readily soluble in acetone and 100% acetic acid. Practically insoluble in water., 3.71e-01 g/L | |
| Record name | SID46500462 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aminoglutethimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMINOGLUTETHIMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminoglutethimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Cyrstals from methanol or ethyl acetate, Fine, white or creamy white crystalline powder | |
CAS No. |
125-84-8 | |
| Record name | Aminoglutethimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoglutethimide [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoglutethimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aminoglutethimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | aminoglutethimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aminoglutethimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoglutethimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOGLUTETHIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O54ZQ14I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMINOGLUTETHIMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminoglutethimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223-225, 159-150 °C, 149 - 150 °C | |
| Record name | Aminoglutethimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMINOGLUTETHIMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminoglutethimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Aminoglutethimide's Mechanism of Action in Steroidogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoglutethimide (AG) is a non-steroidal inhibitor of steroid hormone synthesis, historically used in the management of hormone-sensitive cancers and Cushing's syndrome. Its primary mechanism of action involves the competitive and reversible inhibition of key cytochrome P450 enzymes in the steroidogenesis pathway. This guide provides a detailed technical overview of this compound's molecular interactions with steroidogenic enzymes, presents quantitative inhibitory data, outlines relevant experimental protocols for its study, and visualizes the affected biochemical pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Steroidogenic Enzymes
This compound exerts its primary effects by competitively binding to the heme iron of several cytochrome P450 enzymes that are critical for the conversion of cholesterol into various steroid hormones.[1][2] This binding is reversible and leads to a dose-dependent reduction in the synthesis of glucocorticoids, mineralocorticoids, androgens, and estrogens.[3][4] The two principal enzymatic targets are:
-
Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1): This is the initial and rate-limiting step in steroidogenesis, converting cholesterol to pregnenolone.[3][4] Inhibition of CYP11A1 by this compound leads to a broad suppression of all downstream steroid hormone production.[3]
-
Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[1][3] this compound's potent inhibition of aromatase has been the basis for its use in estrogen-receptor-positive breast cancer.[5]
This compound also exhibits inhibitory effects on other steroidogenic enzymes, although to a lesser extent:
-
11β-Hydroxylase (CYP11B1): Involved in the synthesis of cortisol and corticosterone.[6]
-
Aldosterone (B195564) Synthase (CYP11B2): Responsible for the final steps of aldosterone synthesis.
-
21-Hydroxylase (CYP21A2): Another key enzyme in glucocorticoid and mineralocorticoid synthesis.
The inhibition of these enzymes is competitive, with this compound vying with the natural steroid substrates for the active site of the enzyme.[1]
Quantitative Inhibitory Data
The inhibitory potency of this compound against various steroidogenic enzymes has been quantified in numerous studies. The following table summarizes key inhibitory constants (IC50 and Ki values).
| Enzyme Target (Cytochrome P450 Isoform) | Inhibitory Constant | Reported Value (µM) | Notes |
| Aromatase (CYP19A1) | IC50 | 1.0 - 6.0 | Typical range in in-vitro assays.[7] |
| Aromatase (CYP19A1) | Ki | 0.6 | [3] |
| Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1) | Ki | ~20 | [3] |
| 11β-Hydroxylase (CYP11B1) | - | Inhibition observed at higher doses (250-1000 mg/day). | Clear inhibition at 250 mg/day, with more significant inhibition at 1000 mg/day.[6] |
| Aldosterone Synthase (CYP11B2) | - | Not significantly inhibited at concentrations up to 100 µM. | |
| 21-Hydroxylase (CYP21A2) | - | Slight inhibition reported. |
Signaling Pathways and Off-Target Effects
Beyond direct enzyme inhibition, this compound has been shown to influence signaling pathways that regulate steroidogenesis.
Inhibition of cAMP-Dependent Protein Kinase (PKA)
This compound can inhibit cAMP-dependent protein kinase (PKA) with an IC50 of 287 µM.[8] This action is independent of its effects on cytochrome P450 enzymes. The induction of ornithine decarboxylase (ODC) by peptide hormones and dibutyryl-cAMP in steroidogenic tissues is abolished by this compound, suggesting an interference with the PKA signaling cascade.[8] This may contribute to some of the therapeutic effects of the drug that are not directly attributable to the blockade of steroid synthesis.[8]
Downregulation of ACTH Receptor Expression
In the NCI-H295 adrenocortical carcinoma cell line, this compound has been observed to suppress the expression of the ACTH receptor (ACTH-R) mRNA in a dose-dependent manner.[9] This leads to reduced ACTH-induced cAMP accumulation, indicating a decrease in the functional receptor protein.[9] This effect can be reversed by stimulating the cAMP pathway, suggesting a potential feedback mechanism or a direct effect on gene expression or transcript stability.[9]
Visualizing the Mechanism of Action
Steroidogenesis Pathway Inhibition
The following diagram illustrates the major steps in the steroidogenesis pathway and highlights the primary points of inhibition by this compound.
Caption: Steroidogenesis pathway showing key enzymes and points of inhibition by this compound.
Experimental Workflow for Assessing Inhibitory Activity
The following diagram outlines a typical experimental workflow for evaluating the inhibitory effect of this compound on steroidogenesis in a cell-based assay.
Caption: A typical experimental workflow for assessing the effect of this compound on steroidogenesis.
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol describes a common method for determining the inhibitory potential of this compound on aromatase activity using human placental microsomes.[7]
Materials:
-
Human placental microsomes
-
This compound
-
[1β-³H]-Androstenedione (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human placental microsomes.
-
Add varying concentrations of this compound (or vehicle control) to the reaction tubes.
-
Initiate the reaction by adding [1β-³H]-androstenedione.
-
Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding an ice-cold solution of dextran-coated charcoal to adsorb the unmetabolized steroid substrate.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant, containing the tritiated water (³H₂O) released during the aromatization reaction, to scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of aromatase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
H295R Steroidogenesis Assay
The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to assess the effects of compounds on steroid hormone production.[10][11][12][13]
Materials:
-
H295R cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and other growth factors)
-
Multi-well cell culture plates
-
This compound
-
Positive control (e.g., forskolin, to stimulate steroidogenesis)
-
Solvent control (e.g., DMSO)
-
Hormone quantification kits (e.g., ELISA) or LC-MS/MS for steroid analysis
-
Cell viability assay kit (e.g., MTT, LDH)
Procedure:
-
Culture H295R cells in appropriate flasks until they reach 80-90% confluency.
-
Seed the cells into multi-well plates at a predetermined density and allow them to attach and acclimate for 24 hours.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, a positive control, and a solvent control.
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, collect the culture medium for hormone analysis. Store at -80°C if not analyzed immediately.
-
Perform a cell viability assay on the remaining cells to assess cytotoxicity of the tested concentrations of this compound.
-
Quantify the concentrations of key steroid hormones (e.g., progesterone, testosterone, estradiol, cortisol) in the collected media using appropriate methods.
-
Normalize hormone production to a measure of cell viability and calculate the dose-dependent effects of this compound on the synthesis of each steroid.
Conclusion
This compound's mechanism of action on steroidogenesis is primarily characterized by its competitive and reversible inhibition of key cytochrome P450 enzymes, most notably cholesterol side-chain cleavage enzyme (CYP11A1) and aromatase (CYP19A1). This leads to a broad suppression of steroid hormone synthesis. Additionally, emerging evidence suggests that this compound may also exert its effects through the modulation of intracellular signaling pathways, such as the inhibition of PKA and the downregulation of ACTH receptor expression. A thorough understanding of these multifaceted mechanisms is crucial for the continued study of this compound and the development of more selective steroidogenesis inhibitors. The experimental protocols provided herein offer standardized methods for the further investigation of this compound and novel compounds with similar modes of action.
References
- 1. Pharmacology of this compound: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First generation aromatase inhibitors--aminoglutethimide and testololactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. This compound, a steroidogenesis inhibitor, abolishes hormonal induction of ornithine decarboxylase in steroidogenic tissues: evidence for its role as cAMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. researchgate.net [researchgate.net]
The Serendipitous Journey of Aminoglutethimide: From Seizures to Steroidogenesis
An In-depth Technical Guide on the Discovery and Development of Aminoglutethimide
Introduction
This compound, a glutethimide derivative, has a unique and storied history in pharmacotherapy. Initially introduced as an anticonvulsant, its journey took a significant turn following the serendipitous discovery of its profound effects on steroid hormone biosynthesis. This led to its repositioning as a crucial agent in the management of endocrine disorders, particularly Cushing's syndrome, and hormone-dependent cancers such as metastatic breast cancer. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing the key experiments, quantitative data from pivotal clinical trials, and the underlying signaling pathways.
From Anticonvulsant to Endocrine Modulator: A Historical Timeline
This compound was first introduced for medical use in 1960 as an anticonvulsant for the treatment of epilepsy.[1][2] However, reports of unexpected side effects, including symptoms of adrenal insufficiency, began to emerge.[1][2] A key observation in 1963 in a young girl who developed signs of Addison's disease while on the drug prompted further investigation into its endocrine effects.[1] By 1966, due to its toxicity profile and the growing evidence of its potent inhibition of steroidogenesis, this compound was withdrawn from the market as an anticonvulsant.[1][2]
This apparent setback paved the way for its rebirth. Recognizing its potential to modulate steroid production, researchers began exploring its therapeutic utility in conditions characterized by excess steroid hormones. In 1969, the first report of its use in treating breast cancer was published, followed by a report on its application in prostate cancer in 1974.[1] This marked the beginning of this compound's new life as a first-generation aromatase inhibitor and a cornerstone in the medical management of hormone-sensitive malignancies and Cushing's syndrome.
Mechanism of Action: Inhibition of Steroidogenesis
This compound exerts its effects by inhibiting key enzymes in the steroid biosynthesis pathway. Its primary targets are cytochrome P450 enzymes, including:
-
Cholesterol Side-Chain Cleavage Enzyme (P450scc or CYP11A1): This enzyme catalyzes the initial and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone. By inhibiting P450scc, this compound effectively reduces the production of all downstream steroid hormones, including glucocorticoids, mineralocorticoids, and androgens.[1][2][3]
-
Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone, respectively). This compound's inhibition of aromatase is particularly crucial in the treatment of estrogen receptor-positive breast cancer in postmenopausal women, where peripheral aromatization is the main source of estrogen.[1][2]
Key Experimental Protocols
Discovery as an Anticonvulsant (Early 1960s)
The initial clinical trials of this compound as an anticonvulsant were characteristic of the era, often lacking the rigorous design of modern studies.
-
Objective: To evaluate the efficacy of this compound in controlling various types of epileptic seizures.
-
Methodology:
-
Patient Population: Patients with refractory epilepsy, including petit mal, grand mal, and psychomotor seizures, who had not responded adequately to existing therapies.
-
Study Design: Typically open-label, observational studies. Patients were administered this compound, and the frequency and severity of their seizures were recorded.
-
Dosage: Varied among studies, but generally started at a low dose and was gradually increased.
-
Outcome Measures: The primary outcome was the reduction in seizure frequency. This was often reported as a percentage of patients who showed improvement.
-
-
Results: Early reports suggested that this compound was effective in a proportion of patients, leading to its initial approval. However, the lack of controlled trials and the emergence of significant side effects ultimately led to its withdrawal for this indication.
Serendipitous Discovery of Steroidogenesis Inhibition (1963-1967)
The discovery of this compound's endocrine effects was a result of astute clinical observation followed by targeted laboratory investigation.
-
Objective: To investigate the cause of adrenal insufficiency-like symptoms observed in patients treated with this compound.
-
Methodology:
-
Clinical Observation: Detailed case reports of patients developing symptoms such as hypotension, hyponatremia, and hyperkalemia.
-
Biochemical Assays: Measurement of urinary and plasma steroid levels (e.g., 17-hydroxycorticosteroids, aldosterone) before and during this compound administration. These studies consistently showed a marked decrease in steroid excretion.
-
In Vitro Studies: Experiments using adrenal gland preparations to directly assess the effect of this compound on steroid biosynthesis from cholesterol. These studies confirmed that this compound blocked the conversion of cholesterol to pregnenolone.
-
-
Results: These investigations conclusively demonstrated that this compound is a potent inhibitor of adrenal steroidogenesis, a "side-effect" that would become its primary therapeutic advantage.[1][2]
Clinical Development in Cushing's Syndrome
The ability of this compound to inhibit cortisol production made it a logical therapeutic choice for Cushing's syndrome, a condition of chronic hypercortisolism.
Representative Clinical Trial Protocol
-
Objective: To assess the efficacy and safety of this compound in reducing cortisol levels and improving clinical signs and symptoms in patients with Cushing's syndrome.
-
Methodology:
-
Patient Population: Patients with Cushing's syndrome of various etiologies, including pituitary-dependent bilateral adrenal hyperplasia, adrenal adenoma, and ectopic ACTH-producing tumors.
-
Study Design: Open-label, single-arm studies were common.
-
Dosage: Typically initiated at 250 mg daily and gradually increased to 1-2 grams daily in divided doses, based on clinical and biochemical response.
-
Outcome Measures:
-
Primary: Reduction in urinary free cortisol and plasma cortisol levels.
-
Secondary: Improvement in clinical features such as moon facies, buffalo hump, hypertension, and glucose intolerance.
-
Safety: Monitoring for adverse effects, particularly those related to adrenal insufficiency (requiring glucocorticoid replacement) and central nervous system effects.
-
-
Quantitative Data from Clinical Studies in Cushing's Syndrome
| Study Cohort | Number of Patients | Dosage of this compound | Clinical Improvement Rate | Reference |
| Metastatic Adrenocortical Carcinoma | 21 | Not specified | 62% (13/21) | [4] |
| Ectopic ACTH Production | 6 | Not specified | 67% (4/6) | [4] |
| Adrenal Adenoma | 6 | Not specified | 100% (6/6) | [4] |
| Bilateral Adrenal Hyperplasia | 33 | Not specified | 42% (14/33) | [4] |
| Mixed Etiologies | 15 | 0.5 - 1.5 g/day | Majority showed improvement | [5] |
Clinical Development in Metastatic Breast Cancer
The discovery that this compound inhibits aromatase, thereby reducing estrogen levels, was a major breakthrough in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women.
Representative Clinical Trial Protocol
-
Objective: To evaluate the efficacy and safety of this compound, with or without hydrocortisone (B1673445) replacement, in postmenopausal women with advanced breast cancer.
-
Methodology:
-
Patient Population: Postmenopausal women with estrogen receptor-positive or unknown metastatic breast cancer, often with disease progression after other endocrine therapies like tamoxifen.
-
Study Design: Randomized controlled trials comparing different doses of this compound or comparing this compound to other endocrine therapies.
-
Dosage: Commonly, 1000 mg/day of this compound in divided doses, often with concurrent hydrocortisone (e.g., 40 mg/day) to prevent adrenal insufficiency and suppress ACTH drive. Later studies explored lower doses (e.g., 500 mg/day).[6]
-
Outcome Measures:
-
Primary: Objective response rate (complete or partial tumor regression).
-
Secondary: Time to progression, overall survival, and quality of life.
-
Safety: Incidence and severity of side effects such as lethargy, skin rash, and nausea.
-
-
References
- 1. This compound: a ‘side-effect’ turned to therapeutic advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a "side-effect" turned to therapeutic advantage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and metyrapone in the management of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in advanced breast cancer: prospective, randomized comparison of two dose levels. Italian Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoglutethimide's Inhibition of Cytochrome P450 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoglutethimide (AG) is a non-steroidal inhibitor of several key cytochrome P450 (CYP) enzymes involved in steroid biosynthesis. This technical guide provides an in-depth overview of the mechanism and quantitative aspects of this compound's inhibitory action, with a primary focus on its effects on Aromatase (CYP19A1) and the Cholesterol Side-Chain Cleavage enzyme (CYP11A1). Detailed experimental protocols for studying these interactions are provided, along with visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology, drug development, and endocrinology.
Introduction
This compound was initially developed as an anticonvulsant but was later repurposed for its potent effects on steroidogenesis. It functions by inhibiting critical cytochrome P450 enzymes, thereby blocking the synthesis of various steroid hormones.[1] Its primary clinical applications have been in the treatment of hormone-sensitive breast cancer and Cushing's syndrome.[1] Understanding the specific interactions between this compound and CYP enzymes is crucial for optimizing its therapeutic use and for the development of more selective enzyme inhibitors.
The principal mechanism of action for this compound is the competitive inhibition of CYP enzymes.[2] The molecule's free amino group is thought to bind to the heme iron center of the cytochrome P450 enzyme, thereby preventing the binding and subsequent metabolism of the natural substrate.[2] This guide will delve into the specifics of this inhibition for the two most significantly affected enzymes, CYP19A1 and CYP11A1.
Mechanism of Action: Competitive Inhibition
This compound acts as a competitive inhibitor of both aromatase (CYP19A1) and the cholesterol side-chain cleavage enzyme (CYP11A1). This mode of inhibition is characterized by the inhibitor molecule reversibly binding to the active site of the enzyme, the same site where the natural substrate would bind. This direct competition increases the apparent Michaelis constant (Km) of the enzyme for its substrate, without affecting the maximum velocity (Vmax) of the reaction. The inhibitory effect can be overcome by increasing the concentration of the substrate.
The binding of this compound to the heme iron of the P450 enzyme induces a characteristic Type II difference spectrum, which is indicative of a direct interaction with the heme cofactor.[2] The strength of this binding correlates with the inhibitory potency of the compound.[2]
References
Aminoglutethimide as a Chemical Probe for Steroid Synthesis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminoglutethimide (AG) is a non-steroidal chemical agent that has been instrumental as a pharmacological tool and therapeutic agent due to its potent inhibition of steroid biosynthesis. Initially introduced as an anticonvulsant, its profound effects on adrenal steroidogenesis led to its repurposing for the treatment of hormone-sensitive cancers, such as breast and prostate cancer, and Cushing's syndrome.[1][2] As a chemical probe, this compound offers a means to investigate the intricate pathways of steroid synthesis and the physiological roles of various steroid hormones. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use in research, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound primarily functions as a competitive inhibitor of several key cytochrome P450 enzymes involved in steroidogenesis.[1][3] Its inhibitory action is most pronounced on two critical enzymes:
-
Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1): This is the first and rate-limiting enzyme in the steroidogenic pathway, responsible for the conversion of cholesterol to pregnenolone.[2] By inhibiting P450scc, this compound effectively curtails the production of all downstream steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.
-
Aromatase (CYP19A1): This enzyme catalyzes the final step in estrogen biosynthesis, the aromatization of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[4]
This compound also exhibits inhibitory effects on other steroidogenic enzymes, albeit to a lesser extent, including 11β-hydroxylase (CYP11B1), 21-hydroxylase (CYP21A2), and aldosterone (B195564) synthase (CYP11B2).[5][6] This broad-spectrum inhibition makes it a powerful tool for studying the global disruption of steroidogenesis.
Quantitative Data
The inhibitory potency of this compound against various steroidogenic enzymes has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.
| Enzyme | Species/Tissue | Parameter | Value (µM) | Reference(s) |
| Aromatase (CYP19A1) | Human Placental Microsomes | IC50 | 0.6 | [7] |
| Aromatase (CYP19A1) | Human Placental Microsomes | Ki | ~0.6 | [1] |
| Cholesterol Side-Chain Cleavage (P450scc) | Bovine Adrenal Mitochondria | Ki | ~20 | [1] |
Table 1: Inhibitory Potency of this compound on Primary Target Enzymes
| Enzyme | Species/Tissue | Parameter | Value (µM) | Reference(s) |
| 11β-hydroxylase (CYP11B1) | Rat Adrenal | - | - | [5] |
| Aldosterone Synthase (CYP11B2) | Human Adrenocortical Tissue | - | - | [6] |
Table 2: Inhibitory Potency of this compound on Other Steroidogenic Enzymes (Note: Specific IC50/Ki values for these enzymes are less consistently reported in the literature, but significant inhibition is observed at higher concentrations than for aromatase.)
Signaling Pathways and Experimental Workflows
Steroidogenesis Pathway and this compound Inhibition
The following diagram illustrates the major steroidogenic pathways and highlights the key enzymes inhibited by this compound.
Caption: Steroidogenesis pathway with points of inhibition by this compound.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on a specific steroidogenic enzyme in vitro.
Caption: Workflow for in vitro enzyme inhibition assay.
Experimental Workflow for Cell-Based Steroidogenesis Assay
The following diagram illustrates a common workflow for evaluating the impact of this compound on steroid production in a cellular context, such as with the H295R cell line.
References
- 1. Basic studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro pharmacological studies of this compound as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects of theophylline and aminogluthetimide upon basal and ACTH induced cAMP levels and steroid output by the normal human adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New aromatase assay and its application for inhibitory studies of this compound on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoglutethimide's Impact on Adrenal Gland Histology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoglutethimide (AG), a potent inhibitor of steroidogenesis, has been a subject of extensive research due to its profound effects on the adrenal cortex. This technical guide provides a comprehensive overview of the histological and ultrastructural changes induced by this compound in the adrenal gland. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows, this document serves as a critical resource for professionals in endocrine research and drug development. The guide focuses on the well-documented phenomena of cellular hypertrophy, lipid accumulation, and mitochondrial alterations within the adrenal cortex, primarily the zona fasciculata, following this compound administration.
Introduction
This compound exerts its primary effect by inhibiting key enzymes in the steroid biosynthesis pathway, most notably the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1) and aromatase (CYP19A1).[1] This enzymatic blockade leads to a significant reduction in the synthesis of glucocorticoids, mineralocorticoids, and sex steroids.[1] The adrenal gland, being the primary site of steroidogenesis, undergoes significant morphological and functional adaptations in response to this chemical "adrenalectomy." Understanding the histological consequences of this compound treatment is crucial for evaluating its therapeutic applications and toxicological profile.
The most prominent histological changes observed are cellular hypertrophy, particularly in the zona fasciculata, and a marked accumulation of lipid droplets within the adrenocortical cells.[2] These alterations are largely attributed to two main mechanisms: the direct enzymatic inhibition causing a buildup of cholesterol precursors, and the compensatory physiological response of the hypothalamic-pituitary-adrenal (HPA) axis to falling cortisol levels.
Quantitative Histological and Ultrastructural Changes
The administration of this compound induces significant and quantifiable changes in the cellular architecture of the adrenal cortex. The following tables summarize morphometric data from a key study on the effects of a 7-day administration of this compound on the zona fasciculata of rat adrenal glands.
Table 1: Effects of this compound on Zona Fasciculata and Parenchymal Cell Volume
| Treatment Group | Volume of Zona Fasciculata (mm³) | Volume of Parenchymal Cells (µm³) |
| Control | 1.8 ± 0.2 | 1850 ± 190 |
| This compound-treated | 2.9 ± 0.3 | 2900 ± 310 |
Data adapted from a study on adult male rats treated for 7 days.[2]
Table 2: Stereological Parameters of Zona Fasciculata Cells in Response to this compound
| Cellular Component | Control Group (Volume per cell in µm³) | This compound-treated Group (Volume per cell in µm³) |
| Nuclei | 195 ± 20 | 205 ± 22 |
| Mitochondria | 610 ± 65 | 1130 ± 120 |
| Smooth Endoplasmic Reticulum | 830 ± 90 | 1220 ± 130 |
| Lipid Droplets | 130 ± 15 | 245 ± 25 |
Data represents the volume of various organelles within an average parenchymal cell of the zona fasciculata.[2]
Signaling and Metabolic Pathways
The histological changes observed in the adrenal gland following this compound treatment are a direct consequence of its interference with key signaling and metabolic pathways.
Adrenal Steroidogenesis Pathway
This compound's primary mechanism of action is the inhibition of the conversion of cholesterol to pregnenolone, the first and rate-limiting step in steroid hormone synthesis. This is achieved by blocking the cholesterol side-chain cleavage enzyme (P450scc).
Caption: Inhibition of Adrenal Steroidogenesis by this compound.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Feedback Loop
The reduction in cortisol synthesis caused by this compound disrupts the negative feedback loop of the HPA axis. This leads to an increased secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. The elevated ACTH levels chronically stimulate the adrenal cortex, contributing to the observed cellular hypertrophy.
Caption: Disruption of the HPA Axis Feedback Loop by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's effects on adrenal gland histology.
Animal Model and Dosing Regimen
-
Animal Model: Adult male Wistar rats are commonly used.
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Treatment: this compound is typically administered via subcutaneous injection or oral gavage. A common dosage is 50 mg/kg body weight per day for a period of 7 to 14 days. Control animals receive vehicle injections.
Tissue Preparation for Light Microscopy
-
Perfusion and Fixation: Animals are anesthetized, and a thoracotomy is performed. The animals are then perfused through the left ventricle with a saline solution to clear the blood, followed by a fixative solution such as 4% paraformaldehyde in 0.1 M phosphate (B84403) buffer.
-
Dissection and Post-fixation: The adrenal glands are carefully dissected and post-fixed in the same fixative solution for 4-6 hours at 4°C.
-
Dehydration and Embedding: The fixed tissues are dehydrated through a graded series of ethanol (B145695) concentrations (e.g., 70%, 80%, 95%, and 100%).
-
Clearing: The dehydrated tissues are cleared in xylene.
-
Embedding: Tissues are infiltrated with and embedded in paraffin (B1166041) wax.
-
Sectioning: 5-7 µm thick sections are cut using a rotary microtome and mounted on glass slides.
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a descending series of ethanol concentrations to water.
-
Hematoxylin Staining: Slides are stained with Harris hematoxylin for 3-5 minutes.
-
Differentiation: Excess stain is removed by dipping the slides in 1% acid alcohol.
-
Bluing: Slides are rinsed in running tap water to allow the hematoxylin to turn blue.
-
Eosin Staining: Slides are counterstained with eosin for 30-60 seconds.
-
Dehydration and Mounting: Slides are dehydrated through an ascending series of ethanol concentrations, cleared in xylene, and coverslipped using a mounting medium.
Tissue Preparation for Electron Microscopy
-
Primary Fixation: Small pieces of the adrenal cortex are fixed in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for 2-4 hours at 4°C.
-
Washing: The tissue blocks are washed in 0.1 M cacodylate buffer.
-
Post-fixation: Tissues are post-fixed in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours at 4°C.
-
Dehydration: The samples are dehydrated in a graded series of ethanol.
-
Infiltration and Embedding: The tissue blocks are infiltrated with and embedded in an epoxy resin (e.g., Epon or Araldite).
-
Sectioning: Ultrathin sections (60-90 nm) are cut using an ultramicrotome and collected on copper grids.
-
Staining: The sections are stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
Experimental Workflow and Logical Relationships
The investigation of this compound's effects on adrenal histology follows a logical progression from in vivo studies to detailed microscopic analysis.
Caption: Experimental Workflow for Studying Adrenal Histology.
Conclusion
This compound induces marked and quantifiable histological changes in the adrenal cortex, primarily characterized by cellular hypertrophy of the zona fasciculata, proliferation of mitochondria and smooth endoplasmic reticulum, and significant accumulation of lipid droplets. These changes are the morphological manifestations of the drug's potent inhibition of steroidogenesis and the subsequent activation of the HPA axis. The detailed experimental protocols and visualized pathways provided in this guide offer a robust framework for researchers and drug development professionals to design, execute, and interpret studies on the adrenal effects of steroidogenesis inhibitors. A thorough understanding of these histological alterations is essential for the continued investigation and clinical application of this compound and other related compounds.
References
Aminoglutethimide: A Cornerstone in the Evolution of Endocrine Cancer Therapy
An In-depth Technical Guide on the Core Principles and Early Research of Aminoglutethimide in Oncology
Introduction
Initially introduced as an anticonvulsant, this compound's journey into cancer research is a compelling narrative of serendipitous discovery and evolving mechanistic understanding.[1][2] Its profound impact on steroidogenesis positioned it as a pivotal tool in the early days of endocrine therapy for hormone-sensitive malignancies, primarily breast and prostate cancer.[2][3] This technical guide delves into the foundational research on this compound, detailing its mechanism of action, early clinical trial data, and the experimental protocols that paved the way for modern aromatase inhibitors.
Mechanism of Action: From "Medical Adrenalectomy" to Aromatase Inhibition
This compound's primary antitumor effect stems from its ability to inhibit key enzymes involved in steroid biosynthesis.[4] Early research focused on its capacity to induce a "medical adrenalectomy" by blocking the conversion of cholesterol to pregnenolone, the initial step in the synthesis of all steroid hormones.[1][4] This action is achieved through the inhibition of the cytochrome P450 side-chain cleavage enzyme (P450scc).[4][5]
It was later discovered that this compound also potently inhibits the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens.[1][6][7] This dual mechanism of action significantly reduces circulating estrogen levels, a key driver in the growth of hormone receptor-positive breast cancers.[4][7] In vivo studies demonstrated that this compound can inhibit peripheral aromatase by an impressive 95% to 98% in postmenopausal women.[8]
The following diagram illustrates the key enzymatic steps in steroid biosynthesis and the points of inhibition by this compound.
Caption: Steroidogenesis pathway illustrating this compound's inhibition of P450scc and Aromatase.
Early Clinical Trials in Breast Cancer: Quantitative Data Summary
This compound, often in combination with glucocorticoids to prevent adrenal insufficiency and reflex ACTH hypersecretion, was extensively studied in postmenopausal women with advanced breast cancer.[9][10] The following tables summarize the key quantitative data from some of these early clinical trials.
| Study | Number of Patients | Treatment Regimen | Objective Response Rate (CR+PR) | Median Duration of Response (months) |
| Lipton et al. | 36 | This compound + Hydrocortisone | 36% | Not Specified |
| Santen et al. | 50 | This compound + Hydrocortisone | 38% | 18.05 +/- 3.1 |
| Troner M.B. | 44 | This compound + Dexamethasone | 43% (19/44) | 8 |
| Murray et al. | 38 | This compound | 34% (13/38) | >14 |
| Bonneterre et al. (500mg) | 78 (evaluable) | 500mg this compound + Hydrocortisone | 19% | 14 |
| Bonneterre et al. (1g) | 71 (evaluable) | 1g this compound + Hydrocortisone | 24% | 14 |
| Lipton et al. (vs Tamoxifen) | 36 | This compound + Hydrocortisone | 36% (13/36) | Similar to Tamoxifen (B1202) |
CR: Complete Response, PR: Partial Response
Experimental Protocols in Early Clinical Research
The methodologies employed in the foundational studies of this compound set the stage for subsequent endocrine therapy trials.
Patient Selection Criteria
-
Population: Primarily postmenopausal women with metastatic breast carcinoma.[9][11]
-
Hormone Receptor Status: While not always a prerequisite in the earliest trials, later studies often focused on patients with estrogen receptor-positive tumors, which demonstrated higher response rates.[1][10]
-
Prior Treatment: Many studies included patients who had previously responded to other hormonal manipulations, suggesting a hormone-sensitive disease.[12]
Treatment Regimens
-
This compound Dosage: Dosages typically ranged from 500 mg to 1000 mg per day, administered orally.[6][13] Some studies initiated treatment at a lower dose and gradually escalated to minimize side effects.[5]
-
Glucocorticoid Replacement: Due to the inhibition of cortisol synthesis, co-administration of a glucocorticoid was standard practice.[1]
-
Mineralocorticoid Replacement: In some cases, fludrocortisone (B194907) (e.g., 0.1 mg twice weekly) was added to prevent mineralocorticoid deficiency.[1][14]
The following diagram outlines a typical experimental workflow for an early this compound clinical trial.
Caption: A generalized workflow for early this compound clinical trials.
Assessment of Response
-
Hormonal Monitoring: Adequacy of adrenal blockade was often assessed by measuring plasma and urinary cortisol levels.[14] Suppression of plasma estrogens (estrone and estradiol) and androgens (DHEA-S, androstenedione) was also monitored.[9]
-
Tumor Response: Objective tumor regression was typically evaluated using established criteria for soft tissue, bone, and visceral metastases.[1][14]
Side Effects and Toxicity Profile
The side effects of this compound were a significant consideration in its clinical use.
| Side Effect Category | Common Manifestations | Incidence | Management |
| Neurological | Lethargy, drowsiness, dizziness, ataxia.[14][15] | Lethargy up to 41.5%.[9] | Often transient and would abate with dose reduction.[14] |
| Dermatological | Skin rash.[1][14] | Up to 35.8%.[9] | Frequently resolved spontaneously, even without discontinuation of therapy.[1] |
| Gastrointestinal | Nausea, vomiting, loss of appetite.[15][16] | Not consistently quantified in early reports. | Symptomatic management. |
| Hematological | Leukopenia, thrombocytopenia, agranulocytosis.[15][17] | Rare but serious. | Discontinuation of therapy and supportive care.[15] |
Conclusion
This compound's role in early cancer research was transformative. It not only provided a valuable therapeutic option for patients with hormone-sensitive cancers but also deepened the scientific community's understanding of the endocrine drivers of malignancy. The initial focus on "medical adrenalectomy" evolved into a more nuanced appreciation of aromatase inhibition, a concept that has since been refined with the development of more specific and potent third-generation aromatase inhibitors. The pioneering clinical trials with this compound laid the groundwork for the standards of endocrine therapy that remain central to the management of breast cancer today.
References
- 1. Historical Development of Aromatase Inhibitors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound medical adrenalectomy for advanced prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. First generation aromatase inhibitors--aminoglutethimide and testololactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of this compound as endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro pharmacological studies of this compound as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medical adrenalectomy with this compound: clinical studies in postmenopausal patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized trial of this compound versus tamoxifen in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in advanced breast cancer: clinical results of a French multicenter randomized trial comparing 500 mg and 1 g/day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.psu.edu [pure.psu.edu]
- 15. drugs.com [drugs.com]
- 16. What are the side effects of this compound? [synapse.patsnap.com]
- 17. acpjournals.org [acpjournals.org]
Aminoglutethimide: A First-Generation Aromatase Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoglutethimide (AG), initially introduced as an anticonvulsant, was serendipitously discovered to be a potent inhibitor of steroidogenesis.[1][2] As a first-generation, non-selective aromatase inhibitor, it marked a significant advancement in the endocrine therapy of hormone-sensitive cancers, particularly breast and prostate cancer.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical applications. It summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows to support further research and drug development in this area.
Introduction
This compound, with the chemical formula C13H16N2O2, is a derivative of the sedative glutethimide.[2] Its therapeutic pivot from an anticonvulsant to an anticancer agent was driven by the recognition of its ability to inhibit cytochrome P450 enzymes crucial for steroid biosynthesis.[2] This led to its use as a "medical adrenalectomy" by blocking the production of adrenal steroids and the peripheral conversion of androgens to estrogens.[2][4] Although largely superseded by more selective aromatase inhibitors with improved efficacy and safety profiles, the study of this compound provides valuable insights into the principles of endocrine therapy and the development of subsequent generations of aromatase inhibitors.[5][6]
Mechanism of Action
This compound exerts its effects primarily through the competitive and reversible inhibition of two key cytochrome P450 enzymes:
-
Aromatase (CYP19A1): This enzyme is responsible for the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). By inhibiting aromatase, this compound significantly reduces circulating estrogen levels, which is crucial in the treatment of estrogen receptor-positive breast cancer.[5][7]
-
Cholesterol Side-Chain Cleavage Enzyme (P450scc or CYP11A1): This enzyme catalyzes the initial step in steroidogenesis, the conversion of cholesterol to pregnenolone. Inhibition of P450scc leads to a broad suppression of all adrenal steroid hormones, including glucocorticoids, mineralocorticoids, and androgens.[1][7] This "medical adrenalectomy" effect is utilized in the treatment of Cushing's syndrome and has been explored in prostate cancer.[4][5]
This compound is a non-selective inhibitor and also affects other steroidogenic enzymes like 11β-hydroxylase (CYP11B1) and 21-hydroxylase (CYP21A2) to a lesser extent.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the steroidogenesis pathway. By inhibiting key enzymes, it disrupts the production of steroid hormones that can act as signaling molecules to promote cancer cell growth.
Caption: Steroidogenesis pathway illustrating the inhibitory action of this compound.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Parameter | Value | Reference(s) |
| Aromatase (CYP19A1) | IC50 | 0.3 - 37 µM | [8] |
| Aromatase (CYP19A1) | Ki | 408 nM | [8] |
| Cholesterol Side-Chain Cleavage (P450scc, CYP11A1) | IC50 | 29 µM | [8] |
| Cholesterol Side-Chain Cleavage (P450scc, CYP11A1) | Ki (D(+)-AG) | ~2.5x lower than L(-)-AG | [9] |
Table 2: Clinical Efficacy of this compound in Advanced Breast Cancer
| Study Population | Treatment Regimen | Objective Response Rate | Median Duration of Response | Reference(s) |
| Postmenopausal, advanced | AG (500 mg/day) + Hydrocortisone (40 mg/day) | 19% | 14 months | [1] |
| Postmenopausal, advanced | AG (1 g/day ) + Hydrocortisone (40 mg/day) | 24% | 14 months | [1] |
| Unselected patients | AG (1 g/day ) + Hydrocortisone (40 mg/day) | 32% | - | [5] |
| Estrogen Receptor Positive | AG (1 g/day ) + Hydrocortisone (40 mg/day) | 52% | - | [5] |
| Post-tamoxifen | AG (250 mg twice daily) | 11% | - | [10] |
| Comparison with Tamoxifen | AG + Hydrocortisone | 36% | Similar to Tamoxifen | [11] |
Table 3: Clinical Efficacy of this compound in Advanced Prostate Cancer
| Study Population | Treatment Regimen | PSA Response (≥50% decline) | Median Time to Progression (responders) | Reference(s) |
| Androgen-independent | AG (1 g/day ) + Hydrocortisone (40 mg/day) | 37% | 10.5 months | [12] |
| Previously castrated, Stage D | AG (1 g/day ) + Hydrocortisone (40 mg/day) | 1 complete, 6 partial responses (out of 43) | - | [13] |
Table 4: Effect of this compound on Steroid Hormone Levels
| Hormone | Change | Condition | Reference(s) |
| Estrone (plasma) | ↓ 61-72% | Postmenopausal women with breast cancer | [14] |
| Estrone Sulfate (plasma) | ↓ 61-72% | Postmenopausal women with breast cancer | [14] |
| Estradiol (plasma) | ↓ 40-66% | Postmenopausal women with breast cancer | [14] |
| Androstenedione | ↑ initially, then ↓ | Postmenopausal women with breast cancer | [14] |
| Testosterone | Relatively preserved | Postmenopausal women with breast cancer | [14] |
Experimental Protocols
In Vitro Aromatase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a high-throughput method for measuring aromatase activity.
Objective: To determine the inhibitory effect of this compound on aromatase (CYP19A1) activity.
Materials:
-
Recombinant human aromatase (or human placental microsomes)
-
Aromatase assay buffer
-
Fluorogenic aromatase substrate
-
NADPH generating system
-
Aromatase inhibitor (e.g., letrozole, as a positive control)
-
This compound (test compound)
-
96-well white microplate
-
Fluorescence microplate reader (Ex/Em = 488/527 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the aromatase enzyme, substrate, NADPH generating system, and test compounds in aromatase assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Aromatase enzyme preparation.
-
Test compound (this compound at various concentrations) or vehicle control.
-
Positive control inhibitor (letrozole).
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate and NADPH generating system mixture to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence in kinetic mode for 30-60 minutes, with readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for a fluorometric in vitro aromatase activity assay.
Cell-Based Steroidogenesis Assay using NCI-H295R Cells
The NCI-H295R human adrenocortical carcinoma cell line is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.
Objective: To evaluate the effect of this compound on the production of steroid hormones in a cellular context.
Materials:
-
NCI-H295R cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
Assay medium (serum-free or charcoal-stripped serum)
-
This compound (test compound)
-
Forskolin (or other stimulant, e.g., Angiotensin II, to induce steroidogenesis)
-
24-well cell culture plates
-
LC-MS/MS system for steroid hormone analysis
Procedure:
-
Cell Culture: Culture NCI-H295R cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
Starvation: Replace the growth medium with assay medium and incubate for 24 hours to reduce basal steroid production.
-
Treatment: Treat the cells with various concentrations of this compound in fresh assay medium, with or without a stimulant like forskolin. Include vehicle controls.
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant for steroid hormone analysis.
-
Steroid Hormone Quantification: Analyze the concentration of key steroid hormones (e.g., cortisol, aldosterone, testosterone, estradiol) in the supernatant using a validated LC-MS/MS method.
-
Data Analysis:
-
Normalize hormone concentrations to cell number or protein content.
-
Determine the dose-dependent effect of this compound on the production of each steroid.
-
Caption: Workflow for a cell-based steroidogenesis assay using NCI-H295R cells.
Conclusion
This compound, as a first-generation aromatase inhibitor, has played a pivotal role in establishing the therapeutic strategy of estrogen deprivation for hormone-sensitive breast cancer. Its broad-spectrum inhibition of steroidogenesis also provided a foundation for the development of drugs targeting other aspects of the steroid synthesis pathway. While its clinical use has diminished due to the availability of more selective and potent agents, the study of this compound continues to offer valuable lessons for medicinal chemists and pharmacologists. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field of endocrine oncology and steroid biochemistry, facilitating further investigations into the mechanisms of hormone action and the development of novel therapeutic agents.
References
- 1. This compound suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Effects of this compound on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. medium.com [medium.com]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. Pharmacology of this compound: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound prevents excitotoxic and ischemic injuries in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Aminoglutethimide's Inhibition of Cholesterol Side-Chain Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoglutethimide (AG), a derivative of the sedative glutethimide, is a potent inhibitor of steroidogenesis. It was initially developed as an anticonvulsant but was later repurposed due to its significant endocrine effects. This technical guide provides an in-depth analysis of this compound's primary mechanism of action in steroid hormone biosynthesis: the inhibition of the cholesterol side-chain cleavage enzyme, cytochrome P450scc (CYP11A1). This enzyme catalyzes the initial and rate-limiting step in the conversion of cholesterol to pregnenolone (B344588), the precursor to all steroid hormones. This document details the mechanism of inhibition, presents quantitative inhibitory data, outlines experimental protocols for studying this interaction, and provides visual representations of the involved pathways and processes.
Introduction
The enzyme cytochrome P450scc, also known as cholesterol desmolase, is a mitochondrial enzyme crucial for the production of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[1] By catalyzing the conversion of cholesterol to pregnenolone, P450scc serves as a critical control point in steroidogenesis.[2] this compound exerts its powerful influence on the endocrine system by directly targeting and inhibiting this key enzyme.[3][4][5] Understanding the specifics of this inhibition is vital for researchers in endocrinology, oncology, and drug development, particularly in the context of hormone-dependent cancers and disorders of steroid overproduction.
Mechanism of Inhibition
This compound acts as a competitive inhibitor of the cholesterol side-chain cleavage enzyme.[6] It binds to the active site of the cytochrome P450scc, thereby preventing the binding of its natural substrate, cholesterol.[7] This interaction is characterized by a Type II spectral change, which is typical for inhibitors that bind to the heme iron of cytochrome P450 enzymes.[6] The inhibitory activity of this compound is stereoselective, with the d-isomer being a more potent inhibitor of P450scc than the l-isomer.[8] Specifically, the d-isomer exhibits a binding affinity that is 2.6 times greater and is 2.5 times more potent as an inhibitor compared to the l-isomer.[8]
The free amino group at the 4' position of the phenyl ring is crucial for the inhibitory activity of this compound and its analogues.[6] This amino group is thought to interact directly with the heme iron center of the P450scc enzyme.[6] Modification or conjugation of this amino group, as seen in some of this compound's metabolites, leads to a significant reduction or complete loss of inhibitory effect on P450scc.[6][9]
Quantitative Inhibition Data
The inhibitory potency of this compound and its analogues against cholesterol side-chain cleavage has been quantified through various in vitro studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to describe the efficacy of these compounds.
| Compound | Parameter | Value (µM) | Source of P450scc | Reference(s) |
| This compound (racemic) | Ki | 14 | Bovine Adrenal Mitochondria | [10] |
| IC50 | 30 | Bovine Adrenals | [11] | |
| d-Aminoglutethimide | Ki (apparent) | ~2.5 times less than l-isomer | Not Specified | [7] |
| l-Aminoglutethimide | Ki (apparent) | ~2.5 times more than d-isomer | Not Specified | [7] |
| 3-(3-aminophenyl)-3-ethylpiperidine-2,6-dione | Ki | 13 | Bovine Adrenal Mitochondria | [10] |
| 1-amino-3-ethyl-3-phenylpiperidine-2,6-dione | Ki | 4.6 | Bovine Adrenal Mitochondria | [10] |
| 1-n-propyl-aminoglutethimide | IC50 | 220 | Bovine Adrenals | [11] |
| Hydrazo-derivative of AG | IC50 | ~half of AG | Not Specified | [12] |
| Azoxy-derivative of AG | IC50 | ~twice of AG | Not Specified | [12] |
Experimental Protocols
The following are synthesized protocols based on methodologies described in the scientific literature for the investigation of this compound's inhibition of P450scc.
In Vitro P450scc Inhibition Assay using a Reconstituted Enzyme System
This protocol describes the measurement of P450scc activity and its inhibition by this compound using a reconstituted enzyme system, with product formation quantified by HPLC.
Materials:
-
Purified cytochrome P450scc (CYP11A1)
-
Purified adrenodoxin (B1173346)
-
Purified adrenodoxin reductase
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Cholesterol (substrate)
-
This compound (inhibitor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methylene (B1212753) chloride
-
Methanol (HPLC grade)
-
Cholesterol oxidase
-
Reverse-phase HPLC system with UV detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, adrenodoxin, and adrenodoxin reductase.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 1%) to the reaction mixtures. Include a vehicle control without the inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding a solution of cholesterol (solubilized, for example, with 2-hydroxypropyl-β-cyclodextrin).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by heat treatment (e.g., boiling for 2 minutes) or by the addition of an organic solvent like methylene chloride.
-
Product Extraction: Extract the steroid products (pregnenolone) from the aqueous phase using methylene chloride. Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization for UV Detection (Optional but recommended for sensitivity):
-
Re-dissolve the dried extract in a suitable buffer.
-
Add cholesterol oxidase and incubate at 37°C for 30 minutes to convert pregnenolone to a derivative with strong UV absorbance at 240 nm.
-
-
HPLC Analysis:
-
Reconstitute the sample in the HPLC mobile phase (e.g., methanol:water gradient).
-
Inject the sample into a reverse-phase HPLC column (e.g., C18).
-
Monitor the elution of the product (pregnenolone or its derivative) using a UV detector (e.g., at 240 nm for the derivatized product).[10]
-
-
Data Analysis:
-
Quantify the amount of product formed by comparing the peak area to a standard curve.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the Ki and the mechanism of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (cholesterol) and the inhibitor (this compound) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Spectrophotometric Assay for Inhibitor Binding
This protocol is used to determine the binding affinity of this compound to P450scc by measuring the spectral changes upon inhibitor binding.
Materials:
-
Purified cytochrome P450scc
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
Dual-beam spectrophotometer
Procedure:
-
Sample Preparation: Prepare a solution of purified P450scc in potassium phosphate buffer.
-
Baseline Spectrum: Record a baseline spectrum of the P450scc solution in both the sample and reference cuvettes of the spectrophotometer (typically between 400 and 500 nm).
-
Inhibitor Titration:
-
Add a small aliquot of a concentrated this compound solution to the sample cuvette. Add an equal volume of solvent to the reference cuvette.
-
Mix gently and record the difference spectrum.
-
Repeat this step with increasing concentrations of this compound until saturation is reached (no further change in the spectrum is observed).
-
-
Data Analysis:
-
Measure the magnitude of the spectral shift (e.g., the difference in absorbance between the peak and trough of the Type II spectrum).
-
Plot the change in absorbance against the this compound concentration.
-
Determine the spectral binding constant (Ks), which is an estimate of the dissociation constant (Kd), by fitting the data to a saturation binding equation.
-
Visualizations
Signaling Pathway: Steroidogenesis
Caption: Simplified steroidogenesis pathway highlighting the inhibitory points of this compound.
Experimental Workflow: In Vitro P450scc Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on P450scc.
Logical Relationship: Competitive Inhibition Mechanism
Caption: Diagram illustrating the competitive inhibition of P450scc by this compound.
Conclusion
This compound is a well-characterized inhibitor of the cholesterol side-chain cleavage enzyme, P450scc. Its competitive and stereoselective inhibition of this critical enzyme provides a powerful mechanism for suppressing steroid hormone production. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in related fields. The continued study of this compound and its analogues can provide valuable insights into the structure-function relationships of P450scc and aid in the design of more selective and potent inhibitors for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Pregnenolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol side-chain cleavage enzyme | Sigma-Aldrich [sigmaaldrich.com]
- 5. Inhibition of the activities of P450 cholesterol side-chain cleavage and 3 beta-hydroxysteroid dehydrogenase and the amount of P450 cholesterol side-chain cleavage by testosterone and estradiol-17 beta in hen granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. [PDF] Functional reconstruction of bovine P450scc steroidogenic system in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 9. High performance liquid chromatography of steroid metabolites in the pregnenolone and progesterone pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive assay of cytochrome P450scc activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Aminoglutethimide In Vitro Cell Culture Guide: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoglutethimide is a non-steroidal inhibitor of several key enzymes involved in steroid biosynthesis. Initially developed as an anticonvulsant, its potent effects on steroidogenesis have led to its use in treating hormone-dependent conditions, most notably breast cancer and Cushing's syndrome.[1][2] In the realm of in vitro research, this compound serves as a critical tool for investigating steroidogenic pathways, hormone receptor signaling, and the development of novel endocrine therapies.
This guide provides detailed application notes and protocols for the use of this compound in cell culture experiments, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of cytochrome P450 enzymes.[3][4] Its two main targets are:
-
Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone). By blocking aromatase, this compound effectively reduces estrogen levels, which is crucial in estrogen-receptor-positive cancers.[2][4]
-
Cholesterol Side-Chain Cleavage Enzyme (P450scc or CYP11A1): This enzyme catalyzes the initial and rate-limiting step in steroidogenesis – the conversion of cholesterol to pregnenolone. Inhibition of P450scc leads to a broad suppression of all downstream steroid hormones, including glucocorticoids, mineralocorticoids, and androgens.[1][4]
This compound has also been shown to down-regulate the expression of the adrenocorticotropic hormone (ACTH) receptor in adrenocortical carcinoma cell lines, further contributing to its adrenostatic effects.[5]
Data Presentation: Quantitative In Vitro Data for this compound
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Inhibitory Potency of this compound against Key Steroidogenic Enzymes
| Enzyme Target | Assay System | Inhibitory Constant | Reference |
| Aromatase (CYP19A1) | Human Placental Microsomes | Ki: 0.7 µM | [6] |
| Aromatase (CYP19A1) | Human Placental Microsomes | IC50: 7.5 µM | |
| Aromatase (CYP19A1) | Uterine Leiomyoma & Choriocarcinoma Cells | IC50: 5-7 µM | [6] |
| Cholesterol Side-Chain Cleavage (P450scc) | Bovine Adrenal Mitochondria | IC50: 40 µM | [6] |
| Cholesterol Side-Chain Cleavage (P450scc) | ACTH-stimulated Rat Adrenal Tissue | IC50: 80 µM (Aldosterone) | |
| Cholesterol Side-Chain Cleavage (P450scc) | ACTH-stimulated Rat Adrenal Tissue | IC50: 50 µM (Corticosterone) | |
| cAMP-dependent Protein Kinase | IC50: 287 µM | [7] |
Table 2: Effects of this compound on ACTH Receptor mRNA Expression in NCI-H295 Cells
| This compound Concentration | ACTH-R mRNA Expression (% of Control) | Reference |
| 3 µM | 108 ± 19% | [5] |
| 30 µM | 64 ± 1% | [5] |
| 300 µM | 5 ± 1% | [5] |
Signaling Pathways and Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective inhibition of cholesterol side chain cleavage by enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogues of this compound: selective inhibition of cholesterol side-chain cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroidogenesis in the NCI-H295 Cell Line Model is Strongly Affected By Culture Conditions and Substrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medical adrenalectomy with this compound: clinical studies in postmenopausal patients with metastatic breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Analysis of Aminoglutethimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of aminoglutethimide in various matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Introduction
This compound is an adrenal steroid synthesis inhibitor used in the treatment of hormone-sensitive metastatic breast cancer. Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note details a robust HPLC-UV method for its analysis.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. Two primary methods are presented: a reversed-phase method for general quantification and a chiral separation method for enantiomer-specific analysis.
Table 1: HPLC-UV Chromatographic Conditions for this compound Analysis
| Parameter | Reversed-Phase Method | Chiral Separation Method[1] |
| HPLC Column | Radially compressed, reversed-phase column | Two serial Chiralcel OD columns [cellulose tris(3,5-dimethylphenyl carbamate)] |
| Mobile Phase | Acetonitrile (B52724)/water/tert-butyl ammonium (B1175870) phosphate | Hexane/isopropanol/methanol (65:17.5:17.5, v/v/v)[1] |
| Flow Rate | 1.2 mL/min (typical) | 0.7 mL/min[1] |
| Injection Volume | 20 µL (typical) | Not specified |
| UV Detection Wavelength | 242 nm[2] | 245 nm[1] |
| Column Temperature | 35°C (typical) | Ambient |
Standard and Sample Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase or a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range.
This protocol is suitable for the chiral separation method.
-
To 300 µL of the biological sample (plasma, saliva, or urine), add an equal volume of acetate (B1210297) buffer (pH 5.6).
-
Add a suitable internal standard.
-
Perform a liquid-liquid extraction by adding dichloromethane.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer (dichloromethane) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
This is a simpler method suitable for reversed-phase analysis.
-
Precipitate the plasma proteins by adding acetonitrile to the plasma sample.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant directly into the HPLC system.
Method Validation Summary
The described methods have been validated to ensure their suitability for the intended purpose. Key validation parameters are summarized below.
Table 2: Method Validation Parameters for this compound HPLC Analysis
| Parameter | Result | Reference |
| Linearity Range | 0.83 - 40.0 µg/mL | [1] |
| Correlation Coefficient (r) | ≥ 0.995 | [1] |
| Extraction Recovery | > 80.9% from plasma, saliva, and urine | [1] |
| Precision (CV%) | ≤ 13% | [1] |
| Limit of Detection (LOD) | 20 ng/mL (using fluorescence detection after derivatization) | [3] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound from a biological matrix.
Caption: General workflow for this compound HPLC-UV analysis.
Conclusion
The HPLC-UV methods described provide a reliable and accurate approach for the quantitative analysis of this compound. The choice between the reversed-phase and chiral separation methods will depend on the specific analytical requirements, such as the need for enantiomeric separation. Proper sample preparation is critical for achieving accurate results, especially when dealing with complex biological matrices. The provided validation data demonstrates that these methods are suitable for their intended applications in research and drug development.
References
- 1. Liquid chromatographic separation and measurement of optical isomers of this compound and its acetyl metabolite in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound Using HPLC-ED on CPE | Charles Explorer [explorer.cuni.cz]
- 3. Determination of this compound enantiomers as dansyl derivative in human plasma by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminoglutethimide in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoglutethimide (AG) is a non-steroidal inhibitor of steroid synthesis, primarily recognized for its role in treating Cushing's syndrome and hormone-dependent breast cancer in clinical settings.[1][2][3] Its mechanism of action makes it a valuable tool for preclinical in vivo research to study endocrine pathways, hormone-dependent diseases, and as a "medical adrenalectomy" agent. These application notes provide a comprehensive guide to its use in animal studies, focusing on dosage, formulation, and experimental protocols.
Mechanism of Action
This compound exerts its effects by inhibiting key enzymes in the steroidogenesis pathway.[4] Its primary targets are:
-
Aromatase (CYP19A1): AG is a potent aromatase inhibitor, blocking the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone). This action is crucial for its efficacy in estrogen-dependent conditions.[4][5][6]
-
Cholesterol Side-Chain Cleavage Enzyme (P450scc or CYP11A1): It inhibits the initial and rate-limiting step in steroid synthesis—the conversion of cholesterol to pregnenolone.[4][6][7] This leads to a broad reduction in the production of all adrenal steroids, including glucocorticoids, mineralocorticoids, and androgens.[4][7]
Due to its inhibition of cortisol synthesis, a compensatory increase in pituitary adrenocorticotropic hormone (ACTH) secretion can occur, potentially overriding the adrenal blockade.[7] Therefore, in many protocols, particularly those mimicking clinical use, co-administration of a glucocorticoid like hydrocortisone (B1673445) is necessary to suppress this ACTH response.[1][7]
Pharmacokinetics Summary
-
Absorption: this compound is rapidly and completely absorbed after oral administration.[3][7][8]
-
Metabolism: It undergoes some metabolism in the liver, primarily through acetylation.[3][6] The N-acetylated metabolite is inactive as it loses the ability to bind to cytochrome P-450scc.[9] AG can also induce its own metabolism.[10]
-
Half-Life: The elimination half-life in humans is approximately 12.5 hours.[3][6]
-
Excretion: The drug and its metabolites are primarily excreted in the urine, with a significant portion (34-54%) being excreted as the unchanged drug.[3][6][8]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the steroidogenesis pathway.
Data Presentation: Dosages for In Vivo Animal Studies
The following table summarizes this compound dosages used in various animal models as reported in the literature. Dosages can vary significantly based on the research question, animal model, and desired level of steroid suppression.
| Animal Model | Dosage | Route of Administration | Frequency | Key Findings/Context | Reference |
| Rat (Female) | 50 mg (single dose) | Oral (force-fed) | Single Dose | Caused lipoid adrenocortical hyperplasia and cellular injury within 24 hours. | [11] |
| Rat (Female) | 14 mg/injection | Not Specified | Twice Daily (5 days) | Increased adrenal gland weight; decreased serum corticosterone. | [12] |
| Rat (SD) | 1.25 mg/kg | Not Specified | Not Specified | 35% inhibition of plasma estradiol (B170435) in PMSG-primed rats. | [13] |
| Rat | 10-60 mg/kg/day | Not Specified | Daily (2 years) | Carcinogenicity study; revealed neoplasms of the adrenal cortex and thyroid. | [8] |
| Hamster (Female) | 7 mg/injection | Not Specified | Twice Daily (5 days) | Increased adrenal gland weight; hyperplasia of the zona reticularis. | [12] |
| Dog | 15 mg/kg | Oral | Daily (1 month) | Treatment for pituitary-dependent hyperadrenocorticism (PDH); lowered cortisol levels but had notable side effects. | [14] |
Note: Researchers should perform pilot studies to determine the optimal dose for their specific model and experimental goals, as toxicity can be a limiting factor.[14]
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
This compound is a crystalline powder that is practically insoluble in water but freely soluble in most organic solvents.[8][15] Formulations must be prepared carefully to ensure stability and bioavailability.
A. Preparation of an Oral Suspension (for Gavage)
This is a common method given the drug's rapid oral absorption.
-
Materials:
-
This compound powder (USP grade recommended)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, or corn oil.
-
Sterile tubes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume. (e.g., for a 10 mg/mL solution to dose an animal at 50 mg/kg with a volume of 5 mL/kg).
-
Weigh the this compound powder accurately.
-
In a sterile tube, add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each use.
-
This suspension should be prepared fresh daily and agitated immediately before administration to prevent settling.
-
B. Preparation of a Solution for Injection (IP/SC)
For parenteral routes, ensuring solubility and minimizing irritation is critical. A co-solvent system is often required.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
-
Procedure (Example Formulation: 10% DMSO / 40% PEG300 / 50% Saline):
-
Calculate and weigh the required amount of this compound.
-
Dissolve the powder completely in DMSO. This creates a concentrated stock solution.
-
In a separate sterile tube, add the required volume of PEG300.
-
Slowly add the this compound-DMSO stock solution to the PEG300 while vortexing.
-
Add the sterile saline dropwise while continuing to mix until the final volume is reached.
-
Observe the solution carefully. If precipitation occurs, the formulation may need adjustment (e.g., increasing the ratio of organic solvents).
-
This solution should be prepared fresh before each experiment and filtered through a 0.22 µm syringe filter if intended for IV use.
-
Protocol 2: Administration to Rodents
All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) guidelines.
A. Oral Gavage (Mice/Rats)
-
Animal Restraint: Gently restrain the animal, ensuring its head and body are aligned to create a straight path to the esophagus.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Administration: Measure the distance from the animal's nose to the last rib to estimate the length of insertion. Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow the needle as it passes into the esophagus. Do not force the needle.
-
Injection: Once the needle is in the stomach, slowly administer the prepared this compound suspension.
-
Post-Administration: Gently remove the needle and monitor the animal for any signs of respiratory distress.
B. Intraperitoneal (IP) Injection (Mice/Rats)
-
Animal Restraint: Securely restrain the animal, turning it to expose the abdomen. Tilt the animal's head downwards to move the internal organs away from the injection site.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Injection: Using a 25-27 gauge needle, insert it at a 30-45 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or urine is drawn back.
-
Administration: Slowly inject the prepared solution.
-
Post-Administration: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
General Experimental Workflow
Caption: A typical experimental workflow for an in vivo animal study.
Dose-Response and Toxicity Considerations
Caption: Conceptual relationship between this compound dose and its effects.
Important Considerations:
-
Toxicity: High doses of this compound can cause significant side effects, including lethargy, anorexia, vomiting, and hepatotoxicity, as observed in canine studies.[14] Histological studies in rats have shown that high doses can lead to adrenal cortical injury.[11]
-
Glucocorticoid Replacement: For long-term studies or those aiming for complete adrenal suppression, co-administration of hydrocortisone is often required to prevent adrenal insufficiency and the compensatory ACTH surge.[1][7] Dexamethasone should be avoided as this compound increases its metabolism.[7]
-
Vehicle Controls: Always include a vehicle-only control group to ensure that the observed effects are due to this compound and not the solvent system.
-
Regulatory Approval: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
References
- 1. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. minicule.com [minicule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mechanisms of action of this compound as endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Cytadren (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Effects of aminoglutethiumide and its metabolite, N-acetylthis compound, on bovine adrenocortical and human placental cytochromes P-450scc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro pharmacological studies of this compound as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of single peroral dose of this compound on the rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative studies on the effects of this compound on hamster and rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the this compound type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of this compound in the treatment of pituitary-dependent hyperadrenocorticism in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C13H16N2O2 | CID 2145 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating an Adrenal Insufficiency Model with Aminoglutethimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a reversible adrenal insufficiency model using aminoglutethimide (AG). This model serves as a valuable tool in physiological research and drug development, offering a non-surgical alternative to adrenalectomy for studying the effects of adrenal steroid hormone deficiency.
Introduction
Adrenal insufficiency is a condition characterized by the inadequate production of steroid hormones, primarily cortisol, by the adrenal glands.[1] Modeling this condition in a controlled research setting is crucial for understanding its pathophysiology and for the development of novel therapeutics. This compound offers a pharmacological approach to induce a transient and reversible state of adrenal insufficiency, often referred to as a "chemical adrenalectomy".[2]
This compound primarily functions by inhibiting key enzymes in the adrenal steroidogenesis pathway.[3] Its principal targets are the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1) and aromatase (CYP19A1).[2][4] The inhibition of P450scc is the rate-limiting step in the synthesis of all steroid hormones, leading to a significant reduction in glucocorticoids, mineralocorticoids, and androgens.[2][4][5]
Mechanism of Action: Inhibition of Adrenal Steroidogenesis
This compound competitively and reversibly binds to the cytochrome P-450 component of steroidogenic enzymes.[3][6] This binding action blocks the conversion of cholesterol to pregnenolone, the common precursor for all steroid hormones.[7] Additionally, it inhibits other steps in the steroid synthesis cascade, including C-11, C-18, and C-21 hydroxylations, and the aromatization of androgens to estrogens.[8] This broad-spectrum inhibition leads to a rapid decrease in the production of adrenal steroids. It is important to note that the dextrorotatory enantiomer of this compound is significantly more potent in its inhibitory activity than the levoenantiomer.[6][9][10]
dot
Caption: Inhibition of Adrenal Steroidogenesis by this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on adrenal steroid levels in various animal models.
Table 1: Effects of this compound on Corticosterone Levels in Rodents
| Animal Model | Dosage | Route of Administration | Effect on Corticosterone | Reference |
| Mice (C57 and DBA) | 5.4 - 54 mg/kg | Not Specified | Inhibited restraint stress-induced increase | [6] |
| Rat | 14 mg (twice daily for 5 days) | Not Specified | Notably lower serum corticosterone | [1] |
| Rat | Single 50 mg dose | Peroral | Decreased formation of 18-hydroxycorticosterone | [11] |
Table 2: Effects of this compound on Cortisol Levels in Dogs
| Condition | Dosage | Route of Administration | Effect on Cortisol | Reference |
| Pituitary-Dependent Hyperadrenocorticism | 15 mg/kg daily for 1 month | Oral | Significantly lower median basal and post-ACTH cortisol | [12] |
Table 3: Effects of this compound on Other Steroid Hormones
| Species | Dosage | Effect | Reference |
| Human | 150 mg/day | Reduced aromatase activity to 33% of basal value | [4] |
| Human | 250 mg/day | Reduced aromatase activity to 20% of basal value | [4] |
| Human | 1 g/day | Reduced aromatase activity to 5% of basal value | [4] |
| Human | 250 mg/day | Inhibition of 11β-hydroxylase, increase in 11-desoxycortisol | [4] |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., saline, propylene (B89431) glycol, or a suspension agent like carboxymethylcellulose)
-
Appropriate administration equipment (e.g., gavage needles, syringes)
Preparation of Dosing Solution:
-
Determine the required concentration of this compound based on the target dose and the volume to be administered.
-
This compound is poorly soluble in water.[8] A common approach is to prepare a suspension.
-
To prepare a suspension, weigh the required amount of this compound powder.
-
Gradually add the vehicle to the powder while triturating to ensure a uniform suspension. The use of a mortar and pestle is recommended.
-
Continuously stir the suspension before and during administration to maintain homogeneity.
Administration:
-
Oral Gavage: This is a common route for precise dosing in rodents.[11] Ensure the gavage needle is of the appropriate size for the animal to prevent injury.
-
Intraperitoneal (IP) Injection: While less common for this compound in the literature reviewed, this route can be considered. Ensure the solution is sterile.
-
Oral Administration (for larger animals like dogs): this compound can be administered in capsules or formulated into a palatable treat.[12]
dot
Caption: General Experimental Workflow for Inducing Adrenal Insufficiency.
Monitoring Protocol
Physiological and Behavioral Monitoring:
-
Daily Health Checks: Observe animals for signs of distress, including lethargy, anorexia, and changes in posture or grooming.[12]
-
Body Weight: Record body weight daily as a general indicator of health.
-
Food and Water Intake: Monitor daily consumption, as adrenal insufficiency can lead to decreased appetite.
Hormonal and Biochemical Monitoring:
-
Blood Sampling: Collect blood samples at baseline and at specified time points after this compound administration. The timing will depend on the research question and the pharmacokinetic profile of the drug.
-
Hormone Assays: Measure plasma or serum concentrations of:
-
Corticosterone (in rodents) or Cortisol (in larger animals)
-
Adrenocorticotropic hormone (ACTH) to assess the pituitary response to adrenal suppression
-
Aldosterone to evaluate mineralocorticoid deficiency
-
-
Electrolyte Levels: Monitor serum sodium and potassium levels, as mineralocorticoid deficiency can lead to hyponatremia and hyperkalemia.
-
ACTH Stimulation Test: To confirm adrenal insufficiency, an ACTH stimulation test can be performed. A suppressed or absent cortisol/corticosterone response to exogenous ACTH is indicative of adrenal insufficiency.
Important Considerations and Potential Side Effects
-
Compensatory ACTH Increase: The inhibition of cortisol synthesis can lead to a reflex increase in pituitary ACTH secretion, which may partially overcome the adrenal blockade.[4][13] For studies requiring sustained and profound adrenal suppression, co-administration of a glucocorticoid like dexamethasone (B1670325) may be necessary to suppress ACTH.[3]
-
Side Effects: this compound administration can be associated with side effects such as lethargy, ataxia, and hypothermia, particularly at higher doses.[6] Dose-response studies are recommended to determine the optimal dose that induces adrenal insufficiency with minimal side effects.
-
Reversibility: The effects of this compound are reversible upon cessation of treatment.[13] The timeline for recovery of adrenal function should be considered in the experimental design.
-
Species-Specific Differences: The response to this compound can vary between species.[1] It is essential to consult the literature for species-specific dosage and response information.
Conclusion
The use of this compound provides a reliable and reversible method for creating an adrenal insufficiency model in a research setting. Careful consideration of the experimental design, including dosage, route of administration, and monitoring parameters, is crucial for obtaining reproducible and interpretable results. These application notes and protocols are intended to serve as a guide for researchers in establishing this valuable experimental model.
References
- 1. Comparative studies on the effects of this compound on hamster and rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Basic studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytadren (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Inhibition of steroidogenesis in isolated rat adrenal cells by glutethimide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective inhibition of aromatase by enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of single peroral dose of this compound on the rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of this compound in the treatment of pituitary-dependent hyperadrenocorticism in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
Application Notes: Aminoglutethimide in Breast Cancer Cell Line Studies
References
- 1. In vivo and in vitro pharmacological studies of this compound as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. Aromatase in breast cancer and the role of this compound and other aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacology of this compound: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Melatonin enhances the inhibitory effect of this compound on aromatase activity in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for dissolving aminoglutethimide for experiments
Application Notes and Protocols for Aminoglutethimide
Introduction
This compound is a non-steroidal inhibitor of steroid synthesis, primarily targeting the enzymes aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (P450scc, CYP11A1).[1][2][3] Its ability to block the production of estrogens from androgens, and to inhibit the initial rate-limiting step of steroidogenesis, makes it a valuable tool in biomedical research and historically, a therapeutic agent for conditions like Cushing's syndrome and hormone-dependent breast cancer.[1][2][4][5] These application notes provide detailed protocols for the solubilization and use of this compound for both in vitro and in vivo experimental settings, intended for researchers in pharmacology, endocrinology, and cancer biology.
Mechanism of Action
This compound exerts its effects by inhibiting key cytochrome P450 enzymes involved in steroid biosynthesis.[6]
-
Aromatase (CYP19A1) Inhibition: It blocks the conversion of androgens (e.g., androstenedione, testosterone) into estrogens (e.g., estrone, estradiol). This is the primary mechanism for its application in estrogen receptor-positive breast cancer research.[1][7]
-
Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1) Inhibition: It prevents the conversion of cholesterol to pregnenolone, the precursor for all steroid hormones, including glucocorticoids, mineralocorticoids, and androgens.[1][2]
-
Other Effects: this compound has also been observed to induce microsomal enzymes, potentially accelerating estrogen metabolism, and can suppress the expression of the adrenocorticotropic hormone (ACTH) receptor in certain cell lines.[7][8]
Signaling Pathway Diagram
Caption: Steroidogenesis pathway showing inhibition by this compound.
Physicochemical and Solubility Data
This compound is a crystalline solid that is practically insoluble in water but soluble in several organic solvents.[9][10] For consistent results, use of high-purity, anhydrous solvents is recommended.
| Property | Value | Reference |
| Molecular Weight | 232.28 g/mol | [11][12] |
| Appearance | White to off-white crystalline solid | [12][13] |
| Storage (Powder) | -20°C for up to 3 years | [11][12] |
| Solvent | Solubility (approx.) | Notes | Reference |
| DMSO | 50-55 mg/mL (215-237 mM) | Sonication and use of newly opened, anhydrous DMSO is recommended. | [11][12] |
| Ethanol | 7-10 mg/mL (30-43 mM) | Sonication may be required to aid dissolution. | [9][11] |
| Dimethylformamide (DMF) | ~10 mg/mL (43 mM) | [9] | |
| Aqueous Buffers | Sparingly soluble | Pre-dissolving in DMSO is required before dilution in aqueous media. | [9] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Aqueous working solutions should be made fresh and not stored for more than one day. | [9] |
Experimental Protocols
Safety Precautions
This compound should be handled as a hazardous substance. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powder and concentrated stock solutions should be performed in a chemical fume hood.
Protocol 1: Preparation of High-Concentration Stock Solution (100 mM in DMSO)
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or for the preparation of in vivo formulations.
Materials:
-
This compound powder (MW: 232.28)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculation: To prepare a 100 mM stock solution, weigh out 23.23 mg of this compound for every 1 mL of DMSO.
-
Example: For 2 mL of stock solution, weigh 46.46 mg of this compound.
-
-
Weighing: In a chemical fume hood, carefully weigh the required amount of this compound powder and place it into a sterile conical tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication: If the solid does not fully dissolve, place the tube in a bath sonicator at room temperature. Sonicate in short bursts (10-15 minutes) until the solution is clear and all particulate matter has dissolved.[11]
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (up to 2 years).[12][14] Avoid repeated freeze-thaw cycles.[11] A working aliquot may be stored at -20°C for up to one year.[12][14]
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium. It is critical to ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, complete cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final working concentrations for your experiment. Dose-response experiments often use a range such as 3 µM, 30 µM, and 300 µM.[8]
-
Serial Dilution: It is recommended to perform serial dilutions rather than a single large dilution to ensure accuracy.
-
Example for a final concentration of 100 µM in 10 mL of medium: a. Thaw one aliquot of the 100 mM stock solution. b. Add 10 µL of the 100 mM stock solution to 9.99 mL of pre-warmed culture medium. c. Mix gently but thoroughly by inverting the tube or pipetting up and down.
-
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium as used for the highest drug concentration.
-
Application: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration. For example, studies have used incubation times of 48 hours.[8][15]
Protocol 3: Preparation of Formulation for In Vivo Administration
This protocol describes a common formulation for intraperitoneal (i.p.) or oral (p.o.) administration in animal models, such as mice. Note: In vivo working solutions should be prepared fresh on the day of use.[12]
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure (for a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle): [12][14]
-
Calculate Dosage: Determine the required dose in mg/kg for the study animal (e.g., 150 mg/kg).[12] Calculate the total mass of this compound needed for the number of animals and the dosing volume (e.g., 10 mL/kg).
-
Prepare Stock Solution: First, dissolve the total required mass of this compound in DMSO to create a clear, concentrated stock solution. Use the minimum volume of DMSO necessary.
-
Add Co-solvents: In a stepwise manner, add the other vehicle components.
-
a. To the this compound/DMSO solution, add PEG300 and mix until the solution is homogeneous.
-
b. Add Tween-80 and mix until homogeneous.
-
c. Finally, add the sterile saline slowly while vortexing to prevent precipitation. The final volume should correspond to the desired concentration.
-
-
Example Formulation (for a final concentration of 15 mg/mL):
-
To prepare 1 mL of the final formulation: a. Dissolve 15 mg of this compound in 100 µL of DMSO . b. Add 400 µL of PEG300 . Mix well. c. Add 50 µL of Tween-80 . Mix well. d. Add 450 µL of sterile saline . Mix well.
-
-
Administration: The final solution should be clear.[14] Administer the calculated volume to the animal based on its body weight. Prepare a vehicle control using the same solvent ratios without the drug.
Experimental Workflow Diagram
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. minicule.com [minicule.com]
- 5. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of this compound: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of this compound as endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | C13H16N2O2 | CID 2145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | Aromatase | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. (R)-(+)-Aminoglutethimide I CAS#: 55511-44-9 I aromatase inhibitor I InvivoChem [invivochem.com]
Application Notes and Protocols for Measuring Steroid Levels Following Aminoglutethimide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoglutethimide (AG) is a non-steroidal inhibitor of several key enzymes involved in steroid biosynthesis.[1][2][3][4][5] Primarily, it inhibits the cholesterol side-chain cleavage enzyme (P450scc) and aromatase (CYP19A1).[1][2][3] The inhibition of P450scc blocks the conversion of cholesterol to pregnenolone, the initial and rate-limiting step in the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and androgens.[1][2][3][4] Aromatase inhibition prevents the conversion of androgens to estrogens.[1][2][3] Due to these mechanisms, this compound effectively functions as a "medical adrenalectomy" and has been used in the treatment of conditions such as Cushing's syndrome and hormone-sensitive cancers.[1][5][6]
These application notes provide a comprehensive guide for researchers studying the effects of this compound on steroidogenesis. Included are detailed protocols for the measurement of key steroid hormones, data presentation guidelines, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its effects by competitively and reversibly inhibiting several cytochrome P450 enzymes essential for steroid synthesis. The primary targets are:
-
Cholesterol Side-Chain Cleavage Enzyme (P450scc or CYP11A1): This enzyme catalyzes the conversion of cholesterol to pregnenolone, the common precursor for all steroid hormones. Inhibition of P450scc leads to a broad suppression of steroid production.[1][2]
-
Aromatase (CYP19A1): This enzyme is responsible for the aromatization of androgens (e.g., testosterone (B1683101) and androstenedione) into estrogens (e.g., estradiol (B170435) and estrone).[1][2][3]
-
11β-Hydroxylase (CYP11B1): This enzyme is involved in the synthesis of cortisol and corticosterone.
-
21-Hydroxylase (CYP21A2): This enzyme is crucial for the synthesis of glucocorticoids and mineralocorticoids.
-
Aldosterone (B195564) Synthase (CYP11B2): This enzyme is responsible for the final step in aldosterone synthesis.
The inhibition of these enzymes leads to a significant reduction in the circulating levels of cortisol, aldosterone, adrenal androgens, and estrogens.
Data Presentation: Effects of this compound on Steroid Levels
The following tables summarize the quantitative effects of this compound on various steroid hormones as reported in the literature. It is important to note that the extent of suppression can vary depending on the dose of this compound, duration of treatment, and individual patient factors.
Table 1: Effect of this compound on Glucocorticoid and Mineralocorticoid Levels
| Steroid | Dosage of this compound | Change in Plasma/Serum Levels | Reference |
| Cortisol | 150-1000 mg/day | Unaffected (due to compensatory ACTH increase) | [6] |
| Cortisol | 1250 mg (acute dose with dexamethasone) | Fell to < 2 µ g/100 ml | [7] |
| Aldosterone | Not Specified | Transient suppression of excretion | [8] |
Table 2: Effect of this compound on Adrenal Androgen Levels
| Steroid | Dosage of this compound | Change in Plasma/Serum Levels | Reference |
| DHEA-S | 1000 mg/day (with hydrocortisone) | Suppressed | [9] |
| Androstenedione | 250 or 1000 mg/day | Increased (due to 11β-hydroxylase inhibition) | [6] |
| Androstenedione | 1000 mg/day (with hydrocortisone) | Suppressed | [9] |
| Testosterone | 250 or 1000 mg/day | Increased | [6] |
| Testosterone | 1250 mg (acute dose with dexamethasone) | Significantly suppressed | [7] |
Table 3: Effect of this compound on Estrogen Levels
| Steroid | Dosage of this compound | Change in Plasma/Serum Levels | Reference |
| Estrone (E1) | 150 mg/day | Aromatase activity reduced to 33% of basal | [6] |
| Estrone (E1) | 250 mg/day | Aromatase activity reduced to 20% of basal | [6] |
| Estrone (E1) | 1 g/day | Aromatase activity reduced to 5% of basal | [6] |
| Estradiol (E2) | 1250 mg (acute dose with dexamethasone) | Significantly suppressed | [7] |
| Estrone and Estradiol | 1000 mg/day (with hydrocortisone) | Suppressed | [9] |
Experimental Protocols
The following are generalized protocols for the measurement of key steroid hormones. It is recommended to consult the specific manufacturer's instructions for commercial assay kits.
Experimental Workflow
Protocol 1: Measurement of Serum Cortisol by ELISA
Principle: This is a competitive enzyme immunoassay. Unlabeled cortisol in the sample competes with a fixed amount of horseradish peroxidase-labeled cortisol for a limited number of binding sites on a cortisol-specific antibody coated on the microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of cortisol in the sample.
Materials:
-
Cortisol ELISA Kit (containing microplate, standards, enzyme conjugate, TMB substrate, stop solution, and wash buffer)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare 1x wash buffer by diluting the concentrated wash buffer with distilled water as per the kit instructions.
-
Sample Collection and Preparation: Collect blood samples and separate the serum. Samples can be stored at 2-8°C for up to 5 days or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.
-
Assay: a. Pipette 25 µL of standards, controls, and serum samples into the appropriate wells of the microplate. b. Add 200 µL of Enzyme Conjugate to all wells. c. Mix gently for 10 seconds. d. Incubate for 60 minutes at room temperature. e. Aspirate the liquid from all wells and wash each well three times with 300 µL of 1x wash buffer. Blot the plate on absorbent paper to remove residual liquid. f. Add 100 µL of TMB Substrate to all wells. g. Incubate for 15 minutes at room temperature in the dark. h. Add 50 µL of Stop Solution to all wells. i. Read the absorbance at 450 nm within 20 minutes.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the cortisol concentration of the samples from the standard curve.
Protocol 2: Measurement of Plasma Aldosterone by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high specificity and sensitivity for the quantification of aldosterone. The method involves sample extraction, chromatographic separation, and detection by mass spectrometry.
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., C18)
-
Aldosterone and deuterated aldosterone internal standard
-
Solvents for mobile phase (e.g., methanol, water, formic acid)
-
Extraction solvent (e.g., methyl-t-butyl ether)
-
Sample tubes and vials
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Collection and Preparation: Collect blood in EDTA or heparin tubes and separate the plasma. Store plasma at -80°C until analysis.
-
Sample Extraction: a. To 300 µL of plasma, add the deuterated aldosterone internal standard. b. Perform a liquid-liquid extraction using an appropriate solvent mixture (e.g., Ethyl Acetate/Hexane). c. Vortex and centrifuge to separate the layers. d. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in the mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate aldosterone from other components on the analytical column using a suitable gradient elution. c. Detect and quantify aldosterone and the internal standard using multiple reaction monitoring (MRM).
-
Data Analysis: Create a calibration curve using standards of known aldosterone concentrations. Calculate the aldosterone concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 3: Measurement of Serum DHEA-S and Androstenedione by Immunoassay
Principle: Similar to the cortisol ELISA, competitive immunoassays are available for the quantification of DHEA-S and androstenedione.
Materials:
-
DHEA-S or Androstenedione ELISA Kit
-
Precision pipettes and tips
-
Microplate reader
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Preparation: Follow the kit instructions for reagent preparation.
-
Sample Collection and Preparation: Collect serum samples. Due to the high circulating concentrations of DHEA-S, samples will likely require significant dilution (e.g., 1:100) with the assay buffer provided in the kit.
-
Assay: a. Pipette the diluted samples, standards, and controls into the microplate wells. b. Add the enzyme conjugate and antibody reagents as specified in the kit protocol. c. Incubate, wash, and add substrate and stop solution according to the manufacturer's instructions. d. Read the absorbance at the specified wavelength.
-
Data Analysis: Generate a standard curve and calculate the concentrations of DHEA-S or androstenedione in the samples, remembering to account for the dilution factor.
Logical Relationships in Study Design
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. minicule.com [minicule.com]
- 5. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of this compound on testicular steroidogenesis in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Kinetic, hormonal and clinical studies with this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminoglutethimide Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of aminoglutethimide (AG) in rodent models for research purposes. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes quantitative data on dosages and effects, and includes visualizations of relevant biological pathways and experimental workflows.
Introduction and Mechanism of Action
This compound is a non-steroidal inhibitor of several key enzymes involved in steroid biosynthesis.[1] Its primary mechanisms of action are the inhibition of aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (P450scc, CYP11A1) .[1][2]
-
Aromatase Inhibition: By blocking aromatase, this compound prevents the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone).[2][3] This action is particularly relevant in studies of hormone-dependent cancers, such as certain types of breast cancer.[4]
-
P450scc Inhibition: this compound also inhibits the initial and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone.[2][5] This leads to a broader suppression of all adrenal steroid hormones, including glucocorticoids (e.g., corticosterone), mineralocorticoids (e.g., aldosterone), and adrenal androgens.[4][5]
This dual mechanism makes this compound a valuable tool for creating rodent models of adrenal insufficiency and for studying the effects of estrogen deprivation.
Signaling Pathway of this compound Action
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize dosages and effects of this compound observed in various rodent studies.
Table 1: Recommended Dosage Ranges of this compound in Rodent Models
| Rodent Model | Application | Route of Administration | Dosage Range | Study Duration | Reference(s) |
| Rat | Aromatase Inhibition | Intraperitoneal | 25 - 50 mg/kg | Single dose | [6] |
| Rat | Adrenal Steroidogenesis Inhibition | Oral Gavage | 50 mg/kg | Single dose | [7] |
| Rat | Adrenal Steroidogenesis Inhibition | Subcutaneous | 50 mg/kg | Single dose | [8] |
| Rat | Carcinogenicity Study | Oral | 10 - 60 mg/kg/day | 2 years | |
| Mouse | Corticosterone Suppression | Intraperitoneal | 5.4 - 54 mg/kg | Single dose | |
| Mouse | Androgenic Function Study | Not specified | Not specified | Not specified | [9] |
Table 2: Effects of this compound on Steroid Hormone Levels in Rodents
| Rodent Model | Dosage and Route | Hormone Measured | Effect | Reference(s) |
| Rat | 25 mg/kg (IP) | Plasma Estradiol | ~97% decrease | [6] |
| Rat | 50 mg/kg (IP) | Plasma Estradiol | ~98% decrease | [6] |
| Rat | 7-day administration | Blood Corticosterone | 70-74% decrease | [10] |
| Mouse | 5.4 - 54 mg/kg (IP) | Plasma Corticosterone | Inhibition of stress-induced increase | |
| Hen | 100 mg/kg BW | Plasma Progesterone | Partial reduction | [11] |
| Hen | 200 mg/kg BW | Plasma Progesterone | Complete suppression | [11] |
| Hen | 200 mg/kg BW | Plasma Testosterone | Depressed levels | [11] |
| Hen | Both doses | Plasma Estradiol-17β | Complete inhibition | [11] |
Experimental Protocols
Preparation of this compound Formulations
Note: this compound is practically insoluble in water but soluble in most organic solvents.[12] Formulations should be prepared fresh daily.
3.1.1. Oral Gavage Suspension (e.g., in Methylcellulose/Tween 80)
This is a common vehicle for oral administration of poorly water-soluble compounds.
-
Materials:
-
This compound powder
-
0.5% - 2% Methylcellulose solution in sterile water
-
0.5% Tween 80 (Polysorbate 80)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
-
Protocol:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
Triturate the powder in a mortar with a small amount of the vehicle (methylcellulose/Tween 80 solution) to create a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
Continuously stir the final suspension on a stir plate during dosing to maintain homogeneity.
-
3.1.2. Intraperitoneal Injection Solution/Suspension
For intraperitoneal injections, it is crucial to use a sterile and non-irritating vehicle.
-
Materials:
-
Protocol for a Solution (if soluble at the desired concentration):
-
Dissolve the weighed this compound powder in a minimal amount of a suitable co-solvent (e.g., DMSO).
-
Bring the solution to the final volume with sterile saline.
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
-
Protocol for a Suspension:
-
Follow the procedure for the oral gavage suspension (3.1.1), using sterile components.
-
Ensure the particle size is fine to minimize irritation.
-
Administration Procedures
General Considerations:
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Accurate dosing is critical. Animal body weights should be measured on the day of dosing to calculate the correct volume.
-
Observe animals for any adverse reactions following administration.
3.2.1. Oral Gavage Administration Workflow
References
- 1. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of aromatase activity in the rat by this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of single peroral dose of this compound on the rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a corticosteroid synthesis inhibitor, facilitates brain stimulation reward in food-restricted rats: an investigation of underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on androgenic functions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a prolonged treatment with this compound on the zona fasciculata of rat adrenal cortex: a morphometric investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of this compound on steroid secretion, ovulation, and luteinizing hormone release in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C13H16N2O2 | CID 2145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ES2627684T3 - Sodium chloride solution for reconstitution or dilution of drugs - Google Patents [patents.google.com]
- 14. labeling.pfizer.com [labeling.pfizer.com]
Application Notes and Protocols for Establishing a Stable Cell Line with Aminoglutethimide Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoglutethimide is an important therapeutic agent used in the treatment of hormone-dependent cancers, such as breast and prostate cancer, as well as Cushing's syndrome.[1] Its primary mechanisms of action are the inhibition of aromatase (CYP19A1) and the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1), which are critical for the synthesis of estrogens and other steroid hormones.[2][3] However, the development of drug resistance is a significant clinical challenge that can lead to treatment failure.[4][5] The establishment of stable, this compound-resistant cell lines is a critical in vitro tool for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome this resistance.
These application notes provide a detailed protocol for generating and characterizing stable cell lines with acquired resistance to this compound.
Data Presentation
Table 1: Recommended Cell Lines for Developing this compound Resistance
| Cell Line | Cancer Type | Rationale for Selection |
| MCF-7 | Breast Cancer (Estrogen Receptor Positive) | A well-established model for studying hormone-dependent breast cancer and resistance to endocrine therapies. |
| T-47D | Breast Cancer (Estrogen Receptor Positive) | Another widely used cell line for investigating endocrine resistance mechanisms in breast cancer. |
| LNCaP | Prostate Cancer (Androgen Sensitive) | A suitable model for studying the effects of steroidogenesis inhibition in prostate cancer. |
| NCI-H295R | Adrenocortical Carcinoma | This cell line expresses key steroidogenic enzymes, including aromatase and P450scc, making it a highly relevant model for studying the direct effects of this compound.[6] |
Table 2: Example Dose-Escalation Strategy for Inducing this compound Resistance
| Step | This compound Concentration | Duration | Expected Outcome |
| 1. IC50 Determination | 0 - 500 µM | 48-72 hours | Determine the initial IC50 of the parental cell line. |
| 2. Initial Exposure | IC20 - IC30 of parental line | 2-3 weeks | Initial selection of tolerant cells. |
| 3. Dose Escalation 1 | 1.5x - 2x previous concentration | 2-4 weeks | Selection of a more resistant population. |
| 4. Dose Escalation 2 | 1.5x - 2x previous concentration | 2-4 weeks | Further selection and establishment of resistance. |
| 5. Dose Escalation (n) | Continue stepwise increase | Until desired resistance is achieved | Generation of a highly resistant cell line. |
| 6. Maintenance Culture | IC20 of the resistant line | Ongoing | Maintain the resistant phenotype.[7] |
Table 3: Characterization of Parental vs. This compound-Resistant Cell Lines
| Assay | Parameter Measured | Parental Cell Line (Expected) | Resistant Cell Line (Expected) |
| Cell Viability (MTT/XTT) | IC50 of this compound | Lower IC50 value | Significantly higher IC50 value |
| qRT-PCR | mRNA expression of CYP19A1, CYP11A1, ABCB1, ABCG2 | Basal levels | Potential upregulation |
| Western Blot | Protein levels of Aromatase, P450scc, P-gp, BCRP | Basal levels | Potential upregulation |
| Flow Cytometry | Cell Cycle Analysis | Drug-induced cell cycle arrest | Reduced or absent cell cycle arrest |
| Apoptosis Assay | Rate of apoptosis upon drug treatment | Increased apoptosis | Decreased apoptosis |
Experimental Protocols
1. Determination of the Half-Maximal Inhibitory Concentration (IC50)
This protocol is essential for determining the baseline sensitivity of the parental cell line to this compound.
-
Materials:
-
Parental cell line of choice (e.g., MCF-7)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 500 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[8][9]
-
2. Generation of a Stable this compound-Resistant Cell Line
This protocol uses a stepwise dose-escalation method to select for a resistant cell population.[7][10]
-
Materials:
-
Parental cell line
-
Complete culture medium
-
This compound
-
Culture flasks (T25, T75)
-
Cryopreservation medium
-
-
Procedure:
-
Culture the parental cell line in complete medium containing this compound at a starting concentration equal to the IC20-IC30 determined in the previous protocol.
-
Maintain the cells in this medium, changing the medium every 2-3 days. Initially, a significant number of cells may die.
-
Once the surviving cells reach 70-80% confluency, passage them and continue to culture them at the same drug concentration until the growth rate is stable.
-
At each passage, cryopreserve a vial of cells as a backup.
-
Once the cells are growing steadily, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat steps 2-5, gradually increasing the drug concentration. This process can take several months.
-
Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., a 5- to 10-fold increase in IC50), the stable resistant cell line is established.
-
To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line).[7]
-
3. Characterization of the Resistant Cell Line
A series of assays should be performed to compare the resistant cell line to the parental cell line.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Isolate total RNA from both parental and resistant cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for target genes (CYP19A1, CYP11A1, ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Western Blot for Protein Expression Analysis:
-
Prepare total protein lysates from both parental and resistant cell lines.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Aromatase, P450scc, P-glycoprotein (ABCB1), BCRP (ABCG2), and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Mandatory Visualization
Caption: Experimental workflow for establishing and characterizing an this compound-resistant stable cell line.
Caption: this compound's mechanism of action and potential resistance pathways.
References
- 1. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. This compound suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. Resistance of the ovary to blockade of aromatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Aminoglutethimide and Its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of aminoglutethimide (AGT) and its primary metabolites, N-acetyl-aminoglutethimide (AcAG) and hydroxylthis compound (OH-AGT). The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), suitable for analysis in biological matrices such as plasma, saliva, and urine.
Introduction
This compound is a medication used in the treatment of Cushing's syndrome and certain types of breast cancer. It functions as an inhibitor of steroidogenesis by blocking the aromatase enzyme and the cholesterol side-chain cleavage enzyme. Monitoring the levels of this compound and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of doping control in sports. The primary metabolic pathways for this compound involve N-acetylation and hydroxylation. This guide offers detailed protocols and comparative data to assist researchers in selecting and implementing the most appropriate analytical method for their specific needs.
Metabolic Pathway of this compound
This compound undergoes metabolism primarily in the liver, with N-acetylation and hydroxylation being the major biotransformation routes. The enzyme N-acetyltransferase is responsible for the formation of N-acetyl-aminoglutethimide, a major metabolite. Hydroxylation, mediated by cytochrome P-450 enzymes, results in the formation of hydroxylthis compound.[1][2]
Metabolic conversion of this compound.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the quantification of this compound and its metabolites. This allows for a direct comparison of the methods based on key validation parameters.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Analyte(s) | AGT, AcAG | AGT | AGT, AcAG, OH-AGT |
| Matrix | Plasma, Saliva, Urine | Urine | Plasma, Urine |
| Linearity Range | 0.83 - 40.0 µg/mL[3] | - | Method dependent |
| Limit of Detection (LOD) | ~0.1 µg/mL | 100 ng/mL[4] | Expected in low ng/mL range |
| Limit of Quantification (LOQ) | 0.83 µg/mL[3] | - | Expected in low ng/mL range |
| Recovery | > 80.9%[3] | - | > 85% (typical for SPE) |
| Precision (%RSD) | ≤ 13%[3] | - | < 15% (typical) |
Note: Detailed validation data for GC-MS and LC-MS/MS methods for this compound metabolites are not extensively available in the public literature. The values presented for LC-MS/MS are typical performance characteristics for such assays.
Experimental Protocols
Sample Preparation Workflow
A generalized workflow for the preparation of biological samples for chromatographic analysis is depicted below. Specific protocols for each analytical technique follow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Pharmacology of this compound: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. Metabolism of this compound in humans. Identification of four new urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aminoglutethimide Off-Target Effects in Cell Signaling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of aminoglutethimide (AG) in cell signaling experiments.
Frequently Asked Questions (FAQs)
Q1: Besides its known inhibitory effects on aromatase and P450scc, what are the key off-target effects of this compound that could impact my cell signaling studies?
A1: this compound (AG) has several documented off-target effects that can influence experimental outcomes. These include:
-
Induction of Microsomal Enzymes: AG is a potent inducer of hepatic mixed-function oxidases, which can accelerate the metabolism of various compounds, including hormones like estrogen.[1][2][3]
-
Downregulation of ACTH Receptor (ACTH-R) Expression: AG can significantly suppress the mRNA expression of the ACTH receptor in adrenocortical cells.[4]
-
Inhibition of cAMP-Dependent Protein Kinase (PKA): AG has been shown to directly inhibit PKA activity, which could have broad effects on numerous signaling pathways.[5]
-
Mitochondrial and Lysosomal Effects: In some contexts, AG has been observed to induce mitochondrial damage and subsequent lysosomal degradation (mitophagy and lipophagy) in adrenal cells.[6]
Q2: I am observing an unexpected decrease in the expression of a receptor in my adrenal cell line after treatment with this compound. Could this be an off-target effect?
A2: Yes, this is a plausible off-target effect. This compound has been demonstrated to cause a dose-dependent downregulation of ACTH receptor (ACTH-R) mRNA expression in the NCI-h295 human adrenocortical carcinoma cell line.[4] This effect may not be limited to the ACTH receptor and could potentially affect other genes. The mechanism is thought to involve either a direct effect on gene expression or a decrease in mRNA stability.[4]
Q3: My experimental results suggest an alteration in the phosphorylation status of proteins downstream of cAMP signaling after this compound treatment. Why might this be happening?
A3: This could be a direct consequence of a newly identified off-target effect of this compound: the inhibition of cAMP-dependent protein kinase (PKA).[5] By inhibiting PKA, AG can interfere with the phosphorylation of its downstream targets, independent of its effects on steroidogenesis. This can lead to a wide range of unexpected cellular responses.
Q4: Does this compound activate nuclear receptors like PXR or CAR to induce microsomal enzymes?
A4: While this compound is a known inducer of microsomal enzymes, the direct involvement of the Pregnane X Receptor (PXR) or the Constitutive Androstane (B1237026) Receptor (CAR) has not been definitively established in the current scientific literature. Therefore, if you are investigating pathways involving these nuclear receptors, it is important to consider that AG's enzyme induction mechanism may be independent of PXR or CAR activation.
Troubleshooting Guides
Issue 1: Inconsistent results in hormone-sensitive cancer cell lines treated with this compound.
| Possible Cause | Troubleshooting Step |
| Accelerated Hormone Metabolism: AG induces microsomal enzymes, which can increase the metabolism of estrogens.[1][2] This can lead to lower than expected effective hormone concentrations in your cell culture medium. | 1. Monitor Hormone Levels: If possible, measure the concentration of the relevant steroid hormones in your culture medium over time. 2. Replenish Hormones: Consider more frequent media changes with fresh hormone supplementation. 3. Use a More Specific Aromatase Inhibitor: If the goal is solely to inhibit aromatase, consider using a more selective inhibitor with less pronounced enzyme induction effects. |
| PKA Inhibition: Off-target inhibition of PKA by AG could be affecting cell proliferation or survival pathways in a manner independent of hormone levels.[5] | 1. Assess PKA Activity: Measure PKA activity in your cell lysates after AG treatment. 2. Use a PKA Activator: As a control, co-treat with a known PKA activator (e.g., forskolin (B1673556) or 8-Br-cAMP) to see if it rescues the observed phenotype. |
Issue 2: Altered cellular response to ACTH in adrenocortical cell lines after this compound pre-treatment.
| Possible Cause | Troubleshooting Step |
| ACTH Receptor Downregulation: AG pre-treatment can reduce the expression of ACTH-R mRNA, leading to a diminished response to subsequent ACTH stimulation.[4] | 1. Measure ACTH-R mRNA: Perform qRT-PCR to quantify ACTH-R mRNA levels after AG treatment (see Experimental Protocol below). 2. Measure cAMP Production: Assess intracellular cAMP levels in response to ACTH stimulation with and without AG pre-treatment. A blunted cAMP response would be consistent with reduced receptor expression. 3. Reversibility Check: Attempt to reverse the effect by co-incubating with cortisol or a cAMP pathway activator like forskolin, as this has been shown to restore ACTH-R mRNA levels.[4] |
Quantitative Data Summary
| Off-Target Effect | Parameter | Value | Cell/System |
| PKA Inhibition | IC50 | 287 µM | In vitro enzyme assay |
| ACTH Receptor mRNA Downregulation | Effective Concentration | 30 µM - 300 µM | NCI-h295 cells |
| Inhibition of ACTH-stimulated Cortisol Release | Ki | 4.978 nM | Guinea-pig adrenal cortex slices |
Experimental Protocols
Key Experiment: Quantification of ACTH Receptor mRNA Levels in NCI-h295 Cells
This protocol is adapted from the methodology described by Nicol et al. (2001).
1. Cell Culture and Treatment:
- Culture human NCI-h295 adrenocortical carcinoma cells in standard conditions.
- Plate cells and allow them to adhere and reach the desired confluency.
- Treat cells in triplicate with increasing concentrations of this compound (e.g., 3 µM, 30 µM, 300 µM) for 48 hours. Include a vehicle-only control group.
2. RNA Extraction:
- After the 48-hour incubation, harvest the cells.
- Extract total RNA using a standard method such as TRIzol reagent or a commercial RNA extraction kit, following the manufacturer's instructions.
- Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and/or gel electrophoresis.
3. Quantitative Real-Time PCR (qRT-PCR):
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qRT-PCR using primers specific for the human ACTH receptor (ACTH-R) and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in ACTH-R mRNA expression in AG-treated cells compared to control cells.
Visualizations
Caption: this compound's primary targets in the steroidogenesis pathway.
Caption: Off-target downregulation of ACTH receptor mRNA by this compound.
Caption: Off-target inhibition of Protein Kinase A (PKA) by this compound.
References
- 1. ACTH-receptor expression, regulation and role in adrenocortial tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of constitutive androstane receptor induces female-specific modulation of hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a steroidogenesis inhibitor, abolishes hormonal induction of ornithine decarboxylase in steroidogenic tissues: evidence for its role as cAMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of this compound: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting aminoglutethimide solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of aminoglutethimide in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers, but it is generally considered to be readily soluble.[1][2][3] Published data indicates a solubility range from ≥13.8 mg/mL to 55 mg/mL.[4][1] It is crucial to consult the certificate of analysis provided by your specific supplier for lot-specific solubility data.
Q2: My this compound is not dissolving completely in DMSO, even within the reported solubility range. What should I do?
A2: Several factors can influence the dissolution of this compound. Firstly, ensure you are using anhydrous (dry) DMSO, as water content can affect solubility. Secondly, gentle warming of the solution to 37°C and sonication can significantly aid in dissolution.[1][5] It is recommended to add the powdered this compound to the DMSO vortexing to prevent clumping.
Q3: After dissolving this compound in DMSO, it precipitates when I dilute it with my aqueous buffer or cell culture medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution" and occurs because this compound is poorly soluble in water.[2][3][6] When the DMSO stock is added to an aqueous environment, the local concentration of DMSO is no longer sufficient to keep the compound dissolved.
To mitigate this, try the following:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize the dilution process: Add the DMSO stock solution to your aqueous buffer drop-wise while vigorously vortexing or stirring. This helps to disperse the compound quickly and avoid high local concentrations that can trigger precipitation.
-
Use a co-solvent system: For in vivo studies, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[5][7]
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound, as precipitation can occur over time. It is best to prepare them fresh for each experiment.[8]
Q4: How should I store my this compound stock solution in DMSO?
A4: Once dissolved in DMSO, this compound stock solutions should be stored at -20°C or -80°C for long-term stability.[1][3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[1][5]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in DMSO from various sources.
| Supplier/Source | Reported Solubility in DMSO | Molar Concentration (mM) | Notes |
| BioCrick | Soluble to 20 mg/mL | 86.1 | - |
| TargetMol | 55 mg/mL | 236.78 | Sonication is recommended.[1] |
| RayBiotech | ≥13.8 mg/mL | - | - |
| MedchemExpress | 50 mg/mL | 215.26 | Ultrasonic treatment may be needed.[7] |
| Cayman Chemical | ~10 mg/mL in DMSO and other organic solvents like ethanol. | ~43 | Sparingly soluble in aqueous buffers.[8] |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of this compound in DMSO
-
Preparation: Bring the vial of powdered this compound and a bottle of anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed to the next step.
-
Sonication/Heating (Optional): Place the tube in a sonicator bath for 5-10 minutes or warm the solution gently at 37°C until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the clear stock solution into single-use vials and store at -20°C or -80°C.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. This compound | Aromatase | TargetMol [targetmol.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | CAS:125-84-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C13H16N2O2 | CID 2145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Aminoglutethimide Treatment Duration In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminoglutethimide in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound primarily functions as an inhibitor of steroidogenesis.[1] It achieves this by blocking two key cytochrome P450 enzymes:
-
Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens into estrogens. By inhibiting aromatase, this compound reduces the production of estrogens, which is particularly relevant in studying hormone-dependent cancers.[1]
-
Cholesterol side-chain cleavage enzyme (P450scc or CYP11A1): This enzyme catalyzes the initial, rate-limiting step in the biosynthesis of all steroid hormones, the conversion of cholesterol to pregnenolone.[1][2] This leads to a broad suppression of glucocorticoids, mineralocorticoids, and androgens.[1]
Q2: What is a typical concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. Based on published studies, a common starting range is between 10 µM and 300 µM. For example, in the human NCI-H295 adrenocortical carcinoma cell line, concentrations of 3, 30, and 300 µM have been shown to dose-dependently suppress steroid secretion and ACTH receptor expression over 48 hours.
Q3: How long should I treat my cells with this compound?
The optimal treatment duration depends on the specific research question.
-
For studying enzymatic inhibition of steroidogenesis: Shorter incubation times may be sufficient. For instance, aromatase activity can be measured after incubations as short as 20 minutes in microsomal preparations.
-
For observing downstream cellular effects (e.g., changes in gene expression, apoptosis): Longer treatment durations are typically necessary. Studies have used incubation times ranging from 48 hours to 6 days to observe effects on ACTH receptor mRNA expression and neuroprotection, respectively. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for your specific cell line and endpoint.
Q4: Can this compound induce apoptosis?
Yes, this compound has been shown to induce apoptosis in some cell lines. For example, in Human Leukemia 60 (HL-60) cells, treatment with this compound led to the downregulation of anti-apoptotic proteins and an increase in apoptosis, as confirmed by flow cytometry.[3]
Q5: Is this compound cytotoxic?
High concentrations of this compound can be cytotoxic. It is crucial to determine the cytotoxic concentration for your specific cell line using a cell viability assay. One study on dissociated rat cerebrocortical cell cultures showed that long-term treatment with this compound at concentrations of 10-1000 µM attenuated NMDA receptor-mediated glutamate (B1630785) cytotoxicity.
Troubleshooting Guides
Issue 1: No observable effect of this compound on steroid hormone levels.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 500 µM) to determine the optimal inhibitory concentration for your cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to ensure the treatment duration is sufficient for the inhibition to occur and be measurable. |
| Cell Line Insensitivity | Verify that your cell line expresses the target enzymes (aromatase, P450scc) at detectable levels. Consider using a positive control cell line known to be sensitive to this compound, such as NCI-H295. |
| Drug Inactivity | Ensure the this compound stock solution is properly prepared and stored to prevent degradation. Test a fresh batch of the compound. |
Issue 2: High levels of cell death observed at expected therapeutic concentrations.
| Potential Cause | Troubleshooting Step |
| Cell Line Hypersensitivity | Your cell line may be particularly sensitive to the cytotoxic effects of this compound. Perform a dose-response curve and determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT, trypan blue). Use concentrations below the cytotoxic threshold for your experiments. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects leading to cytotoxicity. Consider if the observed cell death is consistent with the expected mechanism (e.g., apoptosis) and investigate relevant markers. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding non-toxic levels (typically <0.1%). Run a solvent-only control. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variable Cell Density | Ensure that cells are seeded at a consistent density for all experiments, as this can affect the cellular response to the drug. |
| Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Inconsistent Treatment Conditions | Standardize all treatment parameters, including incubation time, media composition, and CO2 levels. |
Data Presentation
Table 1: In Vitro Dose-Response Data for this compound
| Cell Line/System | Endpoint | Concentration Range | Incubation Time | Outcome |
| NCI-H295 Adrenocortical Carcinoma | Steroid Secretion | 3, 30, 300 µM | 48 hours | Dose-dependent suppression of steroid secretion.[4] |
| NCI-H295 Adrenocortical Carcinoma | ACTH-R mRNA Expression | 3, 30, 300 µM | 48 hours | Dose-dependent suppression of ACTH-R mRNA.[4] |
| Placental Microsomes | Aromatase Activity | - | - | IC50 of 6 µM.[4] |
| Hypothalamic Homogenates | Aromatase Activity | - | - | IC50 of 8 µM.[4] |
| Breast Tumor Homogenates | Aromatase Activity | - | - | IC50 of 13 µM.[4] |
| HL-60 (Human Leukemia) | Apoptosis | Not specified | Not specified | Induction of apoptosis.[3] |
| Rat Cerebrocortical Cultures | Neuroprotection | 30-1000 µM | Long-term | Attenuation of NMDA-induced cytotoxicity. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Following treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
2. Steroid Hormone Quantification (ELISA)
This protocol provides a general workflow for measuring steroid hormone levels in cell culture supernatant.
-
Cell Culture and Treatment: Culture steroidogenic cells (e.g., NCI-H295) to the desired confluency. Treat with this compound at various concentrations and for different durations.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.
-
ELISA: Use a commercially available ELISA kit for the specific steroid hormone of interest (e.g., cortisol, estradiol). Follow the manufacturer's instructions for the assay, which typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a primary antibody.
-
Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the steroid hormone in your samples.
Mandatory Visualizations
Caption: this compound's dual inhibition of P450scc and Aromatase.
Caption: Workflow for optimizing this compound treatment in vitro.
References
aminoglutethimide experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving aminoglutethimide. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility and variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily acts as an inhibitor of steroid biosynthesis. It achieves this by inhibiting two key enzymes: aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (P450scc, CYP11A1).[1][2] By blocking aromatase, it prevents the conversion of androgens to estrogens.[1][3] Its inhibition of P450scc blocks the initial step of steroidogenesis, the conversion of cholesterol to pregnenolone, thereby reducing the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and androgens.[1][4]
Q2: What are the common starting concentrations for in vitro experiments?
A2: For in vitro experiments, initial concentrations often range from 3 µM to 300 µM.[1][5] For aromatase inhibition assays, concentrations between 0.01 µM and 160 µM are commonly used to generate a dose-response curve.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents like DMSO and ethanol (B145695) at concentrations up to 55 mg/mL and 7 mg/mL, respectively.[3] For in vitro experiments, a stock solution in DMSO is typically prepared.[6] It is recommended to aliquot the stock solution and store it at -20°C or -80°C for long-term stability (up to 1-3 years).[3][7] Avoid repeated freeze-thaw cycles.[3][7] For aqueous solutions, it's advised to first dissolve this compound in DMSO and then dilute with the aqueous buffer; these aqueous solutions should ideally be used within a day.[6]
Q4: Are there known off-target effects of this compound?
A4: Yes, beyond its primary targets, this compound can have other effects. For instance, it has been shown to inhibit cAMP-dependent protein kinase, which may contribute to some of its observed effects independent of steroidogenesis inhibition.[8] Additionally, its broad inhibition of steroid synthesis can lead to adrenal insufficiency, a significant consideration in vivo.[2] In some experimental models, it has been observed to induce lysosomal changes and mitochondrial damage in adrenal cells.[7]
Q5: What are some key factors that can contribute to experimental variability?
A5: Several factors can lead to variability in experiments with this compound:
-
Enantiomers: this compound is a racemic mixture. The dextrorotatory enantiomer is significantly more potent in inhibiting aromatase than the levoenantiomer.[9] Using the racemate without considering the differential activity of the enantiomers can introduce variability.
-
Metabolism: this compound can induce its own metabolism, leading to changes in its effective concentration over time, particularly in longer in vivo studies.[8][10]
-
Species-Specific Differences: Different animal models can exhibit varied responses to this compound. For example, studies have shown different effects on the adrenal cortex of hamsters versus rats.[11]
-
Cell Line Health and Passage Number: The health, confluency, and passage number of cell lines, such as H295R, can impact their steroidogenic capacity and response to inhibitors.
Troubleshooting Guides
Inconsistent IC50 Values in Aromatase Inhibition Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Higher than expected IC50 values | 1. Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Substrate Concentration: High substrate (e.g., testosterone) concentration in the assay. 3. Enzyme Activity: Low aromatase activity in the cell lysate or microsomal preparation. | 1. Prepare fresh this compound stock solution from a new vial. Aliquot and store at -80°C. 2. Optimize substrate concentration to be at or below the Km for the enzyme. 3. Ensure the protein preparation is active. Use a fresh preparation and handle it on ice. |
| Lower than expected IC50 values | 1. Calculation Error: Incorrect calculation of dilutions or final concentrations. 2. Assay Interference: Components of the assay buffer or solvent interfering with the reaction. | 1. Double-check all calculations for dilutions and concentrations. 2. Run appropriate solvent controls to ensure the vehicle (e.g., DMSO) is not affecting the assay at the concentrations used. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. 2. Inhomogeneous Cell Seeding: Uneven distribution of cells in multi-well plates. 3. Edge Effects: Evaporation from wells on the edge of the plate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure a single-cell suspension before seeding and mix the plate gently after seeding. 3. Avoid using the outer wells of the plate or fill them with sterile buffer/media to minimize evaporation from adjacent wells. |
Unexpected Results in H295R Steroidogenesis Assays
| Problem | Potential Cause | Troubleshooting Steps |
| No Inhibition of Steroid Production | 1. Cell Health: Cells are unhealthy, stressed, or have a high passage number, leading to reduced steroidogenic capacity. 2. Insufficient this compound Concentration: The concentration used is too low to effectively inhibit steroidogenesis. 3. Short Incubation Time: The incubation period is not long enough for this compound to exert its inhibitory effect. | 1. Use cells with a low passage number and ensure they are healthy and growing optimally before starting the experiment. 2. Perform a dose-response curve to determine the optimal inhibitory concentration. 3. Increase the incubation time with this compound (e.g., 24-48 hours). |
| High Basal Steroid Production Variability | 1. Inconsistent Cell Seeding Density: Variation in the number of cells seeded per well. 2. Serum Lot-to-Lot Variability: Different lots of serum can have varying levels of endogenous hormones. | 1. Ensure accurate cell counting and even distribution during seeding. 2. Use the same lot of serum for the entire set of experiments or pre-screen new lots for their effect on basal steroid production. |
| Cell Death at High Concentrations | 1. Cytotoxicity: this compound can be cytotoxic at high concentrations. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Determine the cytotoxic threshold of this compound for H295R cells using a cell viability assay (e.g., MTT or trypan blue exclusion). 2. Ensure the final concentration of the solvent in the culture medium is below the toxic level (typically <0.5% for DMSO). |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Assay System | Target | IC50 (µM) | Reference |
| Human Placental Aromatase | Aromatase | 37 | [12] |
| Human Placental Aromatase | Aromatase | 6 | [1] |
| Hypothalamic Aromatase | Aromatase | 8 | [1] |
| Breast Tumor Homogenates | Aromatase | 13 | [1] |
| NCI-H295R Cells | Aromatase | 10 | [13] |
| Bovine Adrenocortical Mitochondria | Cholesterol Side-Chain Cleavage (Desmolase) | 29 | [12] |
| Ovine Adrenocortical Cells | cAMP-dependent protein kinase | 287 | [1] |
Table 2: In Vivo Dosage and Effects of this compound in Animal Models
| Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| Mouse | 50 mg/kg/day | Oral | Significant decrease in platelet and white cell counts after 2-3 weeks. | [12] |
| Mouse | 125-500 mg/kg/day | Oral | Increased adrenal weight; moribund state at 500 mg/kg/day. | [1] |
| Rat | 14 mg twice daily for 5 days | Injection | Increased adrenal gland weight due to hyperplasia of glomerulosa and fasciculata cells. | [11] |
| Hamster | 7 mg twice daily for 5 days | Injection | Increased adrenal gland weight due to hyperplasia of zona reticularis cells. | [11] |
Experimental Protocols
Protocol 1: In Vitro Aromatase Inhibition Assay
Objective: To determine the IC50 of this compound for aromatase activity in a cell-free system.
Materials:
-
Human recombinant aromatase (or placental microsomes)
-
NADPH
-
[1β-³H]-Androstenedione (substrate)
-
This compound
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Dextran-coated charcoal
-
Scintillation fluid and vials
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of concentrations (e.g., 0.01 µM to 160 µM).[3]
-
Prepare a solution of [1β-³H]-Androstenedione and NADPH in the assay buffer.
-
-
Assay Setup:
-
In microcentrifuge tubes, add the assay buffer, the aromatase enzyme preparation, and the different concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the [1β-³H]-Androstenedione/NADPH solution to each tube.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).[3]
-
-
Terminate Reaction:
-
Stop the reaction by adding chloroform and vortexing vigorously.
-
Centrifuge to separate the aqueous and organic phases.
-
-
Measure Aromatase Activity:
-
Aromatase converts [1β-³H]-Androstenedione to estrone, releasing ³H₂O into the aqueous phase.
-
Transfer an aliquot of the aqueous phase to a new tube containing dextran-coated charcoal to remove any remaining steroid substrate.
-
Centrifuge and transfer the supernatant to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Steroidogenesis Assay in H295R Cells
Objective: To evaluate the effect of this compound on steroid hormone production in the H295R human adrenocortical carcinoma cell line.
Materials:
-
H295R cells (ATCC® CRL-2128™)
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and other growth factors)
-
This compound
-
Forskolin (optional, as a positive control for stimulating steroidogenesis)
-
24-well cell culture plates
-
ELISA kits or LC-MS/MS for hormone quantification (e.g., testosterone (B1683101), estradiol)
-
Cell viability assay reagents (e.g., MTT)
Procedure:
-
Cell Culture and Seeding:
-
Culture H295R cells according to standard protocols. Use cells between passages 5 and 10 for consistency.
-
Seed the cells in 24-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
-
Treatment:
-
Prepare different concentrations of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control. Include a positive control (e.g., forskolin) if desired.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture medium from each well for hormone analysis.
-
Store the medium at -80°C until analysis.
-
-
Cell Viability Assessment:
-
Perform a cell viability assay (e.g., MTT) on the remaining cells in the plate to assess the cytotoxicity of the tested concentrations of this compound.
-
-
Hormone Quantification:
-
Measure the concentrations of steroid hormones (e.g., testosterone and estradiol) in the collected medium using ELISA kits or LC-MS/MS, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the hormone concentrations to cell viability data.
-
Calculate the percentage change in hormone production for each treatment group relative to the vehicle control.
-
Analyze the data for statistically significant differences.
-
Visualizations
Caption: this compound's inhibitory action on steroidogenesis.
Caption: Workflow for an in vitro steroidogenesis assay.
Caption: A troubleshooting decision tree for inconsistent results.
References
- 1. (R)-(+)-Aminoglutethimide I CAS#: 55511-44-9 I aromatase inhibitor I InvivoChem [invivochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Aromatase | TargetMol [targetmol.com]
- 4. This compound: a ‘side-effect’ turned to therapeutic advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolism of this compound in humans: quantification and clinical relevance of induced metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Metabolism of this compound in humans: quantification and clinical relevance of induced metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the this compound type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | CAS:125-84-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Mitigating Aminoglutethimide-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with aminoglutethimide-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing high levels of cytotoxicity after treatment with this compound. How can I reduce cell death?
A1: this compound-induced cytotoxicity is often associated with the induction of apoptosis and potentially oxidative stress.[1] Consider the following troubleshooting steps:
-
Co-treatment with Antioxidants: The generation of reactive oxygen species (ROS) can be a contributing factor to cytotoxicity. Co-incubation with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may mitigate these effects.[2][3][4][5] NAC has been shown to protect against ROS-induced cytotoxicity, while Vitamin E can attenuate oxidative stress and caspase-3 activation.[2][6]
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental goals. It's possible that a lower concentration may achieve the desired biological effect with less cytotoxicity.
-
Check for Myeloperoxidase (MPO) Activity: In cell lines with high MPO expression, such as HL-60, the metabolism of this compound by MPO can lead to the formation of reactive metabolites that induce apoptosis.[1] If you are using MPO-positive cells, consider this as a potential mechanism of cytotoxicity.
Q2: What is the mechanism of this compound-induced cell death?
A2: Studies, particularly in the human leukemia cell line HL-60, indicate that this compound can induce apoptosis. This process is linked to the metabolic activation of the drug by myeloperoxidase (MPO), leading to the formation of free radical metabolites. These reactive species are thought to cause a down-regulation of critical anti-apoptotic proteins, which in turn facilitates the release of pro-apoptotic factors from the mitochondria, ultimately leading to programmed cell death.[1]
Q3: How can I determine if my cells are undergoing apoptosis after this compound treatment?
A3: You can assess apoptosis using several standard cell-based assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a common method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Caspase Activity Assays: Apoptosis is executed by a cascade of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3, can confirm an apoptotic mechanism.[7]
-
Western Blot for Apoptotic Markers: You can perform western blotting to detect changes in the expression levels of key apoptotic proteins, such as the cleavage of PARP or the expression levels of Bcl-2 family proteins (e.g., an increase in Bax and a decrease in Bcl-2).[8]
Q4: Can antioxidants like N-acetylcysteine (NAC) or Vitamin E interfere with the intended effects of this compound in my cancer cell line experiments?
A4: This is an important consideration. While antioxidants can mitigate cytotoxicity, they may also interfere with the anti-cancer mechanisms of certain drugs if those mechanisms rely on the generation of reactive oxygen species. It is crucial to include appropriate controls in your experiments to assess whether the addition of an antioxidant alters the specific endpoint you are studying (e.g., inhibition of steroidogenesis).
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MCF-7 | Breast Adenocarcinoma | ~100 | Aromatase Activity | (Cos et al., 1996) |
| LNCaP | Prostate Carcinoma | >100 (low cytotoxicity) | Cell Growth | (Veldscholte et al., 1992) |
| PC3 | Prostate Carcinoma | Not specified, low cytotoxicity | Not specified | (Various sources) |
| HL-60 | Promyelocytic Leukemia | Not specified, apoptosis induced | Apoptosis Assays | (Baghdasarian, 2012)[1] |
Note: IC50 values can be highly dependent on experimental conditions such as incubation time, cell density, and the specific assay used. It is recommended to determine the IC50 for your specific experimental setup.
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Detection of Apoptosis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells from your treatment and control groups. For adherent cells, use a gentle dissociation method like trypsinization, followed by washing.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.
Materials:
-
Treated and control cells
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Complete culture medium
-
PBS or HBSS
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (or other suitable culture vessel) and allow them to adhere.
-
Dye Loading: Remove the culture medium and wash the cells with PBS or HBSS. Incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS or HBSS to remove any excess probe.
-
Compound Treatment: Add the this compound-containing medium (and/or antioxidant co-treatments) to the cells and incubate for the desired time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting workflow for mitigating cytotoxicity.
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. N-acetylcysteine and vitamin E rescue animal longevity and cellular oxidative stress in preclinical models of mitochondrial complex I disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of N-acetyl cysteine, vitamin E and vitamin C on liver glutathione levels following amiodarone treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of vitamin E, beta-carotene and N-acetylcysteine from the brain oxidative stress induced in rats by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents excitotoxic and ischemic injuries in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Aminoglutethimide Stability in Solution: A Technical Support Guide
Welcome to the technical support center for aminoglutethimide. This guide is designed for researchers, scientists, and drug development professionals to provide robust information on the stability of this compound in solution for long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: this compound is practically insoluble in water but is soluble in organic solvents. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions. Ethanol is also a viable option.
Q2: How should I store my this compound stock solution for long-term use?
A2: Once prepared in an organic solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one year or at -80°C for up to two years for maximum stability.
Q3: I've diluted my DMSO stock solution into my aqueous cell culture medium and it precipitated. What went wrong and how can I fix it?
A3: This is a common issue known as "crashing out" or precipitation, which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble. To prevent this:
-
Use Pre-Warmed Media: Always add the drug stock to cell culture media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[1]
-
Minimize Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically ≤0.5%, to prevent solvent-induced toxicity and precipitation.[2]
-
Optimize Dilution: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and thorough mixing. Performing an intermediate dilution in a smaller volume of media first can also help.[1]
-
Check Final Concentration: Your final working concentration of this compound may be exceeding its solubility limit in the aqueous media. You may need to perform a solubility test in your specific media to determine the maximum workable concentration.[3]
Q4: How stable is this compound in cell culture medium at 37°C during a long-term experiment?
A4: While specific degradation kinetics in cell culture media are not well-documented, aqueous solutions of this compound are not recommended for storage for more than one day. Furthermore, this compound has been shown to induce its own metabolism in vivo, leading to a significant decrease in its plasma half-life with chronic use (from ~13 hours to ~7 hours).[4] This suggests that the compound's concentration and activity will likely decrease over time in a biological system like cell culture. For long-term experiments (multiple days), it is crucial to replenish the this compound by performing regular media changes with freshly prepared drug-containing medium every 48-72 hours.[5]
Q5: What are the primary mechanisms of action for this compound?
A5: this compound is an inhibitor of steroid biosynthesis. It primarily targets two key cytochrome P450 enzymes:
-
Aromatase (CYP19A1): This enzyme is responsible for converting androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone).[6][7]
-
Cholesterol Side-Chain Cleavage Enzyme (P450scc or CYP11A1): This is the rate-limiting enzyme that converts cholesterol into pregnenolone, the precursor to all steroid hormones.[7][8][9] By inhibiting these enzymes, this compound effectively blocks the production of estrogens and other adrenal steroids.[9][10]
Data Presentation: Solubility and Stability
The following tables summarize key quantitative data regarding the solubility and stability of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water | Practically insoluble | [11] |
| DMSO | ~50-55 mg/mL | [12] |
| Ethanol | ~7 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| Acetone | Readily soluble |[11] |
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability Period | Recommendations | Reference(s) |
|---|---|---|---|---|
| Solid Powder | -20°C | ≥ 4 years | Store in a dry, dark place. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [12] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Working Solution | 4°C to 37°C | Not recommended for > 1 day | Prepare fresh from stock for each use. | |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Condition | Notes | Reference(s) |
|---|---|---|---|---|
| Plasma Half-life | 12.5 - 13.3 hours | Initial Therapy | [4][7] |
| Plasma Half-life | ~7.3 hours | Chronic Therapy (6-32 weeks) | Demonstrates metabolic auto-induction. |[4] |
Mandatory Visualizations
Signaling Pathway
Caption: Steroid biosynthesis pathway showing inhibition by this compound.
Experimental Workflow
Caption: Workflow for a long-term cell culture experiment with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution and a non-precipitating working solution for cell culture treatment.
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Methodology:
-
Stock Solution Preparation (100 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 23.23 mg of this compound powder (Molecular Weight: 232.28 g/mol ).
-
Add 1 mL of sterile, anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
-
Stock Solution Storage:
-
Aliquot the 100 mM stock solution into smaller volumes (e.g., 20 µL) in sterile cryovials.
-
Store the aliquots at -80°C for long-term stability (up to 2 years). Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Example: 100 µM in 10 mL media):
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw one aliquot of the 100 mM this compound stock solution.
-
Add 10 µL of the 100 mM stock solution to 9.99 mL of the pre-warmed medium. Crucially, add the stock solution dropwise while gently swirling or vortexing the medium to prevent precipitation.
-
The final concentration of DMSO will be 0.1%, which is generally well-tolerated by most cell lines.[2]
-
Use this working solution immediately to treat your cells.
-
Protocol 2: Long-Term (10-Day) Cell Culture Treatment
Objective: To maintain consistent exposure of cultured cells to this compound over a 10-day period, accounting for compound stability and cell growth.
Materials:
-
Adherent cancer cell line (e.g., NCI-H295 adrenocortical carcinoma cells)
-
Complete culture medium appropriate for the cell line
-
This compound working solution (prepared as in Protocol 1)
-
Vehicle control medium (containing the same final concentration of DMSO, e.g., 0.1%)
-
6-well culture plates
-
Trypsin-EDTA, PBS, and other standard cell culture reagents
Methodology:
-
Day 0: Cell Seeding:
-
Seed cells in 6-well plates at a low density that will prevent them from reaching confluency within 3-4 days. This density must be optimized for your specific cell line.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Day 1: Initial Treatment:
-
Remove the seeding medium from the wells.
-
Add freshly prepared this compound working solution to the "treatment" wells.
-
Add the vehicle control medium to the "control" wells.
-
Return plates to the incubator.
-
-
Day 3, 5, 7, 9: Media Change and Re-treatment:
-
Managing Confluency (If Necessary):
-
If cells approach ~80-90% confluency before the 10-day endpoint, they must be subcultured.
-
On the day of a media change (e.g., Day 5), trypsinize the cells from each well.
-
Count the cells and re-seed them into new 6-well plates at the initial low density.
-
Add the appropriate fresh working solution (this compound or vehicle) to the newly seeded plates. This maintains a continuous selective pressure while preventing artifacts from overgrowth.[5]
-
-
Day 10: Endpoint Analysis:
-
Harvest the cells for downstream analysis (e.g., cell viability assay, RNA/protein extraction, etc.).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly Low Drug Efficacy Over Time | 1. Compound Degradation: this compound is not stable indefinitely in aqueous media at 37°C.[4]2. Metabolic Auto-induction: Cells may upregulate enzymes that metabolize the drug, reducing its effective concentration.[4][14] | 1. Replenish the Drug: Perform complete media changes with freshly prepared drug-containing media every 48-72 hours.[5]2. Confirm Activity: If possible, use a functional assay to confirm that the drug is still active at the end of a 48-72 hour period. |
| Cells Look Unhealthy or Die in All Wells (Including Control) | 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high for your cell line.2. Contamination: Bacterial, fungal, or mycoplasma contamination.[15] | 1. Reduce Solvent Concentration: Ensure the final DMSO concentration is ≤0.5%, and ideally ≤0.1%. Run a dose-response curve for the solvent alone to determine the toxicity threshold for your specific cells.[2]2. Check for Contamination: Visually inspect cultures for turbidity or fungi. Perform mycoplasma testing. Discard contaminated cultures.[15] |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven number of cells seeded across wells.2. Inaccurate Drug Dilution: Pipetting errors during stock or working solution preparation.3. "Edge Effects" in culture plates due to evaporation. | 1. Ensure Single-Cell Suspension: Make sure cells are fully dissociated and mixed well before plating.2. Use Calibrated Pipettes: Prepare a master mix of the working solution for all replicate wells to ensure consistency.3. Maintain Humidity: Ensure the incubator has a full water pan. Avoid using the outer wells of the plate, or fill them with sterile PBS to create a humidity barrier.[15] |
| Selection of a Resistant Cell Population | 1. Very Long-Term Culture: In experiments lasting many weeks or months, cells with inherent resistance may outcompete sensitive cells.[5] | 1. Limit Experiment Duration: Design experiments to be as short as possible to answer the biological question.2. Monitor Population: Be aware that results from very long-term cultures may reflect a selected, resistant population rather than the parental cell line. |
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. Serum this compound levels: studies of serum half-life, clearance, and patient compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a "side-effect" turned to therapeutic advantage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C13H16N2O2 | CID 2145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (R)-(+)-Aminoglutethimide I CAS#: 55511-44-9 I aromatase inhibitor I InvivoChem [invivochem.com]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Aminoglutethimide Efficacy and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the efficacy of aminoglutethimide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of steroid synthesis.[1][2] It achieves this by blocking two key enzymes:
-
Aromatase (CYP19A1): This enzyme is responsible for converting androgens into estrogens. By inhibiting aromatase, this compound reduces estrogen levels, which is beneficial in treating estrogen-dependent cancers like certain types of breast cancer.[1][2]
-
Cholesterol side-chain cleavage enzyme (P450scc or CYP11A1): This enzyme catalyzes the initial step in the synthesis of all steroid hormones, the conversion of cholesterol to pregnenolone.[1][3] This leads to a decrease in the production of glucocorticoids, mineralocorticoids, and androgens, making it useful in managing conditions like Cushing's syndrome.[1][4]
Q2: What is the therapeutic serum concentration range for this compound?
A2: The therapeutic serum concentration of this compound can vary depending on the indication. In studies of women with metastatic breast cancer, a mean serum concentration of 11.5 ± 3.6 µg/mL has been reported.[5] Another study in a similar patient population found that plasma levels of 6-7 µg/mL (with a 1000 mg/day dose) and 4-5 µg/mL (with a 500 mg/day dose) were achieved after one month of treatment.[6] It's important to note that a direct correlation between plasma concentrations and clinical response has not always been consistently observed.[6] For inhibition of steroidogenesis, plasma concentrations of about 20 to 30 µM have been shown to cause a roughly 50% decrease in hormone levels.[1]
Q3: How does this compound's serum concentration relate to its side effects?
A3: There is a significant correlation between the serum concentration of this compound and the frequency of drug-related side effects. In one study, 80% of patients with blood levels exceeding 12 mg/L experienced symptoms, while only 36% of patients with levels below 8 mg/L reported side effects.[6] Common side effects include drowsiness, dizziness, skin rash, nausea, and anorexia.[7][8]
Q4: Does the metabolism of this compound affect its serum concentration and efficacy?
A4: Yes, this compound can induce its own metabolism, which affects its serum concentration over time.[5] The half-life of the drug decreases with continuous treatment. For instance, the mean half-life was found to decrease from 13.3 hours prior to therapy to 7.3 hours after six to 32 weeks of therapy.[5] This auto-induction of metabolism can lead to a decrease in serum levels and may explain the reduction of toxicity symptoms seen later in treatment.[5] The major metabolite is N-acetylthis compound (NAG), and the ratio of NAG to the parent drug can change during therapy.[8]
Q5: Is it necessary to co-administer corticosteroids with this compound?
A5: In many clinical applications, particularly for breast cancer, this compound is co-administered with a glucocorticoid like hydrocortisone (B1673445).[9][10] This is to prevent a compensatory increase in Adrenocorticotropic Hormone (ACTH) secretion from the pituitary gland, which can overcome the adrenal blockade by this compound.[2] However, some studies have shown that lower doses of this compound may be effective without hydrocortisone.[11][12]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in serum concentration measurements. | 1. Inconsistent sample collection timing relative to drug administration. 2. Improper sample handling and storage. 3. Analytical instrument instability. 4. Patient non-compliance in clinical studies. | 1. Standardize blood sampling times. Peak plasma concentrations are typically observed 1-4 hours after oral administration.[6] 2. Follow a strict protocol for sample processing (centrifugation, plasma/serum separation) and store samples at -20°C or lower. 3. Calibrate and validate the analytical instrument (e.g., HPLC) regularly. Use an internal standard to correct for variations. 4. Monitor patient compliance. Serum level monitoring can be a useful tool for this purpose.[5] |
| Observed efficacy does not correlate with expected serum concentrations. | 1. Individual differences in drug metabolism (e.g., rapid vs. slow acetylators).[6] 2. Drug-drug interactions affecting this compound metabolism. 3. Development of drug resistance in cell lines or tumors. 4. Issues with the experimental model. | 1. Genotype or phenotype patients for acetylator status if possible. Analyze both this compound and its major metabolite, N-acetylthis compound. 2. Review all co-administered drugs for potential interactions. This compound is known to interact with drugs like dexamethasone (B1670325) and warfarin.[13] 3. In vitro, perform dose-response curves to determine if the IC50 has shifted. In vivo, assess tumor markers or size to confirm resistance. 4. Re-evaluate the experimental model to ensure it is appropriate for studying the effects of this compound. |
| Unexpectedly high levels of toxicity or side effects. | 1. Higher than anticipated serum concentrations due to impaired drug clearance (e.g., renal or liver dysfunction).[3] 2. Individual hypersensitivity. 3. Co-administration of interacting drugs that increase this compound levels. | 1. Monitor renal and liver function in subjects. Reduce the dose if impairment is detected.[3] 2. Monitor for adverse events. Dose reduction or discontinuation may be necessary.[8] 3. Carefully review concomitant medications for potential inhibitors of this compound metabolism. |
| Difficulty in achieving target hormone suppression. | 1. Compensatory increase in ACTH secretion.[2] 2. Insufficient serum concentration of this compound. 3. Use of an inappropriate dose for the desired level of inhibition. | 1. Co-administer hydrocortisone to suppress ACTH levels, especially when targeting adrenal steroidogenesis.[2] 2. Measure serum this compound levels to ensure they are within the therapeutic range. 3. Titrate the dose based on the desired effect. Aromatase inhibition can be achieved at lower doses (e.g., 150-250 mg/day) than broad adrenal suppression.[2][14] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Population/Condition | Reference |
| Mean Half-life (pre-therapy) | 13.3 ± 2.65 hours | 6 women with metastatic breast cancer | [5] |
| Mean Half-life (after 6-32 weeks of therapy) | 7.3 ± 2.14 hours | 6 women with metastatic breast cancer | [5] |
| Mean Clearance Rate (pre-therapy) | 2.58 ± 0.33 L/hour | 6 women with metastatic breast cancer | [5] |
| Mean Clearance Rate (after therapy) | 5.29 ± 1.4 L/hour | 6 women with metastatic breast cancer | [5] |
| Mean Serum Concentration (1.0 g/day ) | 11.5 ± 3.6 µg/mL | 7 women with metastatic breast cancer | [5] |
| Peak Plasma Concentration (500 mg single dose) | 1-4 hours post-administration | 15 patients with metastatic breast cancer | [6] |
| Plasma Concentration (1000 mg/day, day 7) | 9.0 ± 1.2 µg/mL | Patients with metastatic breast cancer | [6] |
| Plasma Concentration (500 mg/day, day 7) | 4.5 ± 0.5 µg/mL | Patients with metastatic breast cancer | [6] |
| Plasma Concentration (1000 mg/day, 1 month) | 6-7 µg/mL | Patients with metastatic breast cancer | [6] |
| Plasma Concentration (500 mg/day, 1 month) | 4-5 µg/mL | Patients with metastatic breast cancer | [6] |
Table 2: Dose-Dependent Inhibition of Aromatase Activity
| Daily Dose of this compound | Reduction in Aromatase Activity | Reference |
| 150 mg/day | Reduced to 33% of basal value | [14] |
| 250 mg/day | Reduced to 20% of basal value | [14] |
| 1 g/day | Reduced to 5% of basal value | [14] |
Table 3: Correlation of Serum this compound Levels with Side Effects
| Serum this compound Level | Percentage of Patients with Symptoms | Reference |
| > 12 mg/L | 80% | [6] |
| < 8 mg/L | 36% | [6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Serum Analysis
Objective: To quantify the concentration of this compound and its major metabolite, N-acetylthis compound, in serum or plasma.
Materials:
-
High-Performance Liquid Chromatograph with UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., methanol (B129727)/water mixture)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Serum/plasma samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 1 mL of serum or plasma in a microcentrifuge tube, add a known amount of the internal standard.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram.
-
Identify the peaks corresponding to this compound, N-acetylthis compound, and the internal standard based on their retention times, determined by running standards.
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Construct a calibration curve using standards of known concentrations and determine the concentration of the analytes in the samples.
-
Validation Parameters:
-
Linearity: Establish a linear relationship between concentration and peak area ratio over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Specificity: Ensure that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
In Vitro Aromatase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on aromatase activity.
Materials:
-
Human placental microsomes (a source of aromatase) or aromatase-expressing cells (e.g., MCF-7 breast cancer cells).
-
[1β-³H]-Androstenedione (substrate).
-
NADPH (cofactor).
-
This compound at various concentrations.
-
Phosphate (B84403) buffer.
-
Dextran-coated charcoal.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, human placental microsomes or cell lysate, and NADPH.
-
Add this compound at a range of concentrations to different tubes. Include a control with no inhibitor.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding [1β-³H]-androstenedione to each tube.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding chloroform and vortexing.
-
Centrifuge to separate the aqueous and organic phases. The tritiated water (³H₂O) released during the aromatization reaction will be in the aqueous phase.
-
-
Measurement of Aromatase Activity:
-
Transfer a portion of the aqueous phase to a new tube containing dextran-coated charcoal to remove any remaining tritiated steroid.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ³H₂O produced in each reaction.
-
Determine the percentage of aromatase inhibition at each this compound concentration relative to the control.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of aromatase activity).
-
Visualizations
Signaling Pathway: Steroidogenesis Inhibition by this compound
Caption: Inhibition of steroidogenesis by this compound.
Experimental Workflow: Therapeutic Drug Monitoring
Caption: Workflow for therapeutic drug monitoring of this compound.
Logical Relationship: Serum Concentration, Efficacy, and Toxicity
Caption: Relationship between serum concentration, efficacy, and toxicity.
References
- 1. Basic studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 4. This compound in the treatment of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound enantiomers as dansyl derivative in human plasma by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of this compound in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Observations on the pharmacokinetics of low dose this compound in patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic, hormonal and clinical studies with this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. First generation aromatase inhibitors--aminoglutethimide and testololactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound upon adrenal function and cortisol metabolism in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminoglutethimide-Induced Adrenal Hyperplasia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing aminoglutethimide (AG) to induce adrenal hyperplasia in animal models. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible studies.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound-induced adrenal hyperplasia.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in animal models | - Drug Toxicity: this compound can have side effects, including lethargy, anorexia, and weakness.[1] - Adrenal Insufficiency: Excessive blockage of steroidogenesis can lead to a critical drop in essential corticosteroids.[2][3] - Stress: Handling and administration procedures can induce stress, exacerbating the effects of the drug. | - Dose Adjustment: Start with a lower dose and gradually increase to the target concentration.[4] Monitor animals closely for signs of toxicity. - Glucocorticoid Replacement: Co-administer a low dose of a glucocorticoid like hydrocortisone (B1673445) to prevent adrenal crisis. Note that AG can increase the metabolism of dexamethasone, so hydrocortisone is often preferred.[5] - Refine Handling Techniques: Ensure all personnel are proficient in animal handling and administration techniques to minimize stress. |
| Inconsistent or no signs of adrenal hyperplasia | - Insufficient Dose or Duration: The dose of this compound or the length of the treatment period may be inadequate to induce hyperplasia. - Animal Strain/Species Variability: Different species and strains of animals can respond differently to this compound.[2] For example, rats and hamsters show different adrenal responses.[2] - Drug Stability/Formulation: Improper storage or formulation of this compound can lead to reduced efficacy. | - Optimize Dosing Regimen: Consult literature for established dose-response relationships in your specific animal model. A common starting dose in rats is around 50 mg/kg.[6] - Model Selection: Carefully select the animal model based on the research question and known responsiveness to this compound. - Proper Drug Handling: Store this compound according to the manufacturer's instructions. Ensure proper solubilization and formulation for consistent dosing. |
| Unexpected changes in non-adrenal tissues | - Extra-Adrenal Effects: this compound can inhibit other cytochrome P-450 enzymes throughout the body, including aromatase, which converts androgens to estrogens.[1][7] It can also affect the thyroid.[8] - Metabolic Disturbances: Inhibition of steroidogenesis can have widespread metabolic consequences. | - Thorough Pathological Analysis: Conduct a comprehensive histological examination of major organs to identify any off-target effects. - Monitor Relevant Biomarkers: Measure hormone levels and other relevant biomarkers to assess the systemic effects of the drug. |
| Difficulty in assessing adrenal hyperplasia | - Subjective Histological Assessment: Visual assessment of hyperplasia can be subjective and lead to inter-observer variability. - Lack of Quantitative Metrics: Relying solely on qualitative observations can make it difficult to compare results across different experimental groups. | - Standardized Histopathology Scoring: Develop and utilize a standardized scoring system for histological features of hyperplasia. - Quantitative Morphometry: Measure adrenal gland weight, cortical thickness, and cell size to obtain objective, quantitative data. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces adrenal hyperplasia?
A1: this compound primarily acts as a competitive inhibitor of the cholesterol side-chain cleavage enzyme (CYP11A1), the first and rate-limiting step in the synthesis of all steroid hormones.[1][3][9] This inhibition leads to a decrease in the production of cortisol and other adrenal steroids. The reduction in circulating cortisol levels removes the negative feedback on the pituitary gland, resulting in a compensatory increase in the secretion of adrenocorticotropic hormone (ACTH).[5] Chronic overstimulation of the adrenal cortex by ACTH leads to cellular hypertrophy (increase in cell size) and hyperplasia (increase in cell number), resulting in the enlargement of the adrenal glands.[8]
Q2: What are the typical histological changes observed in the adrenal glands of animals treated with this compound?
A2: Histological examination of the adrenal glands from this compound-treated animals typically reveals:
-
Cellular Hypertrophy: Adrenocortical cells, particularly in the zona fasciculata, appear enlarged.[8]
-
Cytoplasmic Vacuolation: The cytoplasm of these cells often contains numerous lipid-filled vacuoles.[6][9] This is due to the accumulation of cholesterol that cannot be converted into pregnenolone.
-
Lipid Accumulation: The excessive accumulation of lipids can give the adrenal cortex a "lipoid" appearance, similar to that seen in some forms of congenital adrenal hyperplasia.[8]
-
Mitochondrial Changes: Ultrastructural analysis may show alterations in mitochondrial morphology.[9]
Q3: What doses of this compound are typically used in animal models?
A3: The effective dose of this compound can vary depending on the animal species and the desired level of adrenal stimulation. For example:
-
Rats: A single oral dose of 50 mg has been shown to induce lipoid adrenocortical hyperplasia within 24 hours in female albino rats.[6] Another study in rats used twice-daily injections of 14 mg.[2]
-
Hamsters: A study in adult female hamsters used twice-daily treatments of 7 mg.[2]
-
Dogs: For treating pituitary-dependent hyperadrenocorticism, a daily dose of 15 mg/kg body weight has been used.[10]
It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How long does it take to induce adrenal hyperplasia with this compound?
A4: The onset of adrenal hyperplasia can be relatively rapid. In rats, signs of hyperplasia have been observed as early as 24 hours after a single high dose.[6] For more sustained and pronounced hyperplasia, a treatment period of several days to weeks is common. A 5-day administration has been shown to induce histopathological changes in mice.[9]
Q5: Is this compound-induced adrenal hyperplasia reversible?
A5: Yes, the effects of this compound on the adrenal gland are generally reversible. Upon withdrawal of the drug, the adrenal glands' ability to synthesize steroids typically returns within 72 hours.[5] The compensatory ACTH levels decrease, and the adrenal hypertrophy and hyperplasia will gradually resolve. Studies in humans have shown that hypothalamic-pituitary-adrenal axis function can recover within 36 to 42 hours after discontinuing chronic therapy.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies using this compound in animal models.
Table 1: Effects of this compound on Adrenal Gland Weight and Hormone Levels in Female Rats and Hamsters
| Species | Treatment | Adrenal Gland Weight | Serum Corticosterone (B1669441) | Serum Cortisol | Serum ACTH |
| Rat | 14 mg AG, twice daily for 5 days | Increased | Notably Lower | - | No Change |
| Hamster | 7 mg AG, twice daily for 5 days | Increased | - | Markedly Higher | No Change |
| Data sourced from a comparative study on the effects of this compound in hamsters and rats.[2] |
Table 2: Hormonal Changes in Dogs with Pituitary-Dependent Hyperadrenocorticism Treated with this compound
| Parameter | Pre-treatment (Median) | Post-treatment (1 month, Median) |
| Basal Cortisol Concentration | Significantly Higher | Significantly Lower |
| Post-ACTH Cortisol Concentration | Significantly Higher | Significantly Lower |
| This compound was administered at a dose of 15 mg/kg bodyweight daily.[10] |
Experimental Protocols
Protocol 1: Induction of Adrenal Hyperplasia in Rats
Objective: To induce acute adrenal hyperplasia in adult female albino rats.
Materials:
-
Adult female albino rats (e.g., Wistar or Sprague-Dawley)
-
This compound (powder)
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Animal balance
-
Standard laboratory equipment for tissue collection and processing
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Dosing Solution Preparation: Prepare a suspension of this compound in the chosen vehicle. A common concentration is 50 mg/ml to deliver a 50 mg dose in a 1 ml volume for a rat of appropriate weight. Ensure the suspension is homogenous before each administration.
-
Animal Dosing: Weigh each rat to determine the precise volume of the dosing solution to be administered. Administer a single oral dose of 50 mg of this compound via gavage.[6]
-
Monitoring: Observe the animals closely for any signs of distress or toxicity for 24 hours post-administration.
-
Tissue Collection: At 24 hours post-dosing, euthanize the animals using an approved method.
-
Adrenal Gland Excision and Processing: Carefully dissect and remove both adrenal glands. Clean off any adhering fat and connective tissue. Weigh the glands.
-
Histological Analysis: Fix one adrenal gland in 10% neutral buffered formalin for routine histological processing (embedding in paraffin, sectioning, and staining with Hematoxylin and Eosin - H&E).
-
Biochemical Analysis: The other adrenal gland can be snap-frozen in liquid nitrogen and stored at -80°C for subsequent biochemical analyses (e.g., cholesterol content, enzyme activity assays).
Protocol 2: Assessment of Adrenal Steroidogenesis Inhibition in vitro
Objective: To assess the inhibitory effect of this compound on corticosterone production in isolated rat adrenal cells.
Materials:
-
Isolated rat adrenal cells
-
This compound phosphate
-
Adrenocorticotropic hormone (ACTH)
-
Cell culture medium and supplements
-
Incubator (37°C, 5% CO2)
-
Reagents for corticosterone measurement (e.g., ELISA kit)
Procedure:
-
Cell Preparation: Isolate adrenal cells from rats using established enzymatic digestion protocols.
-
Experimental Setup: Plate the isolated adrenal cells in appropriate culture plates.
-
Treatment Groups: Prepare the following treatment groups (in triplicate):
-
Control (vehicle only)
-
This compound (e.g., 10 µM and 40 µM)[12]
-
ACTH stimulation
-
This compound + ACTH stimulation
-
25-hydroxycholesterol
-
This compound + 25-hydroxycholesterol
-
-
Incubation: Incubate the cells with the respective treatments for a defined period (e.g., 2 hours).
-
Sample Collection: Collect the cell culture supernatant for corticosterone measurement.
-
Corticosterone Assay: Measure the concentration of corticosterone in the supernatant using a validated assay.
-
Data Analysis: Compare the corticosterone levels between the different treatment groups to determine the inhibitory effect of this compound. The half-maximal inhibition concentration (IC50) can be calculated from a dose-response curve. A study found the half-maximal inhibition of corticosterone production from 25-hydroxycholesterol to be approximately 10 µM this compound, and for ACTH-stimulated steroid production from endogenous substrates, it was about 40 µM.[12]
Visualizations
Caption: Mechanism of this compound-Induced Adrenal Hyperplasia.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparative studies on the effects of this compound on hamster and rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Influence of single peroral dose of this compound on the rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound-induced lysosomal changes in adrenal gland in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of this compound in the treatment of pituitary-dependent hyperadrenocorticism in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recovery of hypothalamic-pituitary-adrenal function after long term suppression by this compound and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 25-hydroxycholesterol and this compound in isolated rat adrenal cells. A model for congenital lipoid adrenal hyperplasia? - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming compensatory hormone production with aminoglutethimide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with aminoglutethimide, particularly in the context of overcoming compensatory hormone production.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound primarily functions as a potent inhibitor of steroidogenesis. It blocks several cytochrome P-450 mediated enzymatic steps, most notably the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1), which converts cholesterol to pregnenolone—the initial step in the synthesis of all steroid hormones.[1][2][3] It also inhibits aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens.[1][2][3]
Q2: What is "compensatory hormone production" in the context of this compound treatment?
When this compound inhibits the production of cortisol in the adrenal glands, the resulting low cortisol levels trigger a negative feedback loop in the hypothalamic-pituitary-adrenal (HPA) axis. The pituitary gland responds by increasing the secretion of adrenocorticotropic hormone (ACTH).[4][5] This surge in ACTH can overcome the inhibitory effect of this compound, leading to a partial or full restoration of steroid hormone production, a phenomenon known as "escape" or compensatory production.[5][6][7]
Q3: Why is it necessary to co-administer a glucocorticoid like hydrocortisone (B1673445) with this compound in some experiments?
Co-administration of a glucocorticoid, such as hydrocortisone, is crucial to prevent the reflex hypersecretion of ACTH.[2][5] By providing an exogenous source of glucocorticoid activity, the negative feedback loop of the HPA axis is satisfied, which suppresses the pituitary's compensatory ACTH release and allows this compound to maintain its inhibitory effect on adrenal steroidogenesis.[2]
Q4: Besides its primary targets, does this compound have other effects?
Yes, this compound is a non-selective inhibitor and can affect other steroidogenic enzymes, including 11β-hydroxylase (CYP11B1) and 21-hydroxylase (CYP21A2).[3][6] It can also induce hepatic microsomal enzymes, which can accelerate the metabolism of other drugs and hormones.[8][9] Some research suggests it may also act as a cAMP-dependent protein kinase inhibitor, which could contribute to effects not directly related to steroidogenesis inhibition.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete or transient inhibition of cortisol production. | Compensatory ACTH Surge: The pituitary is releasing excess ACTH, overriding the this compound block. This is often seen after 1-2 months of continuous treatment.[7] | Co-administer a glucocorticoid: Use hydrocortisone to suppress the reflex ACTH increase.[2][5] Dexamethasone is not recommended as this compound increases its metabolism.[5] |
| Paradoxical increase in certain steroid precursors (e.g., 11-deoxycortisol, androstenedione). | Enzyme Blockade Profile: At higher concentrations (e.g., >250 mg/d), this compound also inhibits 11β-hydroxylase. This causes precursors like 11-deoxycortisol and 17-OH progesterone (B1679170) to accumulate and be shunted towards androgen production.[6] | Dose Optimization: Evaluate if a lower concentration is sufficient for your experimental goals, especially if aromatase inhibition is the primary target, as this enzyme is more sensitive.[6] Monitor Multiple Steroids: Profile a panel of steroid hormones to understand the full impact on the steroidogenic pathway. |
| High variability in results between experimental replicates. | Cell Line/Tissue Viability: High concentrations of this compound may be cytotoxic, affecting the health of cells or tissue slices and leading to inconsistent steroid output. Inherent Biological Variation: Variability can be high in tissue-based assays due to differences between tissue fragments.[11] | Assess Viability: Always run a parallel cytotoxicity assay (e.g., MTT, LDH) to ensure observed effects are due to specific enzyme inhibition, not cell death. Standardize Protocol: For tissue assays, carefully standardize the collection and preparation of fragments.[11] For cell lines like H295R, ensure consistent cell passage number, seeding density, and culture conditions.[12] |
| This compound appears less effective than expected based on literature. | Solubility Issues: this compound is practically insoluble in water and requires an organic solvent like DMSO for solubilization.[5] Improper dissolution can lead to a lower effective concentration. Drug Interactions: If used in a system with other compounds, this compound can induce enzymes that accelerate the metabolism of those compounds.[8] | Proper Solubilization: Prepare a concentrated stock solution in DMSO and then dilute to the final concentration in your culture medium. Ensure the final solvent concentration is low and consistent across all experimental groups, including controls.[5] Review Experimental System: Account for potential metabolic induction effects if other drugs or compounds are present. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various experimental systems.
| Parameter | Enzyme/System | Value | Species/Model |
| IC50 | Aromatase (CYP19A1) | ~10-37 µM | Human Placental[5][13] |
| IC50 | Cholesterol Side-Chain Cleavage (P450scc/CYP11A1) | ~29 µM | Not Specified[13] |
| IC50 | Aldosterone Production | ~80 µM | ACTH-stimulated Rat Adrenal Tissue[13] |
| IC50 | Corticosterone Production | ~50 µM | ACTH-stimulated Rat Adrenal Tissue[13] |
| IC50 | cAMP-dependent Protein Kinase | ~287 µM | Not Specified[10] |
| Effective Dose | Aromatase Activity Reduction (in vivo) | 150 mg/day: ~67% reduction250 mg/day: ~80% reduction1 g/day : ~95% reduction | Postmenopausal Women[6] |
| Effective Concentration | ACTH-R mRNA Suppression (in vitro) | 30 µM: ~36% reduction300 µM: ~95% reduction | NCI-H295R Cell Line[14] |
Visualizations
Signaling Pathways and Mechanisms
Caption: HPA axis feedback and this compound's inhibitory action.
Caption: Logical flow of the compensatory ACTH response to this compound.
Experimental Protocols
Protocol: In Vitro Steroidogenesis Assay Using H295R Cells
This protocol is a generalized methodology for assessing the effect of this compound on testosterone (B1683101) and estradiol (B170435) production in the human H295R adrenocortical carcinoma cell line, a model that expresses key enzymes for steroidogenesis.[12][15]
1. Materials and Reagents:
-
H295R cells
-
Culture medium: DMEM/F12 supplemented with fetal bovine serum (FBS), and a supplement mix (e.g., ITS+).
-
24-well cell culture plates
-
This compound (powder)
-
DMSO (cell culture grade)
-
Positive controls: Forskolin (inducer), Prochloraz (inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Hormone quantification kits (e.g., Testosterone ELISA kit, Estradiol ELISA kit)
2. Cell Culture and Seeding:
-
Maintain H295R cells according to the supplier's recommendations.
-
Seed cells into 24-well plates at a density that allows them to reach ~80% confluency at the time of treatment.
-
Allow cells to acclimate for 24 hours in a humidified incubator (37°C, 5% CO₂).
3. Preparation of Test Compounds:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in DMSO.
-
Prepare serial dilutions of the this compound stock to create working solutions for the desired final concentrations (e.g., ranging from 1 µM to 300 µM).
-
Prepare stock solutions for positive and solvent controls. The final DMSO concentration in the medium should be consistent across all wells and typically ≤ 0.1%.
4. Exposure Protocol:
-
After the 24-hour acclimation period, carefully remove the existing medium from the wells.
-
Wash the cells gently with sterile PBS.
-
Add fresh medium containing the appropriate concentrations of this compound, positive controls, or solvent control to the designated wells (perform in triplicate at minimum).[12]
-
Incubate the plates for 48 hours.[12]
5. Sample Collection and Analysis:
-
At the end of the 48-hour exposure, collect the culture medium from each well.
-
Centrifuge the medium to pellet any cell debris and transfer the supernatant to a new tube.
-
Store the medium samples at -80°C until hormone analysis.[12]
-
Immediately after collecting the medium, assess cell viability in each well using a standard cytotoxicity assay to ensure that observed effects on hormone levels are not due to cell death.
-
Quantify testosterone and estradiol concentrations in the collected medium using specific ELISA kits, following the manufacturer’s instructions.
6. Data Analysis:
-
Normalize hormone concentrations to a relevant metric (e.g., per mg of protein or relative to the solvent control).
-
Plot the dose-response curve for this compound's effect on hormone production.
-
Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups and the solvent control.
Caption: Workflow for an in vitro this compound steroidogenesis assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C13H16N2O2 | CID 2145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Effects of this compound on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on urinary cortisol and cortisol metabolites in adolescents with Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Mechanisms of action of this compound as endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a steroidogenesis inhibitor, abolishes hormonal induction of ornithine decarboxylase in steroidogenic tissues: evidence for its role as cAMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the this compound type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Support Center: Aminoglutethimide Interference with Laboratory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the interference of aminoglutethimide with common laboratory assays. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Discrepant Steroid Hormone Levels in a Patient on this compound
Question: We are observing significantly lower than expected estrogen and cortisol levels, and in some cases, altered androgen levels in our study subjects treated with this compound. Is this a known interference?
Answer: Yes, this is the expected in vivo effect of this compound and is a physiological interference rather than a direct analytical one. This compound is a potent inhibitor of steroidogenesis. Its primary mechanisms of action are the inhibition of the aromatase (CYP19A1) and cholesterol side-chain cleavage (P450scc or CYP11A1) enzymes.[1][2]
-
Aromatase Inhibition: Prevents the conversion of androgens to estrogens, leading to a significant decrease in circulating estradiol (B170435) and estrone (B1671321) levels.[2]
-
P450scc Inhibition: Blocks the initial step of steroid hormone synthesis, the conversion of cholesterol to pregnenolone. This leads to a reduction in the production of all adrenal steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids, and androgens.[2][3]
Troubleshooting Steps:
-
Clinical Correlation: It is crucial to interpret steroid hormone results in the context of the patient's treatment with this compound. The observed low levels are likely a reflection of the drug's therapeutic effect.
-
Review Dosing: The extent of steroid suppression is dose-dependent. Higher doses of this compound will lead to more profound decreases in hormone levels.
-
Consider Compensatory Responses: Inhibition of cortisol synthesis can lead to a compensatory increase in Adrenocorticotropic Hormone (ACTH) from the pituitary gland, which may partially overcome the adrenal blockade.[4] This is why glucocorticoid replacement (e.g., hydrocortisone) is often co-administered.[2]
-
Alternative Assay (for research purposes): To confirm that the low levels are physiological, consider using a mass spectrometry-based method (LC-MS/MS) for steroid hormone quantification. These methods are less susceptible to cross-reactivity from drugs and their metabolites compared to immunoassays.
Issue: Unexpected Thyroid Function Test Results
Question: Our patient on this compound has elevated Thyroid-Stimulating Hormone (TSH) and normal or low thyroxine (T4) levels, suggesting hypothyroidism. Is this an assay interference?
Answer: This is likely a physiological effect of this compound, which has known antithyroid properties.[1][5] The drug can inhibit the synthesis of thyroxine, leading to a rise in TSH due to the pituitary feedback loop. While a direct analytical interference with thyroid immunoassays is not well-documented, the primary cause of these findings is the in vivo effect of the drug on thyroid function.
Troubleshooting Steps:
-
Clinical Evaluation: Assess the patient for clinical signs and symptoms of hypothyroidism.
-
Monitor Thyroid Function: Regularly monitor TSH, free T4 (FT4), and free T3 (FT3) levels in patients undergoing long-term this compound therapy.
-
Distinguishing Physiological vs. Analytical Interference:
-
Physiological Interference: Consistent findings of elevated TSH with low or normal FT4 across different immunoassay platforms strongly suggest a true physiological effect.
-
Suspected Analytical Interference: If results are inconsistent across different platforms or do not match the clinical picture, consider the following:
-
Serial Dilutions: Perform serial dilutions of the patient sample. A non-linear response upon dilution may suggest the presence of an interfering substance.
-
Alternative Method: Measure thyroid hormones using a different immunoassay platform or, ideally, by a reference method like equilibrium dialysis followed by mass spectrometry.
-
-
Frequently Asked Questions (FAQs)
Q1: Does this compound directly cross-react with steroid hormone immunoassays?
There is limited specific data on the cross-reactivity of this compound and its metabolites in modern steroid hormone immunoassays. However, the primary interference is physiological due to the inhibition of steroid synthesis.[2][6] For other structurally similar drugs, cross-reactivity in steroid immunoassays is a known issue.[7][8][9][10] Given this, a low level of suspicion for analytical interference should be maintained, especially if results are discordant with the expected physiological effects.
Q2: Can this compound interfere with drug screening assays?
Yes, this compound has been reported as a known cross-reactant in barbiturate (B1230296) screening immunoassays, which could potentially lead to a false-positive result. However, this is considered an uncommon cause of false positives.
Q3: How does this compound affect the interpretation of the Dexamethasone (B1670325) Suppression Test (DST)?
This compound can complicate the interpretation of the DST in two ways:
-
Accelerated Dexamethasone Metabolism: this compound can induce hepatic enzymes that increase the clearance of dexamethasone.[11] This can lead to lower than expected dexamethasone levels, resulting in incomplete suppression of ACTH and a false-positive DST result (i.e., a lack of cortisol suppression).[12][13][14]
-
Inhibition of Cortisol Synthesis: this compound directly inhibits the adrenal gland's ability to produce cortisol. This effect would need to be considered when interpreting the baseline and post-dexamethasone cortisol levels.
Due to these confounding factors, the DST may not be reliable in patients actively taking this compound.
Q4: What is the recommended experimental protocol to test for this compound interference in an immunoassay?
-
Serial Dilution:
-
Dilute the patient sample with the assay-specific diluent (e.g., 1:2, 1:4, 1:8).
-
Assay the neat and diluted samples.
-
Calculate the concentration of the diluted samples, correcting for the dilution factor.
-
Expected Outcome: In the absence of interference, the corrected concentrations should be consistent across all dilutions. A non-linear recovery suggests interference.
-
-
Spiking Study:
-
Obtain a baseline sample from a healthy individual not taking this compound.
-
Spike the baseline sample with a known concentration of this compound.
-
Assay the spiked and unspiked samples.
-
Expected Outcome: A significant difference between the measured and expected analyte concentration in the spiked sample indicates interference.
-
-
Comparison with an Alternative Method:
-
Assay the patient sample using a different immunoassay platform from another manufacturer.
-
Ideally, compare the immunoassay result to a reference method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has higher specificity.
-
Expected Outcome: Discrepant results between methods suggest an interference affecting one of the assays.
-
Data Summary
Table 1: Physiological Effects of this compound on Hormone Levels
| Hormone Class | Specific Hormones Affected | Expected Change in Circulating Levels | Mechanism of Action |
| Estrogens | Estrone (E1), Estradiol (E2) | Significant Decrease | Inhibition of aromatase (CYP19A1)[2] |
| Glucocorticoids | Cortisol | Decrease | Inhibition of cholesterol side-chain cleavage (P450scc)[2][3] |
| Androgens | Testosterone, Androstenedione | Variable (may increase initially due to blockage of conversion to estrogens, then decrease) | Inhibition of P450scc and aromatase[4] |
| Thyroid Hormones | Thyroxine (T4) | Decrease | Inhibition of thyroxine synthesis[1] |
| Pituitary Hormones | TSH, ACTH | Increase (compensatory) | Negative feedback from low T4 and cortisol[1][4] |
Visualizations
Caption: this compound's inhibition of steroidogenesis.
Caption: Physiological effect of this compound on the thyroid axis.
Caption: Troubleshooting workflow for suspected assay interference.
References
- 1. Low-dose this compound in postmenopausal breast cancer: effects on adrenal and thyroid hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a ‘side-effect’ turned to therapeutic advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Panmyelopathy induced by this compound. Report of a clinical case] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Goitrous hypothyroidism induced by amino-glutethimide, anticonvulsant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 9. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 11. Kinetic, hormonal and clinical studies with this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone Suppression Test: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 13. nbt.nhs.uk [nbt.nhs.uk]
- 14. [Factors interfering with the dexamethasone suppression test] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Aromatase Inhibition: Aminoglutethimide vs. Letrozole
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the aromatase inhibitors aminoglutethimide and letrozole (B1683767), focusing on their inhibition efficiency, selectivity, and underlying mechanisms. The information is supported by experimental data to facilitate informed decisions in research and clinical development.
The inhibition of aromatase, the key enzyme in estrogen biosynthesis, is a cornerstone of endocrine therapy for hormone-receptor-positive breast cancer in postmenopausal women. Over the years, different generations of aromatase inhibitors have been developed, with notable differences in their efficacy and safety profiles. This guide focuses on a comparison between a first-generation non-steroidal inhibitor, this compound, and a third-generation non-steroidal inhibitor, letrozole.
Mechanism of Action and Selectivity
This compound, initially developed as an anticonvulsant, was later identified as an aromatase inhibitor.[1] It acts as a non-selective, reversible inhibitor of cytochrome P450 enzymes.[2][3] Its mechanism involves binding to the heme group of these enzymes, including aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (P450scc or CYP11A1), which is crucial for the synthesis of all steroid hormones.[3][4] This lack of selectivity leads to a broader inhibition of steroidogenesis, affecting the production of glucocorticoids, mineralocorticoids, and androgens, and necessitates corticosteroid replacement therapy.[1][5]
In contrast, letrozole is a highly potent and selective, reversible, non-steroidal aromatase inhibitor.[6] It competitively binds to the heme of the cytochrome P450 subunit of the aromatase enzyme, leading to a near-complete blockade of estrogen biosynthesis in all tissues. Importantly, letrozole does not significantly affect the synthesis of other steroid hormones, thus obviating the need for corticosteroid replacement.
Quantitative Comparison of Inhibition Efficiency
The following tables summarize the key quantitative data comparing the in vitro and in vivo efficacy of this compound and letrozole.
Table 1: In Vitro Aromatase Inhibition
| Compound | Aromatase Inhibition IC50 | Aromatase Inhibition Kᵢ | Other P450 Enzyme Inhibition |
| This compound | ~600 nM[3][7] | 0.7 µM (human placental)[7][8], 408 nM[9] | Inhibits cholesterol side-chain cleavage enzyme (P450scc) with an IC50 of ~20,000 nM[3][7] |
| Letrozole | Significantly more potent than this compound (exact comparative IC50 values from a single head-to-head study are not readily available in the provided results, but its potency is described as being orders of magnitude higher)[6][10] | Significantly lower than this compound, indicating higher binding affinity. | Minimal effect on other steroidogenic enzymes at therapeutic doses. |
Table 2: In Vivo Efficacy and Estrogen Suppression
| Compound | Estrogen Production Inhibition (in vivo) | Clinical Efficacy Highlights |
| This compound | Inhibits peripheral aromatase by 95% to 98% in postmenopausal women.[11][12] | Effective in treating advanced breast cancer, but with a significant side effect profile.[1][13] |
| Letrozole | Achieves greater than 98% inhibition of peripheral aromatase activity and suppresses plasma estrogen levels by over 95%. Letrozole is approximately 10,000 times as potent as this compound in vivo.[14] | Demonstrates superior efficacy over this compound in clinical trials in terms of response rate, time to progression, and overall survival in advanced breast cancer.[14] |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Aromatase signaling pathway and points of inhibition.
Caption: Workflow for in vitro aromatase inhibition assay.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of typical methodologies used to assess aromatase inhibition.
In Vitro Aromatase Inhibition Assay (Cell-Free)
This assay directly measures the enzymatic activity of aromatase and its inhibition to determine IC50 values.
-
Materials:
-
Source of aromatase: Human placental microsomes or recombinant human CYP19A1.
-
Substrate: Androstenedione.
-
Test compounds: this compound and letrozole.
-
Cofactors: NADPH.
-
Buffer: Phosphate buffer (pH 7.4).
-
Method for detection: High-Performance Liquid Chromatography (HPLC) to measure the formation of estrone, or a tritiated water release assay if using a radiolabeled substrate.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of this compound and letrozole in the buffer.
-
Reaction Mixture: In a reaction vessel, combine the aromatase source, a specific concentration of the inhibitor (or vehicle control), and cofactors.
-
Initiation: Start the reaction by adding the androstenedione substrate.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Termination: Stop the reaction, typically by adding a solvent like methanol (B129727) or by placing on ice.
-
Quantification: Measure the amount of estrogen (e.g., estrone) produced using HPLC or an ELISA.
-
Data Analysis: Calculate the percentage of aromatase activity inhibition for each inhibitor concentration compared to the control. Plot the results to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
In Vivo Assessment of Aromatase Inhibition
In vivo studies are essential to understand the physiological effects of the inhibitors.
-
Model: Ovariectomized, hormone-responsive breast cancer xenograft models in immunodeficient mice (e.g., MCF-7Ca xenografts).[15]
-
Procedure:
-
Tumor Implantation: Implant hormone-responsive breast cancer cells into ovariectomized mice.
-
Androgen Supplementation: Supplement the animals with an androgen substrate like androstenedione to stimulate estrogen-dependent tumor growth.
-
Treatment: Administer this compound (with hydrocortisone) or letrozole to different groups of mice.
-
Monitoring: Regularly measure tumor volume and body weight.
-
Endpoint Analysis: At the end of the study, collect blood samples to measure plasma estrogen levels (estrone and estradiol) using sensitive immunoassays. Tumors can also be excised to measure intratumoral estrogen concentrations and aromatase activity.
-
Data Analysis: Compare the tumor growth rates and estrogen levels between the treatment groups and a control group to determine the in vivo efficacy of each inhibitor.
-
Conclusion
The comparison between this compound and letrozole highlights the significant advancements in the development of aromatase inhibitors. Letrozole demonstrates vastly superior potency and selectivity for the aromatase enzyme, leading to a more profound and targeted suppression of estrogen synthesis with a more favorable side-effect profile.[6] this compound, while historically important, is a non-selective inhibitor with a broader impact on steroidogenesis, which contributes to its side effects and the need for concomitant corticosteroid therapy.[1][5] For researchers and drug developers, the high efficiency and selectivity of third-generation inhibitors like letrozole offer a more refined tool for studying the effects of estrogen deprivation and for the development of new endocrine therapies.
References
- 1. Historical Development of Aromatase Inhibitors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Action and Clinical Relevance of Aromatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Aromatase in breast cancer and the role of this compound and other aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective aromatase inhibition by pyridoglutethimide, an analogue of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the this compound type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo and in vitro pharmacological studies of this compound as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Basic studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Therapeutic strategies using the aromatase inhibitor letrozole and tamoxifen in a breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aminoglutethimide and Ketoconazole in Steroidogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent steroidogenesis inhibitors: aminoglutethimide and ketoconazole (B1673606). Both drugs have been utilized in clinical and research settings to suppress the production of steroid hormones, primarily in the management of conditions like Cushing's syndrome and hormone-dependent cancers. This document synthesizes experimental data on their mechanisms of action, inhibitory potency, and clinical efficacy, presenting quantitative data in a clear, comparative format. Detailed experimental methodologies for key assays are also provided to support further research and drug development efforts.
Mechanism of Action and Enzyme Specificity
This compound and ketoconazole exert their inhibitory effects on steroidogenesis by targeting several key cytochrome P450 (CYP) enzymes involved in the conversion of cholesterol to various steroid hormones. However, their potency and specificity for these enzymes differ significantly, leading to distinct pharmacological profiles.
This compound was initially developed as an anticonvulsant but was later repurposed for its ability to inhibit steroid synthesis.[1] It primarily targets the cholesterol side-chain cleavage enzyme (CYP11A1), which catalyzes the first and rate-limiting step in steroidogenesis—the conversion of cholesterol to pregnenolone.[1] By blocking this initial step, this compound effectively reduces the production of all downstream steroid hormones, including glucocorticoids, mineralocorticoids, and androgens.[1] Additionally, this compound is a potent inhibitor of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens.[1]
Ketoconazole , an imidazole (B134444) antifungal agent, also inhibits multiple CYP enzymes in the steroidogenic pathway.[1] Its primary targets include CYP11A1, 17α-hydroxylase/17,20-lyase (CYP17A1), and 11β-hydroxylase (CYP11B1).[2] The inhibition of CYP17A1 is particularly notable as it blocks the production of both cortisol and sex steroids.[2] Unlike this compound, ketoconazole's effect on aromatase is less pronounced.
The following diagram illustrates the steroidogenesis pathway and highlights the points of inhibition for both this compound and ketoconazole.
References
A Comparative Guide to Validating Aminoglutethimide-Induced Hormone Suppression with LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aminoglutethimide's performance in hormone suppression against other alternatives, supported by experimental data. We delve into the validation of this suppression using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly specific and sensitive analytical technique.
Introduction to this compound and Hormone Suppression
This compound is a non-steroidal inhibitor of several key enzymes involved in steroid biosynthesis.[1][2] Its primary mechanism of action involves the inhibition of aromatase (CYP19A1) and the cholesterol side-chain cleavage enzyme (P450scc).[1][2] By blocking these enzymes, this compound effectively reduces the production of various steroid hormones, including estrogens, androgens, and glucocorticoids.[1][2] This broad-spectrum inhibition has made it a therapeutic option for conditions such as Cushing's syndrome and certain types of hormone-dependent cancers.[3][4]
The Gold Standard: LC-MS for Steroid Hormone Analysis
Accurate quantification of steroid hormones is paramount in assessing the efficacy of suppressive therapies. While immunoassays have been traditionally used, they can suffer from a lack of specificity due to cross-reactivity with structurally similar steroids.[5] Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for steroid analysis.[5] Its high selectivity and sensitivity allow for the precise measurement of a wide range of steroids and their metabolites from a single sample, providing a more complete picture of the steroidogenic pathway.[5][6]
Performance Comparison: this compound vs. Alternatives
The following table summarizes the quantitative data on the hormone-suppressive effects of this compound compared to other commonly used agents. The data is primarily based on studies utilizing LC-MS for hormone quantification.
| Drug Class | Drug | Target Hormones | Typical Suppression Levels (as measured by LC-MS or equivalent sensitive assays) | Key Advantages | Key Disadvantages |
| First-Generation Aromatase Inhibitor | This compound | Estrogens (Estrone, Estradiol), Cortisol, Aldosterone | Estrone: ~50-60% reduction. Cortisol: Significant reduction, often requiring hydrocortisone (B1673445) replacement.[7] | Broad-spectrum inhibition of steroidogenesis. | Significant side effects, need for corticosteroid replacement.[4] |
| Third-Generation Non-Steroidal Aromatase Inhibitors | Anastrozole (B1683761) | Estrogens (Estrone, Estradiol) | Estradiol: ~92.8% suppression. Estrone: ~96.3% suppression.[8][9] | Highly selective for aromatase, better tolerability than this compound.[10] | Less potent than letrozole (B1683767) in estrogen suppression.[8][9][11] |
| Letrozole | Estrogens (Estrone, Estradiol) | Estradiol: ~95.2% suppression. Estrone: ~98.8% suppression.[8][9] | Most potent aromatase inhibitor, superior estrogen suppression compared to anastrozole.[8][9][11][12] | Potential for more pronounced estrogen-deprivation side effects. | |
| Steroidogenesis Inhibitor | Ketoconazole (B1673606) | Cortisol, Androgens | Urinary Free Cortisol: Significant reduction, used in Cushing's syndrome.[3] | Effective in reducing cortisol levels.[3][13][14] | Risk of hepatotoxicity and drug interactions.[4] |
Experimental Protocols
Accurate and reproducible data are contingent on robust experimental protocols. The following sections detail methodologies for sample preparation and LC-MS/MS analysis of steroid hormones in serum.
Serum Sample Preparation for LC-MS/MS Analysis
This protocol outlines a common workflow for extracting steroid hormones from serum prior to LC-MS/MS analysis.
1. Protein Precipitation:
-
To 100 µL of serum, add 200 µL of ice-cold acetonitrile (B52724) containing a cocktail of deuterated internal standards (e.g., d4-Cortisol, d7-Testosterone).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
2. Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant from the protein precipitation step to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
3. Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase, typically a mixture of methanol (B129727) and water (e.g., 50:50 v/v).
4. Solid-Phase Extraction (SPE) - Alternative Method: [6][15]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the serum sample (diluted with water) onto the cartridge.
-
Wash the cartridge with water and then with a non-polar solvent like hexane (B92381) to remove interfering lipids.
-
Elute the steroid hormones with a more polar organic solvent such as ethyl acetate (B1210297) or methanol.
-
Evaporate the eluate and reconstitute as described above.
LC-MS/MS Analysis of Steroid Hormones
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column, such as a C18 or PFP (pentafluorophenyl) column, is typically used for steroid separation.
-
Mobile Phase A: Water with a small amount of an additive like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.
-
Mobile Phase B: Methanol or acetonitrile with the same additive as mobile phase A.
-
Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the steroids based on their polarity.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, often around 40-50°C, to ensure reproducible retention times.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. ESI is generally preferred for its sensitivity.
-
Polarity: Positive ion mode is commonly used for the detection of most steroid hormones.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring one or more of its characteristic product ions.
-
MRM Transitions: Specific precursor-to-product ion transitions for each steroid and internal standard need to be optimized for maximum sensitivity and specificity.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for its validation using LC-MS.
Caption: this compound's Inhibition of Steroidogenesis.
Caption: LC-MS Workflow for Hormone Suppression Validation.
Conclusion
The validation of this compound-induced hormone suppression is critically dependent on the analytical methodology employed. LC-MS stands out as the superior technique, offering the specificity and sensitivity required for accurate quantification of a broad spectrum of steroid hormones. While this compound demonstrates effective, broad-spectrum inhibition of steroidogenesis, newer generation aromatase inhibitors like letrozole and anastrozole offer greater selectivity and improved tolerability for estrogen suppression. The choice of therapeutic agent will depend on the specific clinical context, and its efficacy should be monitored using robust analytical methods like LC-MS to ensure optimal patient outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Medical treatment of Cushing's syndrome with this compound and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and ketoconazole: historical perspectives and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Letrozole is superior to anastrozole in suppressing breast cancer tissue and plasma estrogen levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Different therapeutic efficacy of ketoconazole in patients with Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ketoconazole treatment in Cushing's disease. Effect on the circadian profile of plasma ACTH and cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Navigating Steroid Immunoassays: A Guide to the Cross-Reactivity of Aminoglutethimide
For researchers, scientists, and drug development professionals, understanding the potential for analytical interference in steroid immunoassays is paramount for data integrity. This guide provides a comprehensive comparison of aminoglutethimide's potential cross-reactivity in common steroid immunoassays, supported by structural analysis and established experimental principles. While direct quantitative cross-reactivity data for this compound is not widely published, this document outlines the scientific basis for potential interference and provides the necessary tools to evaluate its impact.
Introduction to this compound and Steroid Immunoassays
This compound is a non-steroidal inhibitor of several key enzymes involved in steroid biosynthesis, including aromatase and cholesterol side-chain cleavage enzyme.[1][2][3] Its primary clinical use has been in the treatment of hormone-sensitive cancers and Cushing's syndrome due to its ability to suppress the production of estrogens, androgens, and cortisol.[2][4]
Steroid immunoassays are widely used for their convenience and high-throughput capabilities in measuring hormone levels in biological samples. These assays rely on the specific binding of an antibody to its target steroid. However, the specificity of these antibodies is not absolute, and structurally similar molecules can sometimes bind to the antibody, leading to inaccurate measurements. This phenomenon is known as cross-reactivity.[3]
Potential for Cross-Reactivity: A Structural Comparison
The likelihood of a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte.[3] Although this compound is a non-steroidal molecule, its three-dimensional conformation may mimic certain features of the steroid nucleus, potentially leading to recognition by anti-steroid antibodies.
Below is a table comparing the chemical structure of this compound with key steroid hormones.
| Compound | Chemical Structure | Key Structural Features | Potential for Cross-Reactivity |
| This compound | 3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione | Aromatic amine, piperidinedione ring, ethyl group | The piperidinedione ring may share some conformational similarity with the A-ring of certain steroids. The overall structure is, however, significantly different from the classic four-ring steroid nucleus. |
| Cortisol | Four-ring steroid nucleus (cyclopentanoperhydrophenanthrene), hydroxyl groups at C11, C17, and C21, ketone at C3, double bond at C4-C5 | Low. The complex polycyclic structure of cortisol is significantly different from this compound. | |
| Progesterone | Four-ring steroid nucleus, ketone groups at C3 and C20, double bond at C4-C5 | Low. Similar to cortisol, the overall steroid structure is distinct from this compound. | |
| Testosterone | Four-ring steroid nucleus, hydroxyl group at C17, ketone at C3, double bond at C4-C5 | Low. The fundamental difference in the core structure makes significant cross-reactivity unlikely. | |
| Estradiol (B170435) | Four-ring steroid nucleus with an aromatic A-ring, hydroxyl groups at C3 and C17 | Moderate. The presence of a phenyl group in this compound, similar to the aromatic A-ring of estradiol, presents the highest theoretical potential for cross-reactivity among the major steroids. |
Note: This table provides a qualitative assessment based on structural similarity. Experimental verification is required to determine the actual degree of cross-reactivity.
Experimental Protocol for Determining Cross-Reactivity
To definitively assess the cross-reactivity of this compound in a specific steroid immunoassay, a standardized experimental protocol should be followed. The following methodology is adapted from established guidelines for immunoassay interference studies.
Objective:
To quantify the percentage of cross-reactivity of this compound in a given steroid immunoassay.
Materials:
-
The steroid immunoassay kit to be tested (e.g., Cortisol ELISA kit).
-
Calibrators and controls provided with the immunoassay kit.
-
A certified standard of the target steroid (e.g., cortisol).
-
A certified standard of this compound.
-
Analyte-free serum or buffer recommended by the assay manufacturer.
-
Precision pipettes and other standard laboratory equipment.
Procedure:
-
Preparation of Standard Curve: Prepare a standard curve for the target steroid according to the immunoassay kit's instructions for use. This typically involves serial dilutions of the steroid standard.
-
Preparation of this compound Solutions: Prepare a series of known concentrations of this compound in the same analyte-free serum or buffer used for the standard curve. The concentration range should be clinically and pharmacologically relevant.
-
Assay Performance:
-
Run the standard curve to ensure the assay is performing within specifications.
-
Assay the prepared this compound solutions in the same manner as the standards and samples.
-
Assay a blank sample (analyte-free serum/buffer) to determine the baseline signal.
-
-
Data Analysis:
-
Calculate the apparent concentration of the target steroid for each concentration of this compound tested using the standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Steroid Concentration / Concentration of this compound) x 100
-
Interpretation of Results:
The calculated percentage of cross-reactivity indicates the degree of interference from this compound. A higher percentage signifies a greater potential for inaccurate results in samples containing this compound.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the steroid biosynthesis pathway, a typical immunoassay workflow, and the logical relationship of potential interference.
Caption: Steroid biosynthesis pathway and sites of this compound inhibition.
Caption: Generalized workflow of a competitive steroid immunoassay.
Caption: Logical diagram of potential this compound interference.
Conclusion and Recommendations
The potential for this compound to cross-react in steroid immunoassays, while not extensively documented with quantitative data, warrants careful consideration by researchers and clinicians. The structural similarity between this compound's phenyl group and the aromatic A-ring of estrogens suggests a theoretical risk of interference in estradiol assays. For other major steroids like cortisol, progesterone, and testosterone, the structural dissimilarity makes significant cross-reactivity less probable, but not impossible.
It is crucial for laboratories to be aware of the medications their patients are taking and to consider the potential for immunoassay interference. When in doubt, or when immunoassay results are inconsistent with the clinical picture, the use of a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for steroid hormone measurement. Furthermore, performing in-house cross-reactivity studies using the protocol outlined above can provide definitive data for the specific assays being utilized.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical basis for the antagonism between this compound and danazol in the endocrine treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of First vs. Third-Generation Aromatase Inhibitors
Aromatase inhibitors (AIs) represent a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Their evolution from first to third-generation agents has marked a significant advancement in endocrine therapy, offering improved efficacy and tolerability. This guide provides a detailed comparative analysis of first and third-generation AIs, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Increasing Specificity
Aromatase is a critical enzyme in estrogen biosynthesis, responsible for converting androgens to estrogens.[1][2][3] Both first and third-generation AIs function by inhibiting this enzyme, thereby reducing circulating estrogen levels and depriving hormone-receptor-positive breast cancer cells of their growth stimulus. However, the key distinction between the generations lies in their selectivity and potency.
First-generation aromatase inhibitors , such as aminoglutethimide, were the pioneers in this class of drugs.[4][5][6] While effective in inhibiting aromatase, they lacked specificity and also inhibited other cytochrome P450 enzymes involved in cortisol and aldosterone (B195564) synthesis.[4][7] This lack of selectivity led to a range of toxic side effects, including adrenal suppression, necessitating steroid replacement therapy.[1]
Third-generation aromatase inhibitors were developed to overcome these limitations and are characterized by their high potency and selectivity for the aromatase enzyme.[5][6][8][9] This generation includes two types of inhibitors:
-
Type 1 (Steroidal, Irreversible): Exemestane is a steroidal inhibitor that acts as a "suicide inhibitor," binding irreversibly to the aromatase enzyme.[1][9]
-
Type 2 (Non-steroidal, Reversible): Anastrozole (B1683761) and letrozole (B1683767) are non-steroidal inhibitors that bind reversibly to the aromatase enzyme.[1][9]
The enhanced selectivity of third-generation AIs results in a more favorable side-effect profile compared to their predecessors.[1]
Estrogen Biosynthesis Pathway and AI Inhibition
The following diagram illustrates the estrogen biosynthesis pathway and the point of inhibition by aromatase inhibitors.
Comparative Efficacy: A Clear Advantage for the Third Generation
Clinical trials have consistently demonstrated the superior efficacy of third-generation AIs over older agents and even the previous standard of care, tamoxifen (B1202).[1][10] While direct comparative trials between first and third-generation AIs are limited due to the established superiority of the latter, historical data and comparisons with other endocrine therapies highlight the advancements.
| Feature | First-Generation AIs (e.g., this compound) | Third-Generation AIs (e.g., Anastrozole, Letrozole, Exemestane) |
| Aromatase Inhibition | Up to 90%[8] | ≥98%[8][11] |
| Clinical Efficacy | Limited clinical efficacy[9] | Superior disease-free survival compared to tamoxifen[1][10][12] |
| Selectivity | Less selective, inhibits other steroidogenic enzymes[4][7][9] | Highly selective for aromatase[8][9] |
Head-to-Head Comparison of Third-Generation Aromatase Inhibitors
While all third-generation AIs are highly effective, some studies suggest potential differences in their potency. For instance, letrozole has been shown to produce a more extensive suppression of estrogen compared to anastrozole in some studies.[8] However, large clinical trials have generally not shown significant differences in overall clinical efficacy among the three third-generation agents.[13]
| Agent | Type | Key Efficacy Findings from Clinical Trials |
| Anastrozole | Non-steroidal, Reversible | Improved disease-free survival compared to tamoxifen in the adjuvant setting (ATAC trial).[1][10] |
| Letrozole | Non-steroidal, Reversible | Demonstrated superior efficacy in both neoadjuvant and adjuvant settings compared to tamoxifen.[8][10] |
| Exemestane | Steroidal, Irreversible | Improved disease-free survival when used after 2-3 years of tamoxifen compared to continuing tamoxifen (IES trial).[1][10] |
Side Effect Profiles: A Shift in Tolerability
The improved selectivity of third-generation AIs translates to a more manageable side-effect profile.
| Adverse Event | First-Generation AIs (this compound) | Third-Generation AIs (Anastrozole, Letrozole, Exemestane) |
| Adrenal Suppression | Significant, requiring steroid replacement[1] | Minimal to none[7] |
| Musculoskeletal | Less prominent | Arthralgia (joint pain) is a common side effect.[14][15] |
| Bone Health | - | Increased risk of bone mineral density loss and fractures.[9] |
| Cardiovascular | - | Some studies suggest a potential for increased cardiovascular events. |
| Other | Lethargy, rash, nausea | Hot flashes, vaginal dryness, fatigue.[12] Trigger finger has been identified as a strong adverse event signal for all three third-generation AIs.[14][15] |
Experimental Protocols
The evaluation of aromatase inhibitors relies on robust in vitro and in vivo assays to determine their potency and selectivity.
In Vitro Aromatase Activity Assay (Human Placental Microsomes)
This assay is a standard method for measuring the direct inhibitory effect of a compound on aromatase activity.[16]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against human aromatase.
Materials:
-
Human placental microsomes (source of aromatase)[16]
-
[1β-³H(N)]-Androst-4-ene-3,17-dione (tritiated substrate)
-
NADPH (cofactor)
-
Test compounds (aromatase inhibitors)
-
Phosphate (B84403) buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding the tritiated androstenedione.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., chloroform).
-
Separate the tritiated water (³H₂O) produced from the unreacted substrate by a separation technique (e.g., dextran-coated charcoal).
-
Quantify the amount of ³H₂O released using a liquid scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC50 value.
Experimental Workflow for AI Potency Assessment
The following diagram outlines a typical workflow for assessing the potency of a novel aromatase inhibitor.
Generational Development of Aromatase Inhibitors
The development of aromatase inhibitors has been a progressive journey towards greater specificity and improved clinical outcomes.
Conclusion
The transition from first to third-generation aromatase inhibitors represents a significant paradigm shift in the endocrine treatment of hormone receptor-positive breast cancer. The superior potency, high selectivity, and improved tolerability of third-generation agents have established them as the standard of care for postmenopausal women. While all third-generation AIs demonstrate excellent efficacy, ongoing research continues to explore optimal treatment strategies and manage their associated side effects, further refining their use in clinical practice.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. ClinPGx [clinpgx.org]
- 3. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evaluation of dermatologic adverse events associated with aromatase inhibitors: insights from the FAERS database [frontiersin.org]
- 6. Evaluation of dermatologic adverse events associated with aromatase inhibitors: insights from the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Expanding Use of Third-Generation Aromatase Inhibitors: What the General Internist Needs to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Are all aromatase inhibitors the same? A review of controlled clinical trials in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The what, why and how of aromatase inhibitors: hormonal agents for treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. Adverse Event Profiles of the Third-Generation Aromatase Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS [mdpi.com]
- 15. Adverse Event Profiles of the Third-Generation Aromatase Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
A Comparative Guide to Steroidogenesis Inhibitors: Aminoglutethimide vs. Newer Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation steroidogenesis inhibitor, aminoglutethimide, with newer, third-generation aromatase inhibitors: anastrozole (B1683761), letrozole (B1683767), and exemestane (B1683764). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
Inhibition of steroidogenesis, particularly the reduction of estrogen biosynthesis, is a cornerstone in the treatment of hormone-sensitive cancers, most notably estrogen receptor-positive (ER+) breast cancer. This compound, an early entrant in this field, offered a broad inhibition of steroid synthesis. However, its lack of specificity led to a challenging side-effect profile. The subsequent development of highly selective third-generation aromatase inhibitors has significantly advanced the therapeutic landscape. This guide will delve into a detailed comparison of their efficacy, mechanisms of action, and the experimental basis for these findings.
Mechanism of Action: A Tale of Specificity
This compound functions as a non-selective inhibitor of several cytochrome P450 enzymes.[1][2] It blocks not only aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens, but also the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1), which catalyzes the initial rate-limiting step in the synthesis of all steroid hormones.[2][3] This broad activity results in the suppression of glucocorticoids, mineralocorticoids, and androgens, in addition to estrogens.[2]
In contrast, the third-generation aromatase inhibitors—anastrozole, letrozole, and exemestane—exhibit a high degree of selectivity for aromatase.[4][5] Anastrozole and letrozole are non-steroidal, reversible competitive inhibitors that bind to the heme group of the cytochrome P450 component of the aromatase enzyme.[6] Exemestane is a steroidal, irreversible inhibitor, also known as a "suicide inhibitor," that forms a covalent bond with the active site of the aromatase enzyme, leading to its permanent inactivation.[6] This enhanced specificity of the newer agents translates to a more targeted therapeutic effect with a more favorable safety profile.
Quantitative Comparison of Efficacy
The superior potency of the third-generation aromatase inhibitors over this compound is evident from both in vitro biochemical assays and clinical trial outcomes.
In Vitro Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for each compound against the aromatase enzyme. Lower values indicate greater potency.
| Inhibitor | IC50 (Aromatase) | Ki (Aromatase) | Other Notable Inhibitions |
| This compound | 37 µM (human placental)[3] | 0.60 µM[7] | Cholesterol side-chain cleavage enzyme (P450scc): IC50 ≈ 29 µM[3] |
| Anastrozole | >96% inhibition at 1mg daily[5] | 8-10 µM (for CYP1A2, CYP2C9, CYP3A)[8] | Minimal effect on other steroidogenic enzymes at therapeutic doses. |
| Letrozole | 0.07-20 nM (cell-free assays)[1] | 0.9-1.6 nM[9] | Highly selective for aromatase. |
| Exemestane | 22 nM[10] | - | Irreversible inhibitor.[6] |
Note: IC50 and Ki values can vary depending on the experimental conditions and the source of the enzyme.
Clinical Efficacy in Advanced Breast Cancer
Clinical trials have consistently demonstrated the superior efficacy of third-generation aromatase inhibitors compared to this compound in postmenopausal women with advanced breast cancer.
| Clinical Trial Comparison | Objective Response Rate (ORR) | Median Duration of Response |
| Letrozole vs. This compound | Letrozole (2.5 mg): 19.5%[11][12] this compound: 12.4%[11][12] | Letrozole (2.5 mg): 21 months[11] this compound: 14 months[11] |
| Exemestane (after AG failure) | 26% (overall)[13] 33% (in AG-responsive patients)[13] | 59 weeks (objective response)[13] |
| Anastrozole vs. Tamoxifen (B1202) | Anastrozole: 38%[14] Tamoxifen: 38%[14] | Similar to Tamoxifen[14] |
| This compound vs. Tamoxifen | This compound: 36%[14] Tamoxifen: 38%[14] | Similar to Tamoxifen[14] |
Note: The data for anastrozole is an indirect comparison. Both anastrozole and this compound have been compared to tamoxifen in separate trials, showing similar response rates to the standard therapy of the time.
Experimental Protocols
The determination of the in vitro efficacy of these inhibitors typically relies on standardized enzymatic assays.
Human Placental Microsome Aromatase Assay
A widely used method for assessing aromatase inhibition is the tritiated water-release assay using human placental microsomes.[15][16]
Principle: This assay measures the enzymatic activity of aromatase by quantifying the amount of tritiated water ([³H]₂O) released during the conversion of a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione) to estrogen.[17] The inhibitor's potency is determined by its ability to reduce the formation of the tritiated water in a dose-dependent manner.
Brief Protocol:
-
Microsome Preparation: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in aromatase enzyme.[16]
-
Incubation: The placental microsomes are incubated with the radiolabeled substrate ([1β-³H]-androstenedione) and a range of concentrations of the inhibitor being tested (this compound or a newer aromatase inhibitor). The reaction is initiated by the addition of a cofactor, NADPH.[17]
-
Separation: After a defined incubation period, the reaction is stopped, and the unincorporated substrate is separated from the aqueous phase containing the released [³H]₂O, typically by charcoal-dextran precipitation.
-
Quantification: The radioactivity in the aqueous supernatant is measured using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Steroidogenesis Pathway and Sites of Inhibition
Caption: Steroidogenesis pathway showing the broad inhibition by this compound and selective aromatase inhibition.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of aromatase inhibitors.
Conclusion
The evolution from this compound to third-generation aromatase inhibitors represents a significant paradigm shift in endocrine therapy. The newer agents, anastrozole, letrozole, and exemestane, offer substantially greater potency and selectivity for the aromatase enzyme. This enhanced specificity minimizes off-target effects on broader steroidogenesis, leading to a more favorable clinical profile. The quantitative data from both in vitro and clinical studies unequivocally support the superior efficacy of these newer inhibitors. For researchers and drug development professionals, the distinct mechanisms of reversible versus irreversible inhibition among the third-generation agents also present further avenues for investigation and the development of even more refined therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the this compound type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Anastrozole--a new generation in aromatase inhibition: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogues of this compound: selective inhibition of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Letrozole, a new oral aromatase inhibitor: randomised trial comparing 2.5 mg daily, 0.5 mg daily and this compound in postmenopausal women with advanced breast cancer. Letrozole International Trial Group (AR/BC3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Third-line hormonal treatment with exemestane in postmenopausal patients with advanced breast cancer progressing on this compound: a phase II multicentre multinational study. Exemestane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized trial of this compound versus tamoxifen in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. epa.gov [epa.gov]
- 17. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoglutethimide's Aromatase Specificity: A Comparative Analysis
For Immediate Release
A detailed comparison of aminoglutethimide with newer generation aromatase inhibitors reveals significant differences in specificity and off-target effects, providing critical guidance for researchers in drug development and cellular biology.
This compound, an early entrant in the field of aromatase inhibitors, has been a valuable tool in studying estrogen synthesis. However, its clinical and research applications are tempered by a notable lack of specificity, a factor that has driven the development of more targeted alternatives. This guide provides a comprehensive comparison of this compound with later-generation aromatase inhibitors, supported by experimental data, to inform appropriate selection for research and therapeutic development.
Mechanism of Action and Off-Target Effects
This compound functions as a non-steroidal aromatase inhibitor, competitively blocking the active site of the aromatase enzyme (CYP19A1) and thereby inhibiting the conversion of androgens to estrogens.[1][2] However, its inhibitory action is not confined to aromatase. This compound also potently inhibits other cytochrome P450 enzymes, most notably the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1), which is the rate-limiting step in the synthesis of all steroid hormones.[1][2][3] This lack of specificity leads to a broad suppression of adrenal steroidogenesis, including the production of glucocorticoids, mineralocorticoids, and androgens.[1][2][4] Consequently, its use often necessitates glucocorticoid replacement therapy to prevent adrenal insufficiency.[1][5][6]
In contrast, third-generation non-steroidal inhibitors like anastrozole (B1683761) and letrozole (B1683767), and steroidal inhibitors such as exemestane (B1683764), exhibit a much higher degree of selectivity for the aromatase enzyme.[6][7][8][9] This enhanced specificity translates to a more favorable side-effect profile, as they do not significantly impact the production of other essential steroids like cortisol and aldosterone.[7]
Comparative Efficacy and Potency
While this compound can reduce circulating estrogen levels by 58% to 76%, it is considered a relatively weak aromatase inhibitor compared to newer agents.[10] Third-generation inhibitors like anastrozole, letrozole, and exemestane can achieve a more profound and sustained suppression of estrogen levels, often exceeding 98%.[8][11]
The following table summarizes the key differences in inhibitory concentrations (IC50) and inhibition constants (Ki) for this compound and its more specific counterparts.
| Inhibitor | Type | Target Enzyme(s) | Aromatase IC50/Ki | Other Notable Targets (IC50) |
| This compound | Non-steroidal, Reversible | Aromatase, P450scc, other CYPs | Ki: ~0.60-408 nM[12][13] | P450scc (Desmolase): ~29 µM[12] |
| Anastrozole | Non-steroidal, Reversible | Aromatase | IC50: ~0.0094 µM[14] | Highly selective for aromatase |
| Letrozole | Non-steroidal, Reversible | Aromatase | IC50: ~0.0147 µM[14] | Highly selective for aromatase |
| Exemestane | Steroidal, Irreversible | Aromatase | IC50: ~0.2 µM[14] | Irreversibly inactivates aromatase |
Experimental Protocols
In Vitro Aromatase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human placental aromatase.
Materials:
-
Human placental microsomes (source of aromatase)
-
Test compounds (this compound, Anastrozole, Letrozole, Exemestane)
-
[1β-³H]-Androstenedione (radioactive substrate)
-
NADPH regenerating system (cofactor)
-
Phosphate (B84403) buffer
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing human placental microsomes, the NADPH regenerating system, and varying concentrations of the test compound in a phosphate buffer.
-
Initiate the reaction by adding the radioactive substrate, [1β-³H]-androstenedione.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding chloroform to extract the steroids.
-
Remove the aqueous phase containing the released ³H₂O.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroid substrate.
-
Measure the radioactivity of the aqueous phase using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
Determination of Off-Target Effects on Steroidogenesis
Objective: To assess the inhibitory effect of a test compound on other key steroidogenic enzymes, such as P450scc.
Materials:
-
Adrenal mitochondria or purified P450scc enzyme
-
Test compounds
-
Cholesterol or a cholesterol analog (substrate)
-
Cofactors (e.g., NADPH)
-
Appropriate buffer system
-
Method for quantifying the product (e.g., pregnenolone) via HPLC or radioimmunoassay.
Procedure:
-
Prepare a reaction mixture containing the enzyme source (adrenal mitochondria or purified P450scc), cofactors, and varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate (cholesterol).
-
Incubate the mixture under optimal conditions (temperature, time).
-
Terminate the reaction.
-
Extract the steroids and quantify the amount of pregnenolone (B344588) produced using a suitable analytical method.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing the Impact
To better understand the specificity of these inhibitors, the following diagrams illustrate the steroid biosynthesis pathway and the workflow for evaluating inhibitor specificity.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a "side-effect" turned to therapeutic advantage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatase in breast cancer and the role of this compound and other aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the this compound type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analogues of this compound: selective inhibition of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Non-steroidal Aromatase Inhibitors via In silico and In vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoglutethimide: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Aminoglutethimide (AG), a derivative of the hypnotic-sedative glutethimide, has garnered significant attention in the scientific community for its potent inhibitory effects on steroid biosynthesis. Initially introduced as an anticonvulsant, its ability to interfere with adrenal steroidogenesis led to its repurposing for the treatment of hormone-dependent conditions such as Cushing's syndrome and certain types of breast and prostate cancer.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to aid researchers in understanding its multifaceted pharmacological profile.
Mechanism of Action: A Tale of Two Enzymes
This compound primarily exerts its effects by inhibiting two key enzymes in the steroidogenic pathway: aromatase (CYP19A1) and the cholesterol side-chain cleavage enzyme (P450scc, CYP11A1).[1][2][4][5]
-
In Vitro Evidence : Studies using isolated enzyme preparations and cell cultures have demonstrated that this compound is a competitive inhibitor of both enzymes.[6] It exhibits a higher potency for aromatase, the enzyme responsible for converting androgens to estrogens.[1] For instance, in human placental microsomes, this compound inhibits aromatase activity with a specific inhibitory concentration.[7] Furthermore, in the NCI-H295 human adrenocortical carcinoma cell line, this compound dose-dependently suppresses steroid secretion.[8]
-
In Vivo Confirmation : The inhibitory effects observed in vitro translate to significant physiological consequences in vivo. In postmenopausal women, this compound has been shown to inhibit peripheral aromatase by an impressive 95% to 98%.[7][9] This leads to a substantial reduction in circulating estrogen levels.[10] Animal studies in rats have also demonstrated that this compound inhibits corticosterone (B1669441) synthesis in the adrenal cortex.[11]
The dual inhibition of aromatase and P450scc forms the cornerstone of this compound's therapeutic action, effectively creating a "medical adrenalectomy" by blocking the production of a wide range of steroid hormones.[1]
Comparative Efficacy: In Vitro vs. In Vivo
The following tables summarize the quantitative data from various studies, highlighting the differences and similarities in the observed effects of this compound in different experimental settings.
Table 1: In Vitro Effects of this compound on Steroidogenesis
| Cell Line/Tissue | Target Enzyme | Drug Concentration | Observed Effect | Reference |
| Human Placental Microsomes | Aromatase | 6 µM | 50% inhibition of aromatase activity | [7] |
| Rat Hypothalamus | Aromatase | 8 µM | 50% inhibition of aromatase activity | [7] |
| NCI-H295 Adrenocortical Carcinoma Cells | Steroidogenesis | 3, 30, 300 µM | Dose-dependent suppression of steroid secretion | [8] |
| Rat Cerebrocortical Cell Cultures | NMDA Receptor-Mediated Cytotoxicity | 10-1000 µM | Attenuation of glutamate (B1630785) cytotoxicity | [12] |
Table 2: In Vivo Effects of this compound on Steroidogenesis and Hormone Levels
| Animal Model/Human Population | Dosage | Duration | Observed Effect | Reference |
| Postmenopausal Women | Escalating dosage with hydrocortisone (B1673445) | Not Specified | 95-98% inhibition of peripheral aromatase | [7][9] |
| Postmenopausal Women | 150 mg/day | Not Specified | Aromatase activity reduced to 33% of basal value | [10] |
| Postmenopausal Women | 250 mg/day | Not Specified | Aromatase activity reduced to 20% of basal value | [10] |
| Postmenopausal Women | 1 g/day | Not Specified | Aromatase activity reduced to 5% of basal value | [10] |
| Normal Men | 1250 mg (divided doses) | 24 hours | Significant suppression of testosterone (B1683101) and estradiol (B170435) levels | [13] |
| Intact Male Mice | Not Specified | Not Specified | Decreased weight of seminal vesicles and kidneys | [14] |
| Adult Female Rats | 14 mg (twice daily) | 5 days | Increased adrenal gland weight and lower serum corticosterone | [15] |
| Adult Female Hamsters | 7 mg (twice daily) | 5 days | Increased adrenal gland weight and markedly higher serum cortisol | [15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Inhibition of Steroidogenesis by this compound.
Caption: General Experimental Workflow for In Vitro and In Vivo Studies.
Detailed Experimental Protocols
1. In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
-
Objective: To determine the inhibitory effect of this compound on aromatase activity.
-
Methodology:
-
Human placental microsomes are prepared as the source of aromatase.
-
A reaction mixture is prepared containing a known concentration of a radiolabeled androgen substrate (e.g., [1β-³H]androstenedione) and NADPH in a suitable buffer.
-
Varying concentrations of this compound are added to the reaction mixtures.
-
The reaction is initiated and incubated at 37°C for a defined period.
-
The reaction is stopped, and the product, radiolabeled estrone (B1671321), is separated from the substrate using techniques like thin-layer chromatography (TLC).
-
The amount of product formed is quantified by liquid scintillation counting.
-
The concentration of this compound that causes 50% inhibition of aromatase activity (IC50) is calculated.
-
2. In Vivo Assessment of Aromatase Inhibition in Postmenopausal Women
-
Objective: To quantify the in vivo inhibition of peripheral aromatase by this compound.
-
Methodology:
-
Postmenopausal women with hormone-dependent breast cancer are recruited for the study.
-
A baseline measurement of the conversion of androstenedione (B190577) to estrone is performed using an isotopic kinetic method. This involves the infusion of radiolabeled androstenedione and the measurement of radiolabeled estrone in blood or urine samples.
-
Patients are treated with a regimen of this compound, often in combination with hydrocortisone to prevent adrenal insufficiency.
-
After a period of treatment, the isotopic kinetic study is repeated to measure the conversion of androstenedione to estrone in the presence of the drug.
-
The percentage of aromatase inhibition is calculated by comparing the conversion rates before and during treatment.
-
3. In Vivo Study of Adrenal Steroidogenesis in Rats
-
Objective: To evaluate the effect of this compound on adrenal steroid production in an animal model.
-
Methodology:
-
Adult female rats are divided into control and treatment groups.
-
The treatment group receives daily injections of this compound at a specified dose for a set duration (e.g., 5 days). The control group receives a vehicle injection.
-
At the end of the treatment period, the animals are euthanized, and their adrenal glands are collected and weighed.
-
Blood samples are collected for the measurement of serum corticosterone levels using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The adrenal glands may also be processed for histological examination to observe any morphological changes.
-
Conclusion
The collective evidence from both in vitro and in vivo studies unequivocally establishes this compound as a potent inhibitor of steroid biosynthesis. While in vitro experiments provide a detailed understanding of its direct effects on specific enzymes and cellular pathways, in vivo studies are crucial for elucidating its complex physiological and therapeutic outcomes in a whole organism. The data presented in this guide highlights the consistent and significant impact of this compound on reducing steroid hormone levels, which underpins its clinical utility. Researchers and drug development professionals can leverage this comparative analysis to inform further investigations into the therapeutic potential and optimization of steroidogenesis inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Pharmacology of this compound: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro pharmacological studies of this compound as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. medkoo.com [medkoo.com]
- 13. Acute effects of this compound on testicular steroidogenesis in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on androgenic functions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative studies on the effects of this compound on hamster and rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aromatase Inhibitors: Aminoglutethimide vs. Anastrozole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two key aromatase inhibitors: aminoglutethimide, a first-generation agent, and anastrozole (B1683761), a third-generation non-steroidal inhibitor. We will delve into their mechanisms of action, comparative potency supported by experimental data, and the methodologies used to evaluate their efficacy.
Executive Summary
This compound and anastrozole both function by inhibiting aromatase, the enzyme responsible for converting androgens to estrogens, a key pathway in the progression of hormone receptor-positive breast cancer. However, they represent different generations of aromatase inhibitors with significant differences in their potency, selectivity, and clinical profiles. Anastrozole, a third-generation inhibitor, demonstrates substantially higher potency and selectivity for the aromatase enzyme compared to the first-generation this compound. This enhanced specificity translates to a more favorable side-effect profile and improved clinical efficacy for anastrozole.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vitro and in vivo efficacy of this compound and anastrozole.
Table 1: In Vitro Aromatase Inhibition
| Compound | Aromatase Inhibition IC50 | Aromatase Inhibition Ki | Other P450 Enzyme Inhibition |
| This compound | ~600 nM[1] | 0.60 µM[2] | Inhibits cholesterol side-chain cleavage enzyme (P450scc) and other steroidogenic enzymes[3][4] |
| Anastrozole | Significantly more potent than this compound; specific IC50 values vary across studies but are in the low nanomolar range. | Not consistently reported in direct comparison studies. | Highly selective for aromatase with minimal effect on other steroidogenic enzymes[5] |
Table 2: In Vivo Efficacy and Clinical Observations
| Compound | Aromatase Inhibition (in vivo) | Estrogen Suppression (in vivo) | Common Side Effects |
| This compound | ~90-91%[5][6] | Significant suppression of plasma estrogens[4] | Drowsiness, dizziness, skin rash, nausea, adrenal insufficiency (requiring corticosteroid replacement)[7][8] |
| Anastrozole | >96%[5][9] | Greater suppression of estradiol (B170435) and estrone (B1671321) levels compared to this compound[5][9] | Hot flashes, arthralgia (joint pain), fatigue, mood changes[10] |
Mechanism of Action: A Tale of Two Inhibitors
This compound is a non-selective, first-generation aromatase inhibitor.[3][11] It functions by binding to the heme component of various cytochrome P450 enzymes, including aromatase and, notably, the cholesterol side-chain cleavage enzyme (P450scc).[3] This lack of selectivity leads to the inhibition of multiple steps in steroid biosynthesis, resulting in a "medical adrenalectomy" and the necessity for glucocorticoid replacement therapy.[4]
Anastrozole, in contrast, is a highly potent and selective, non-steroidal third-generation aromatase inhibitor.[5][10] It acts as a competitive inhibitor, reversibly binding to the heme group of the aromatase enzyme and blocking its active site.[1] This high specificity for aromatase minimizes off-target effects on other steroidogenic enzymes, thus avoiding the need for routine corticosteroid supplementation.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Analogues of this compound: selective inhibition of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Suppression of estrogens with this compound and hydrocortisone (medical adrenalectomy) as treatment of advanced breast carcinoma: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anastrozole--a new generation in aromatase inhibition: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. This compound: a "side-effect" turned to therapeutic advantage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms of action of this compound as endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reversibility of Aminoglutethimide Enzyme Inhibition: A Comparative Guide
Aminoglutethimide (AG) is recognized as a non-selective inhibitor of several enzymes involved in steroidogenesis.[1] Initially developed as an anticonvulsant, its ability to block steroid synthesis led to its use in treating conditions like Cushing's syndrome and hormone-dependent breast cancer.[2][3] This guide provides a detailed assessment of the reversibility of this compound's enzyme inhibition, compares its performance with alternative inhibitors, and outlines the experimental protocols used for such evaluations.
Mechanism of Inhibition: Reversible and Competitive
This compound functions as a reversible and competitive inhibitor of multiple steroidogenic enzymes, most notably aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (P450scc).[1][4] As a competitive inhibitor, this compound binds to the active site of the enzyme, directly competing with the natural substrate.[5] This binding is non-covalent, and the inhibitory effect can be overcome by increasing the substrate concentration.[5] The reversibility means that the enzyme's activity can be restored upon removal of the inhibitor, for instance, through dialysis or dilution.[6]
The inhibitory action on aromatase, a cytochrome P450 enzyme, is achieved through the interaction of this compound's amino group with the iron center of the enzyme's heme component.[4] This binding prevents the enzyme from converting androgens (like testosterone (B1683101) and androstenedione) into estrogens, which is crucial for its therapeutic effect in estrogen-dependent cancers.[2][3]
Quantitative Assessment of Inhibition
The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity.[7]
Table 1: Inhibitory Potency of this compound Against Key Enzymes
| Enzyme Target | Inhibitor | IC50 | Ki | Reference |
|---|---|---|---|---|
| Aromatase (CYP19A1) | Racemic this compound | 37 µM | 0.60 µM (600 nM) | [1][8][9] |
| d-Aminoglutethimide | - | - | ||
| l-Aminoglutethimide | - | - | ||
| Cholesterol Side-Chain | Racemic this compound | 29 µM | ~20 µM (20,000 nM) | [1][8] |
| Cleavage (P450scc) | | | | |
Note: The dextrorotatory (d) enantiomer of this compound is significantly more potent, inhibiting aromatase 38 times more effectively than the levorotatory (l) enantiomer.[10][11]
Comparison with Alternative Aromatase Inhibitors
While effective, this compound is considered a relatively weak, non-selective aromatase inhibitor.[1] Newer generations of aromatase inhibitors have been developed with improved potency and selectivity.
Table 2: Comparative Potency of Various Aromatase Inhibitors
| Inhibitor | Type | Ki (Aromatase) | IC50 (Aromatase) | Reference |
|---|---|---|---|---|
| This compound | Type II, Non-steroidal | 408 nM | 37 µM | [8] |
| Testololactone | Type I, Steroidal | - | ~10x weaker than AG | [12] |
| 4-Hydroxyandrostenedione | Type I, Steroidal | - | More potent than AG | [12] |
| Compound 1* | Type II, Non-steroidal | 3.9 nM | 0.3 µM | [8] |
| (+)-Enantiomer of Cmpd 1 | Type II, Non-steroidal | 2.0 nM | 0.15 µM |[8] |
*Compound 1: 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione, an analog of this compound.[8]
Experimental Protocols
Aromatase Inhibition Assay (IC50 Determination)
This protocol outlines a typical in vitro assay to determine the IC50 value of an inhibitor against human aromatase.
-
Source of Enzyme : Human placental microsomes are a common source of aromatase.
-
Substrate : Testosterone or androstenedione.
-
Principle : The assay measures the rate of conversion of the androgen substrate to estrogen. The activity is measured in the presence of varying concentrations of the inhibitor to determine the concentration that causes 50% inhibition.
-
Procedure :
-
Preparation : Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing a cofactor system for cytochrome P450 enzymes, such as an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation : In a series of microcentrifuge tubes or a microplate, add the reaction buffer, human placental microsomes, and varying concentrations of this compound (or other inhibitors). Include a control group with no inhibitor.
-
Initiation : Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes). Initiate the enzymatic reaction by adding the substrate (e.g., testosterone).
-
Reaction : Allow the reaction to proceed at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination : Stop the reaction by adding a solvent (e.g., ice-cold acetonitrile (B52724) or by heat inactivation).
-
Quantification : Measure the amount of product (estrogen) formed. This can be done using various analytical methods, such as High-Performance Liquid Chromatography (HPLC) or specific immunoassays (ELISA).
-
Calculation : Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve using non-linear regression analysis.
-
Assessing Inhibition Reversibility by Dialysis
Dialysis is a standard method to differentiate between reversible and irreversible inhibitors.[13][14] Reversible inhibitors dissociate from the enzyme and pass through the dialysis membrane, restoring enzyme activity, whereas irreversible inhibitors remain covalently bound.[5]
-
Principle : The enzyme-inhibitor complex is dialyzed against a large volume of buffer. If the inhibition is reversible, the inhibitor will diffuse out, and enzymatic activity will be recovered.[13]
-
Procedure :
-
Pre-incubation : Incubate the enzyme (e.g., aromatase in microsomes) with a high concentration of this compound, sufficient to cause near-maximal inhibition. A control sample is incubated with the vehicle (e.g., DMSO) only.
-
Dialysis Setup : Place the enzyme-inhibitor mixture and the control mixture into separate dialysis devices or tubing (e.g., with a molecular weight cutoff of 10-14 kDa, which retains the enzyme but allows the small-molecule inhibitor to pass through).
-
Dialysis : Submerge the dialysis devices in a large volume of cold buffer. Stir the buffer gently at 4°C for an extended period (e.g., 12-24 hours), with several buffer changes to ensure complete removal of the free inhibitor.
-
Activity Measurement : After dialysis, recover the enzyme samples from the dialysis devices.
-
Enzyme Assay : Measure the enzymatic activity of both the inhibitor-treated sample and the vehicle-treated control sample using the standard assay protocol described previously.
-
Analysis : Compare the activity of the inhibitor-treated enzyme to the control. Recovery of activity to a level comparable with the control indicates reversible inhibition. A persistent lack of activity suggests irreversible inhibition.[13][14]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacology of this compound: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. Principles of Reversible Enzyme Inhibition | Algor Cards [cards.algoreducation.com]
- 8. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the this compound type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogues of this compound: selective inhibition of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective inhibition of aromatase by enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basic studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo and in vitro pharmacological studies of this compound as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Aminoglutethimide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Aminoglutethimide, a potent aromatase inhibitor, requires specific handling and disposal procedures due to its hazardous nature. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.
Regulatory Compliance and Waste Classification
The disposal of this compound is governed by local, state, and federal regulations.[1][2] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[3][4] It is the responsibility of the waste generator to determine if this compound waste meets the criteria for hazardous waste.[2]
This compound is considered a hazardous substance.[1] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6] Furthermore, it is suspected of damaging fertility.[7] Due to these properties, it must be managed as a hazardous chemical waste.
Core Principles of this compound Disposal
A "Hierarchy of Controls" should be applied to the management of this compound waste, prioritizing methods in the following order: Reduction, Reuse, Recycling, and finally, Disposal as a last resort.[1] For laboratory settings, this translates to careful planning of experiments to minimize excess, and exploring possibilities for recycling or reuse if the material is uncontaminated.[1]
Step-by-Step Disposal Procedures
The following procedures outline the safe handling and disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
-
In cases of potential dust or aerosol formation, a NIOSH-approved respirator is recommended.[1][7]
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated lab supplies (e.g., weigh boats, gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container.[5] The container should be clearly marked with "Hazardous Waste" and the chemical name "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids. Do not pour this compound solutions down the drain.[1][5]
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed. The rinsate from the cleaning process must be collected as hazardous liquid waste.
3. Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate and alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, dampen the spilled solid material with water to prevent the formation of dust.[1]
-
Carefully sweep or wipe up the spill.
-
Collect the cleanup materials in a designated hazardous waste container.[1][5]
-
Clean the spill area with a suitable detergent and water, collecting the cleaning solution as hazardous waste.
4. Final Disposal:
-
All this compound waste must be disposed of through an approved hazardous waste management company.[5][8]
-
Do not mix this compound waste with non-hazardous waste.
-
Ensure all waste containers are securely closed and properly labeled before being handed over for disposal.[5]
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key toxicity data for this compound, underscoring the need for careful handling.
| Toxicity Data | Value | Reference |
| Intraperitoneal LD50 (mouse) | 625 mg/kg | [1] |
| Oral TDLo (Human) | 20500 mg/kg | [1] |
| Oral LD (Human) | 21 mg/kg | [1] |
LD50: Lethal Dose, 50%; TDLo: Toxic Dose Low; LD: Lethal Dose
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. medline.com [medline.com]
- 3. Response: Update on pharmaceutical waste disposal regulations-strategies for success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment and Handling of Aminoglutethimide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Aminoglutethimide, a substance classified as hazardous.[1] Adherence to these procedural guidelines is critical to mitigate risks of exposure and ensure a safe laboratory environment.
This compound is irritating to the eyes, respiratory system, and skin.[1][2][3] It is harmful if swallowed and may cause damage to fertility.[4] Therefore, stringent safety measures, including the correct use of personal protective equipment (PPE), are mandatory.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to PPE is necessary to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling (Weighing, preparing solutions) | Gloves: Double gloving with chemotherapy-tested gloves (ASTM D6978).[5][6] Change gloves regularly or immediately if contaminated.[5][7] Eye Protection: Safety glasses with side shields or goggles.[1] Respiratory Protection: A dust respirator or N-95 mask should be used to avoid inhaling the fine, crystalline powder.[1][7] All handling of the solid form should be done in a well-ventilated area or a laboratory hood.[4] Lab Coat: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5] |
| Spill Cleanup | Gloves: Double gloving with chemotherapy-tested gloves.[5] Eye Protection: Chemical splash goggles and a face shield.[8] Respiratory Protection: A chemical cartridge-type respirator may be required for large spills.[7] Protective Clothing: A disposable, impermeable gown.[6] Shoe covers should also be worn.[8] |
| Disposal of Waste | Gloves: Double gloving with chemotherapy-tested gloves.[5] Eye Protection: Safety glasses or goggles. Lab Coat: A disposable gown. |
Procedural Guidance for Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Work should be conducted in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.[4]
-
Weighing and Transfer: Handle this compound as a solid powder with care to avoid generating dust.[1] Use appropriate tools for transfer, and clean them thoroughly after use.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3][5] Do not eat, drink, or smoke in areas where this compound is handled.[5]
Operational Plan for Spill Management:
-
Evacuate: Immediately alert others in the area and evacuate the contaminated space.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain and Clean: For minor spills of the solid, use a dry clean-up procedure such as vacuuming or sweeping, avoiding dust generation.[1] For liquid spills, absorb the material with an inert absorbent. Clean the area with a decontaminating solution, such as sodium hypochlorite (B82951) solution, followed by a thorough wash.[4]
-
Dispose: Collect all contaminated materials, including PPE, in a sealed container labeled as hazardous waste for proper disposal.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with regular laboratory trash.
-
Containment: Place all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations.[4] This typically involves incineration by a licensed environmental management vendor.[9] Do not dispose of this compound down the drain or in household garbage.[2]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe this compound Handling.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. pppmag.com [pppmag.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
